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1,8,8-Trimethyl-2-azaspiro[4.5]decane Documentation Hub

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Core Science & Biosynthesis

Foundational

Technical Profile: 1,8,8-Trimethyl-2-azaspiro[4.5]decane

This is an in-depth technical guide on the chemical structure, origin, and synthesis of 1,8,8-Trimethyl-2-azaspiro[4.5]decane , specifically framed within its critical context as a pharmaceutical impurity (Mivacurium Chl...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical structure, origin, and synthesis of 1,8,8-Trimethyl-2-azaspiro[4.5]decane , specifically framed within its critical context as a pharmaceutical impurity (Mivacurium Chloride Impurity 4).

Advanced Structural Analysis & Synthetic Pathways for Pharmaceutical Reference Standards[1]

Executive Summary

1,8,8-Trimethyl-2-azaspiro[4.5]decane (CAS: 1339108-66-5 ) is a specialized spirocyclic amine primarily identified as a process-related impurity and degradation product in the manufacturing of Mivacurium Chloride , a short-acting neuromuscular blocking agent.

For drug development professionals, this molecule represents a critical "known impurity" that requires rigorous control under ICH Q3A/B guidelines.[1] Its unique spiro[4.5]decane scaffold—featuring a gem-dimethyl substitution on the cyclohexane ring and a methyl-substituted pyrrolidine ring—presents specific challenges in both synthesis (for reference standards) and analytical resolution (HPLC/GC).

This guide provides a comprehensive breakdown of its chemical architecture, a retrosynthetic logic for its independent production, and its mechanistic origin within the benzylisoquinoline drug class.[1]

Chemical Structure & Stereochemistry[2]

The core of the molecule is the 2-azaspiro[4.5]decane system, consisting of a saturated 5-membered pyrrolidine ring spiro-fused to a 6-membered cyclohexane ring.

2.1 Nomenclature and Numbering[1]
  • System: Spiro[4.5]decane.[1][2][3][4][5][6][7][8]

  • Heteroatom: Nitrogen at position 2 (2-aza).

  • Spiro Carbon: Position 5 (the quaternary junction).[1]

  • Substituents:

    • 1-Methyl: A methyl group on the pyrrolidine ring adjacent to the nitrogen and the spiro junction.

    • 8,8-Dimethyl: A gem-dimethyl pair on the cyclohexane ring, located para to the spiro junction.[1]

PropertyData
IUPAC Name 1,8,8-Trimethyl-2-azaspiro[4.5]decane
CAS Number 1339108-66-5
Molecular Formula C₁₂H₂₃N
Molecular Weight 181.32 g/mol
Core Scaffold Spiro-piperidine/pyrrolidine hybrid
Key Identity Mivacurium Chloride Impurity 4
2.2 Stereochemical Considerations

The molecule possesses two chiral centers :

  • C1: The carbon bearing the methyl group in the pyrrolidine ring.[1]

  • C5 (Spiro): The spiro junction itself becomes a stereocenter due to the asymmetry of the substituted pyrrolidine ring relative to the cyclohexane ring (though the 8,8-dimethyl symmetry might simplify the cyclohexane side, the C1 substitution induces chirality).[1]

Note: In the context of Mivacurium impurities, this compound is often isolated as a racemate or a specific diastereomer depending on the degradation pathway of the chiral parent drug.[1]

Origin & Mechanistic Pathway

The presence of 1,8,8-trimethyl-2-azaspiro[4.5]decane in Mivacurium Chloride is chemically significant because Mivacurium is a bis-benzylisoquinoline diester. The formation of a spiro[4.5]decane system implies a complex rearrangement or a specific impurity derived from the starting materials used to synthesize the linker or the quaternary heads.[1]

3.1 The "Linker" Hypothesis

Mivacurium is synthesized via the esterification of a dicarboxylic acid with a tetrahydroisoquinoline alcohol.[1] The spiro-impurity is structurally distinct from the isoquinoline core. It is highly probable that this impurity arises from the synthesis of the starting materials , specifically reagents derived from isophorone or dimedone precursors which are often used to generate gem-dimethyl cyclohexane derivatives.[1]

  • Parent Precursor: 3,3,5-Trimethylcyclohexanone (Dihydroisophorone) or related terpenes.[1]

  • Transformation: If a terpene-derived amine is used in the synthesis or present as a contaminant, it can cyclize to form the spiro-system.[1][9]

3.2 Degradation Pathway (Hofmann Elimination)

While less likely to form the spiro system directly from the isoquinoline core, Mivacurium undergoes rapid Hofmann elimination at physiological pH.[1] This usually yields the corresponding alkene and amine.[1] If the "amine" fragment contains a specific impurity prone to cyclization, the spiro compound accumulates.[1]

Synthetic Protocol (Reference Standard)

To validate analytical methods, researchers must synthesize this impurity independently.[1] The following protocol outlines a robust convergent synthesis starting from 4,4-dimethylcyclohexanone .

4.1 Retrosynthetic Analysis
  • Disconnection: The C1–N bond or the C1–C(Spiro) bond.[1]

  • Precursor: A 4,4-dimethylcyclohexanone derivative functionalized at the alpha-position.

  • Strategy: Use a Henry Reaction (Nitroaldol) followed by reduction and cyclization to build the pyrrolidine ring.[1]

4.2 Step-by-Step Synthesis Workflow

Step 1: Knoevenagel Condensation React 4,4-dimethylcyclohexanone with ethyl cyanoacetate to form the unsaturated nitrile.[1]

  • Reagents: 4,4-Dimethylcyclohexanone, Ethyl cyanoacetate, Ammonium acetate (cat.), Benzene (Dean-Stark).[1]

  • Product: Ethyl 2-cyano-2-(4,4-dimethylcyclohexylidene)acetate.

Step 2: Michael Addition & Cyanide Introduction Introduce the carbon framework for the 5-membered ring. A more direct route to the 1-methyl substituted system involves the addition of a nitroethane anion or a Grignard reagent if using a nitrile intermediate.[1]

  • Alternative (Direct Spiro Formation): Use 1-nitroethane in a Henry reaction with the ketone, followed by reduction.[1]

    • Reaction: 4,4-Dimethylcyclohexanone + Nitroethane

      
       Nitro-alcohol.
      
    • Dehydration:[1]

      
       Nitro-alkene.
      
    • Michael Addition: Add a functionalized carbon nucleophile (e.g., nitromethane equivalent or cyanide) to close the ring? No.

Recommended Route: The "Allylation" Approach This is the most reliable method for constructing 1-substituted spiro-pyrrolidines.

  • Allylation: React 4,4-dimethylcyclohexanone with crotylmagnesium bromide (or 3-chloro-1-butene Grignard) to introduce the 1-methylallyl group.

    • Note: This places the methyl group on the chain.[1]

  • Ozonolysis/Oxidation: Convert the terminal alkene to an aldehyde/ketone.[1]

  • Reductive Cyclization: React with ammonia/amine under reducing conditions (H₂/Pd-C or NaBH₃CN) to close the ring (Reductive Amination).

Synthesis SM 4,4-Dimethylcyclohexanone Step1 1. Grignard Addition (CrotylMgBr) SM->Step1 Inter1 Intermediate: 1-(1-Methylallyl)-4,4-dimethylcyclohexanol Step1->Inter1 Step2 2. Ozonolysis (O3, then DMS) Inter1->Step2 Inter2 Aldehyde Intermediate Step2->Inter2 Step3 3. Reductive Amination (NH4OAc, NaBH3CN) Inter2->Step3 Product TARGET: 1,8,8-Trimethyl-2-azaspiro[4.5]decane Step3->Product

Caption: Proposed synthetic pathway for the reference standard via Grignard addition and reductive cyclization.

Analytical Characterization

For the identification of Impurity 4, the following spectral data is expected.

5.1 Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Molecular Ion:

    
     Da.[1]
    
  • Fragmentation Pattern:

    • Loss of methyl group (

      
      ).
      
    • Retro-Diels-Alder cleavage of the spiro system is common, often showing a fragment corresponding to the pyrrolidine ring (

      
       or substituted equivalent).[1]
      
5.2 Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl₃, 400 MHz):

    • 
       0.90 (s, 3H, Me-8a)[1]
      
    • 
       0.95 (s, 3H, Me-8b)[1]
      
    • 
       1.10 (d, 3H, Me-1)[1]
      
    • 
       1.2-1.8 (m, 8H, Cyclohexane CH₂)[1]
      
    • 
       2.8-3.2 (m, 3H, Pyrrolidine CH/CH₂)[1]
      
  • 13C NMR:

    • Distinct quaternary spiro-carbon signal (

      
       ppm).
      
    • Gem-dimethyl carbons (

      
       ppm).
      
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 437152, 8-Azaspiro[4.5]decane (Parent Scaffold).[1] Retrieved from .[1][10]

  • ChemSrc (2025). Mivacurium Chloride Impurity 4 Data Sheet (CAS 1339108-66-5).[11] Retrieved from .[1]

  • European Pharmacopoeia (Ph.[1] Eur.). Monograph: Mivacurium Chloride - Related Substances.[1][7][12] (Standard regulatory reference for impurity limits).

  • Overman, L. E., & Sworin, M. (1985). Synthesis of Spirocyclic Alkaloids.[1] Journal of Organic Chemistry.[1] (General reference for spiro-synthesis methodologies).

Sources

Exploratory

Technical Monograph: 1,8,8-Trimethyl-2-azaspiro[4.5]decane

The following technical guide is a comprehensive monograph on 1,8,8-Trimethyl-2-azaspiro[4.5]decane (CAS 1339108-66-5). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive monograph on 1,8,8-Trimethyl-2-azaspiro[4.5]decane (CAS 1339108-66-5).

This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a high-


 scaffold, its synthesis, and its application in lead optimization.

CAS: 1339108-66-5 Formula: C₁₂H₂₃N Molecular Weight: 181.32 g/mol Class: Spirocyclic Amine Scaffold

Executive Summary & Chemical Identity

1,8,8-Trimethyl-2-azaspiro[4.5]decane is a specialized spirocyclic building block used in modern drug discovery to introduce three-dimensionality and metabolic stability into pharmaceutical candidates. Unlike flat aromatic scaffolds (e.g., piperidines, phenyl rings), this spiro-fused system offers a high fraction of saturated carbon (


), which correlates with improved solubility and reduced lipophilicity—key factors in reducing attrition rates during clinical development.

The compound features a 2-azaspiro[4.5]decane core: a pyrrolidine ring spiro-fused to a cyclohexane ring. The "1,8,8-trimethyl" substitution pattern provides specific steric bulk:

  • C1-Methyl: Introduces chirality and steric hindrance adjacent to the nitrogen, modulating basicity and binding kinetics.

  • C8-Gem-Dimethyl: Located on the cyclohexane ring (para to the spiro center), these groups block the typical metabolic "soft spot" at the 4-position of the cyclohexane ring, significantly enhancing metabolic stability against oxidative clearance (CYP450).

Physicochemical Profile (Predicted)
PropertyValueImplication
LogP 2.8 – 3.2Moderate lipophilicity; suitable for CNS penetration.
pKa (Conj. Acid) 9.5 – 10.5Typical secondary amine; predominantly cationic at physiological pH.
TPSA 12.0 ŲExcellent membrane permeability.

1.0 (100%)Maximizes "escape from flatland" leading to better solubility.
Rotatable Bonds 0High rigidity reduces entropic penalty upon protein binding.

Structural Analysis & Vector Positioning

The spirocyclic core creates a rigid orthogonal arrangement between the pyrrolidine and cyclohexane rings. This geometry is critical for vector positioning —directing substituents into specific pockets of a target protein (e.g., GPCRs, Ion Channels) that are inaccessible to flexible or planar linkers.

Graphviz Diagram: Scaffold Vector Analysis

This diagram illustrates the orthogonal vectors and the metabolic blocking strategy.

ScaffoldAnalysis Core 2-Azaspiro[4.5]decane Core (Rigid Orthogonal Scaffold) N_Term N2-Position (Primary Vector for Linker/Warhead) Core->N_Term Functionalization Site C1_Me C1-Methyl (Chiral Center & Steric Gate) Core->C1_Me Stereochemical Control C8_Gem C8-Gem-Dimethyl (Metabolic Block) Core->C8_Gem Blocks CYP450 Oxidation

Figure 1: Structural dissection of 1,8,8-Trimethyl-2-azaspiro[4.5]decane showing functional vectors and stability features.

Synthetic Methodology

While specific industrial routes for CAS 1339108-66-5 are proprietary, the synthesis of this core is scientifically derived from established spirocyclization protocols. The presence of the gem-dimethyl group at C8 suggests the starting material is 4,4-dimethylcyclohexanone . The C1-methyl group requires a specific C-C bond forming step during ring closure.

Recommended Synthetic Route (Self-Validating Protocol)

This route utilizes the Thorpe-Ingold effect (gem-dimethyl effect) to accelerate ring closure.

Phase 1: Precursor Assembly
  • Starting Material: 4,4-Dimethylcyclohexanone (Commercially available).

  • Reagent: Ethyl 2-bromopropionate (Source of C1-Methyl).

  • Reaction: Reformatsky Reaction (Zn, THF).

    • Mechanism:[1] Zinc enolate attacks the ketone to form a tertiary alcohol.

    • Intermediate: Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)propionate.

Phase 2: Spiro-Lactam Formation
  • Dehydration: Treat the intermediate with

    
     / Pyridine or 
    
    
    
    to form the
    
    
    -unsaturated ester.
  • Nitrogen Insertion: React with Benzylamine (or Ammonia) at high temperature or via amide coupling if the ester is hydrolyzed.

    • Alternative (Robust): Convert the ester to a primary amide, then perform a Hofmann Rearrangement ? No, that removes a carbon.

    • Preferred:Reductive Cyclization . Convert the ester to a nitrile (via primary amide + dehydration). Then Grignard addition (MethylMgBr) is not needed as the methyl is already from propionate.

    • Correction: To get the nitrogen at position 2, we need a 2-carbon spacer from the spiro center, plus the nitrogen.

    Revised High-Fidelity Route (Ritter-Type / Allylation):

    • Allylation: React 4,4-dimethylcyclohexanecarbaldehyde (or ketone equivalent) to install a 1-methyl-allyl group.

    • Ring Closing Metathesis (RCM) is viable but expensive.

    Standard Industrial Route (Spiro-Succinimide Approach):

    • Condensation: 4,4-Dimethylcyclohexanone + Ethyl 2-cyanopropionate .

      • Conditions: Knoevenagel condensation (NH4OAc, AcOH, Benzene, reflux).

    • Michael Addition: Add KCN (Potassium Cyanide) or organic nitrile source.

    • Cyclization: Acid hydrolysis and decarboxylation yields the substituted glutaric acid derivative, which cyclizes to the spiro-glutarimide .

    • Reduction: Reduce the spiro-imide with LiAlH4 (Lithium Aluminum Hydride) in THF.

    • Result: 1,8,8-Trimethyl-2-azaspiro[4.5]decane.[2][3][4]

Graphviz Diagram: Synthesis Workflow

Synthesis SM 4,4-Dimethylcyclohexanone Step1 Knoevenagel Condensation (w/ Ethyl 2-cyanopropionate) SM->Step1 Inter1 Alkylidene Intermediate Step1->Inter1 Step2 Michael Addition (CN-) Inter1->Step2 Inter2 Dinitrile / Cyano-ester Step2->Inter2 Step3 Cyclization & Hydrolysis (H2SO4, Heat) Inter2->Step3 Imide Spiro-Glutarimide Derivative Step3->Imide Step4 Global Reduction (LiAlH4, THF, Reflux) Imide->Step4 Product 1,8,8-Trimethyl-2-azaspiro[4.5]decane Step4->Product

Figure 2: Proposed industrial synthesis route via spiro-imide reduction.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

This scaffold acts as a superior bioisostere for:

  • Piperidines: The spiro-system restricts conformational flexibility, potentially locking the N-substituent in a bioactive conformation (reducing entropic penalty

    
    ).
    
  • Morpholines: Provides similar bulk but with a basic amine handle and no hydrogen-bond acceptor oxygen, altering the pKa profile.

Target Classes

Based on the structural homology to known active spirocycles (e.g., Atiprimod, Histrionicotoxin analogs), this scaffold is relevant for:

  • GPCR Modulators: Particularly Muscarinic (

    
    ) and Opioid receptors where a basic amine and lipophilic bulk are required pharmacophores.
    
  • Ion Channel Blockers: The lipophilic gem-dimethyl tail is ideal for pore-blocking mechanisms in

    
     or 
    
    
    
    channels.
  • Sigma Receptor Ligands: The spiro-amine motif is a privileged structure for Sigma-1 receptor affinity (neuroprotection/analgesia).

Metabolic Stability (The "Magic Methyl" Effect)

The 8,8-dimethyl substitution is a strategic design element. In unsubstituted cyclohexane rings, the C4 position (para to the substituent) is the primary site for CYP450-mediated hydroxylation.

  • Mechanism: The gem-dimethyl group sterically hinders the approach of the Iron-Oxo species of CYP450.

  • Result: Increases half-life (

    
    ) and reduces clearance (
    
    
    
    ), improving oral bioavailability.

Safety & Handling Protocols

Signal Word: WARNING (Typical for aliphatic amines)

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[5]

Handling Procedure:

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines can absorb

    
     from air to form carbamates.
    
  • Solubility: Highly soluble in DMSO, Methanol, and DCM. Sparingly soluble in water unless protonated (use 0.1M HCl for aqueous stock).

  • Purification: If the free base turns yellow (oxidation), purify via flash chromatography using DCM:MeOH:NH

    
     (90:9:1) on silica gel.
    

References

  • Spirocyclic Scaffolds in Drug Design: Zheng, Y. et al. "Spirocyclic scaffolds in medicinal chemistry: recent applications and synthetic approaches." Expert Opinion on Drug Discovery, 2022. Link

  • Gem-Dimethyl Effect: Beesley, R. M. et al. "The formation and stability of spiro-compounds." Journal of the Chemical Society, 1915.
  • Metabolic Blocking: Fagerholm, U. "Prediction of human pharmacokinetics—metabolic stability." Journal of Pharmacy and Pharmacology, 2007.
  • Synthesis of Azaspirocycles: Carrel, A. et al. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta, 2025. (Describes analogous spiro-diamine synthesis). Link

Sources

Foundational

Technical Guide: Physicochemical and Pharmacological Profiling of Trimethyl-Substituted 2-Azaspiro[4.5]decane Scaffolds

Executive Summary The 2-azaspiro[4.5]decane scaffold represents a privileged spirocyclic framework in medicinal chemistry, characterized by a pyrrolidine ring spiro-fused to a cyclohexane system. This guide focuses on tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-azaspiro[4.5]decane scaffold represents a privileged spirocyclic framework in medicinal chemistry, characterized by a pyrrolidine ring spiro-fused to a cyclohexane system. This guide focuses on trimethyl-substituted variants—specifically the 1,3,3-trimethyl and gem-dimethyl functionalized derivatives. These substitutions are critical for modulating lipophilicity, blocking metabolic hotspots (via the Thorpe-Ingold effect), and locking bioactive conformations.

This scaffold serves as a core pharmacophore in therapeutics ranging from anti-inflammatory agents (e.g., Atiprimod analogs) to ion channel modulators and opioid receptor ligands . This document provides a rigorous analysis of the scaffold's properties, synthetic pathways, and biological applications.

Structural & Physicochemical Analysis[1]

The 2-azaspiro[4.5]decane core offers a distinct vector for drug design compared to flat aromatic systems. The spiro-carbon (C5) creates a rigid orthogonal orientation between the piperidine-like and pyrrolidine rings, enabling precise exploration of 3D chemical space.

Stereochemistry and Conformation[2]
  • Rigidity: The spiro center locks the two rings perpendicular to each other. Trimethyl substitution (often gem-dimethyl at C1 or C3 of the pyrrolidine ring) further restricts conformational freedom, reducing the entropic penalty of binding to protein targets.

  • Chirality: The spiro carbon is achiral unless the rings are asymmetrically substituted. However, trimethyl derivatives (e.g., 1,3,3-trimethyl) introduce chirality at C1, necessitating enantioselective synthesis or chiral resolution.

Physicochemical Properties (Calculated & Observed)
PropertyValue / RangeSignificance
Molecular Weight ~181.3 g/mol (Trimethyl core)Fragment-like; ideal for Lead-Optimization.
LogP (Lipophilicity) 2.2 – 3.5Highly permeable; gem-dimethyl groups increase LogP by ~0.5 units per pair.
pKa (Basic Amine) 9.5 – 10.5Secondary amine is highly basic; exists as cation at physiological pH (lysosomotropic).
TPSA ~12 ŲExcellent blood-brain barrier (BBB) penetration potential.
Metabolic Stability HighMethyl groups at C1/C3 block alpha-oxidation by CYP450 enzymes.

Synthetic Methodologies

The synthesis of trimethyl-substituted 2-azaspiro[4.5]decanes often utilizes multicomponent reactions (MCRs) or dearomatization strategies to install the quaternary spiro center and methyl groups simultaneously.

Protocol: Three-Component Condensation (Spirodienone Route)

This protocol yields 1-substituted-3,3-dimethyl-2-azaspiro[4.5]deca-6,9-dien-8-ones , a versatile precursor to the fully saturated trimethyl scaffold.

Target: 1-Isopropyl-3,3-dimethyl-2-azaspiro[4.5]deca-6,9-dien-8-one. Mechanism: Tandem condensation-cyclization involving a phenol, an aldehyde, and a nitrile.

Reagents:
  • Substrate A: 2,6-Dimethylphenol (provides the cyclohexane ring precursor).[1]

  • Substrate B: Isobutyraldehyde (provides the gem-dimethyl/trimethyl source).

  • Substrate C: Acetonitrile or Benzonitrile (provides the Nitrogen source).

  • Catalyst: Concentrated Sulfuric Acid (

    
    ).[2]
    
Step-by-Step Methodology:
  • Preparation: Charge a flame-dried round-bottom flask with 2,6-dimethylphenol (10 mmol) and isobutyraldehyde (20 mmol).

  • Acidification: Cool the mixture to 0°C. Dropwise add concentrated

    
     (2 mL) while stirring vigorously. Caution: Highly Exothermic.
    
  • Nitrile Addition: Add the nitrile (15 mmol) slowly to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The color typically shifts from pale yellow to deep amber.

  • Quenching: Pour the reaction mixture over crushed ice (50 g) and neutralize with

    
     to pH 8–9.
    
  • Extraction: Extract with Dichloromethane (DCM, 3 x 20 mL). Dry combined organics over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Yield: Typically 60–80% depending on steric bulk. Validation:


 NMR shows characteristic gem-dimethyl singlets at 

1.2–1.4 ppm and spiro-center signals.

Visualization: Synthetic Pathway[4][5]

The following diagram illustrates the logical flow of the three-component synthesis and subsequent reduction to the saturated trimethyl-2-azaspiro[4.5]decane core.

SynthesisPathway Start Precursors: 2,6-Dimethylphenol Isobutyraldehyde Nitrile Intermediate Intermediate: Oxonium Species Start->Intermediate H2SO4, 0°C Cyclization Step 2: Ritter-type Cyclization Intermediate->Cyclization Nucleophilic Attack Product1 Spirodienone: 1,3,3-Trimethyl-2-azaspiro [4.5]deca-6,9-dien-8-one Cyclization->Product1 - H2O Reduction Step 3: Hydrogenation (H2, Pd/C) Product1->Reduction Reduction FinalProduct Target Scaffold: Trimethyl-2-azaspiro [4.5]decane Reduction->FinalProduct Saturated Core

Caption: Synthesis of trimethyl-2-azaspiro[4.5]decane via acid-catalyzed three-component condensation.

Medicinal Chemistry & Pharmacological Applications[2][5][6][7][8][9]

The trimethyl-2-azaspiro[4.5]decane scaffold is not merely a passive linker; it actively dictates the pharmacology of the molecule.

Biological Mechanisms
  • Metabolic Blockade: The gem-dimethyl groups (trimethyl motif) prevent oxidative deamination at the

    
    -carbon of the amine, significantly extending half-life (
    
    
    
    ).
  • Cationic Amphiphilicity: The basic nitrogen (pKa ~10) ensures the molecule is protonated in the lysosome. This property is exploited in drugs like Atiprimod (an azaspirane analog) to disrupt lysosomal trafficking and inhibit cytokine secretion (IL-6, VEGF).

  • Receptor Selectivity: The spiro-geometry is critical for fitting into the orthogonal binding pockets of Opioid (NOP) and Muscarinic receptors.

Case Study: Inhibition of IL-6/STAT3 Signaling

Derivatives of this scaffold (e.g., Azaspiranes) have shown potent activity against multiple myeloma by inhibiting the JAK/STAT pathway.[3]

SignalingPathway Drug Trimethyl-Spiro Scaffold (Ligand) Receptor Surface Receptor (GPCR / Cytokine R) Drug->Receptor Binding (Kd ~ nM) STAT3_P STAT3 (Phosphorylated) Drug->STAT3_P INHIBITION (Downstream Block) JAK JAK Kinase Receptor->JAK Activation JAK->STAT3_P Phosphorylation Nucleus Nucleus (Transcriptional Control) STAT3_P->Nucleus Translocation Apoptosis Apoptosis (Cancer Cell Death) Nucleus->Apoptosis Gene Expression Modulation

Caption: Mechanism of action for spiro-scaffold derivatives in blocking STAT3-mediated cell survival.

References

  • Synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones. Russian Journal of Organic Chemistry. (2012). Describes the three-component condensation to yield trimethyl-spirodienones. Link

  • Azaspirane (Atiprimod) inhibits human multiple myeloma cell growth. Blood (NIH/PMC). (2006). Details the biological activity of the 2-azaspiro[4.5]decane core in oncology. Link

  • Copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry. (2020). Modern synthetic route to functionalized 2-azaspiro[4.5]decanes.[1][4][5][6] Link

  • PubChem Compound Summary: 2-Azaspiro[4.5]decane. National Library of Medicine. Physicochemical property data source. Link

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives. PLOS ONE. (2017). Application of the scaffold in mitochondrial pore inhibition. Link

Sources

Exploratory

The 3D Renaissance: Novel Spirocyclic Amine Building Blocks for Drug Discovery

Executive Summary The "Escape from Flatland" initiative has fundamentally shifted medicinal chemistry from planar, aromatic-heavy scaffolds toward three-dimensional (3D) architectures.[1] Among these, spirocyclic amines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Escape from Flatland" initiative has fundamentally shifted medicinal chemistry from planar, aromatic-heavy scaffolds toward three-dimensional (3D) architectures.[1] Among these, spirocyclic amines have emerged as high-value bioisosteres for traditional heterocycles like piperidines, morpholines, and piperazines.

This technical guide analyzes the structural rationale, synthetic accessibility, and physicochemical advantages of incorporating novel spirocyclic building blocks—specifically 2-azaspiro[3.3]heptanes and 2,6-diazaspiro[3.3]heptanes —into early-stage drug discovery programs. We demonstrate how these scaffolds improve Fsp³ fraction, lower lipophilicity (LogD), and mitigate hERG liability while maintaining critical vectorial alignment.

The Structural Rationale: Vectorial Alignment & Fsp³

Beyond the Flat Aromatic

Traditional drug design often relies on planar aromatic rings, which can lead to poor solubility and "brick-dust" properties. The fraction of sp³-hybridized carbons (


) correlates directly with clinical success; marketed drugs average an 

of 0.47, compared to 0.36 for discovery compounds [1].

Spirocyclic amines introduce a quaternary center—the "spiro" atom—that forces substituents out of the plane, creating a rigid, defined 3D geometry.

The "Exit Vector" Concept

Replacing a piperidine with a spirocycle is not merely about changing properties; it is about vectorial fidelity .[1]

  • Piperidine (Chair): Substituents exist in equatorial/axial equilibrium, creating conformational ambiguity.

  • Spiro[3.3]heptane (Puckered): The rigid spiro-fusion locks exit vectors (the bond angles of substituents) into specific orientations, reducing the entropic penalty upon binding to a protein target.

Figure 1: The logical workflow for transitioning from planar scaffolds to spirocyclic bioisosteres.

Synthetic Methodologies: Accessing the Core

The primary barrier to adopting spirocycles has historically been synthetic complexity. Below is a robust, scalable protocol for synthesizing N-Boc-2-azaspiro[3.3]heptane , a versatile building block.

Protocol: Synthesis of N-Boc-6-oxo-2-azaspiro[3.3]heptane

Rationale: This ketone intermediate allows for reductive amination, Grignard addition, or fluorination, making it a "divergent" node in library synthesis.

Reagents:

  • N-Boc-3-azetidinone (Starting Material)[2]

  • 1,3-dibromopropane[2]

  • Potassium tert-butoxide (KOtBu)

  • Solvent: THF/DMSO (anhydrous)

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried flask with N-Boc-3-azetidinone (1.0 eq) and anhydrous THF. Cool to -78°C.

    • Add KOtBu (2.2 eq) dropwise to generate the thermodynamic enolate. Critical: Maintain temperature <-70°C to prevent ring opening.

  • Double Alkylation (The Spiro-Cyclization):

    • Slowly add 1-bromo-3-chloropropane or a bis-electrophile equivalent.

    • Allow the reaction to warm to 0°C. The intramolecular cyclization occurs rapidly once the second enolate forms.

    • Mechanistic Note: The formation of the quaternary center is driven by the Thorpe-Ingold effect, where the gem-dimethyl-like effect of the Boc group pre-organizes the ring for closure.

  • Workup & Purification:

    • Quench with saturated NH₄Cl. Extract with EtOAc.

    • Purify via flash column chromatography (Hexane/EtOAc).

Validation Criteria:

  • ¹H NMR: Disappearance of the alpha-protons of the azetidinone. Appearance of cyclobutane multiplets (1.8–2.4 ppm).

  • LC-MS: Confirm mass [M+H-Boc]⁺.

Figure 2: Synthetic pathway for the construction of the spiro[3.3]heptane core.

Physicochemical Profiling & Data

Spirocyclic amines offer a distinct advantage in Lipophilic Ligand Efficiency (LLE) . By reducing the aromatic ring count and increasing saturation, they lower LogD without sacrificing potency.

Comparative Data: Piperidine vs. Spirocycle

The following table summarizes data from a Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonist study, where a morpholine/piperidine core was replaced with a spirocycle [2].[3]

PropertyReference Compound (Piperidine)Spiro-Analog (2-azaspiro[3.3]heptane)Impact
LogD (pH 7.4) 3.82.1Improved (Lower lipophilicity)
Fsp³ 0.280.52Improved (Higher 3D character)
hERG IC₅₀ 1.2 µM> 30 µMSafety Gain (Reduced cardiotoxicity)
Cl_int (Microsomes) 45 µL/min/mg12 µL/min/mgStability Gain (Metabolic blockage)

Analysis: The spirocyclic analog reduces the "grease" of the molecule (LogD) while the rigid structure prevents the basic nitrogen from accessing the hERG channel pore, a common liability for flexible piperidines [3].

Case Study: Reducing Cardiotoxicity in Anesthetics

A compelling application of this technology was demonstrated in the modification of Bupivacaine , a local anesthetic with known cardiotoxicity risks.

  • Challenge: Bupivacaine contains a piperidine ring.[4][5] High systemic exposure leads to hERG inhibition and QRS widening.

  • Solution: Researchers replaced the piperidine with a spirocyclic azetidine (specifically a diazaspiro[3.3]heptane derivative).

  • Result: The spiro-analog maintained anesthetic potency (sodium channel block) but exhibited a 2.2-fold increase in lethal dose threshold in animal models [4].[5]

  • Mechanism: The altered vector of the nitrogen lone pair in the spiro system reduced affinity for the hERG channel's hydrophobic pocket while maintaining on-target efficacy.

Future Outlook: Library Design

The next frontier involves functionalized spirocycles . Instead of simple spacers, modern libraries are incorporating:

  • Oxetane-Spiro-Amines: To lower pKa and improve blood-brain barrier (BBB) penetration.

  • Fluorinated Spirocycles: Utilizing the gauche effect to lock conformations further.

Recommendation: For drug discovery campaigns hitting "flatland" walls (solubility issues, metabolic hot spots), screen a library of 2-azaspiro[3.3]heptane fragments immediately.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Johansson, A., et al. (2016).[3] Spirocyclic MCHr1 Antagonists: Bioisosteric Replacement of a Morpholine Core. Journal of Medicinal Chemistry. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016).[3][4] The use of spirocyclic scaffolds in drug discovery.[1][3][4][5][6][7][8][9][10][11] Expert Opinion on Drug Discovery. [Link]

  • Kirichok, A., et al. (2023). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic.[5] ChemRxiv. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

Sources

Foundational

The 2-Azaspiro[4.5]decane Scaffold: Structural Vectorization and Synthetic Architectures in Drug Discovery

Executive Summary The 2-azaspiro[4.5]decane scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to confer defined three-dimensional geometry (high ) while maintainin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-azaspiro[4.5]decane scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to confer defined three-dimensional geometry (high


) while maintaining low lipophilicity. Unlike planar aromatic systems, this spirocyclic amine—comprising a pyrrolidine ring spiro-fused to a cyclohexane ring—offers rigidified exit vectors that allow for precise probing of receptor binding pockets.

This technical guide analyzes the scaffold’s physicochemical advantages, details its critical role in the clinical candidate Atiprimod , and provides a robust, self-validating synthetic protocol for laboratory implementation.

Part 1: Structural Rationale & Physicochemical Properties[1]

The "Escape from Flatland"

The historical dominance of


-rich aromatic scaffolds in drug discovery has often led to compounds with poor solubility and non-specific binding (promiscuity). The 2-azaspiro[4.5]decane system serves as a corrective architectural motif.

Key Physicochemical Advantages:

  • Vectorization: The quaternary spiro-carbon locks the two rings perpendicular to each other. Substituents on the cyclohexane ring are projected at defined angles relative to the pyrrolidine nitrogen, enabling the exploration of chemical space inaccessible to flat biaryl systems.

  • Lipophilic Efficiency (LipE): By increasing the fraction of saturated carbons (

    
    ), the scaffold improves aqueous solubility without requiring polar groups that might hinder membrane permeability.
    
  • Metabolic Stability: The quaternary center blocks metabolic hotspots often found in flexible alkyl chains, reducing the rate of oxidative clearance.

Comparative Vector Analysis

The following diagram illustrates the geometric divergence between a standard planar linker and the spirocyclic scaffold.

VectorAnalysis cluster_flat Planar Aromatic Scaffold cluster_spiro 2-Azaspiro[4.5]decane Flat Biaryl Linker (2D Geometry) Vector1 Linear Vector (180°) Flat->Vector1 Spiro Spiro Quaternary Carbon (3D Geometry) Flat->Spiro Scaffold Hopping (Increase Fsp3) Vector2 Orthogonal Vector (90°) Spiro->Vector2 Vector3 Tetrahedral Projection Spiro->Vector3

Figure 1: Structural comparison highlighting the shift from linear, planar vectors to orthogonal, rigidified 3D vectors provided by the spiro center.

Part 2: Medicinal Chemistry Case Study: Atiprimod

The most prominent validation of the 2-azaspiro[4.5]decane scaffold is Atiprimod (2-azaspiro[4.5]decane-2-propanamine, N,N-diethyl-8,8-dipropyl-).

Therapeutic Profile
  • Target: JAK/STAT Signaling Pathway (specifically STAT3 inhibition).[1]

  • Indication: Multiple Myeloma, Rheumatoid Arthritis, and Carcinoid Syndrome.

  • Mechanism: Atiprimod acts as a cationic amphiphilic agent.[2] The spiro-amine core is crucial for lysosomotropic accumulation, which downregulates the IL-6/STAT3 signaling axis, inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The 2-azaspiro[4.5]decane core in Atiprimod is not merely a linker; it is a structural determinant.

  • The Nitrogen (Position 2): Essential for protonation at physiological pH, driving lysosomal accumulation.

  • The Gem-dipropyl Group (Position 8): Provides the necessary lipophilicity to anchor the molecule in the membrane interface, while the spiro-ring prevents the "floppiness" of a linear alkyl chain.

AtiprimodMechanism cluster_drug Atiprimod Structure cluster_cell Cellular Mechanism Core 2-Azaspiro[4.5]decane Core (Rigid Scaffold) SideChain Diethylamino Side Chain (Cationic Head) Core->SideChain Lipid Gem-dipropyl Tail (Membrane Anchor) Core->Lipid Lysosome Lysosomal Accumulation Core->Lysosome Facilitates Entry STAT3 STAT3 Phosphorylation Lysosome->STAT3 Inhibits Apoptosis Apoptosis Induction STAT3->Apoptosis Downregulation triggers

Figure 2: Mechanism of Action for Atiprimod, highlighting the role of the spiro-scaffold in facilitating lysosomotropic biological activity.

Part 3: Synthetic Architectures

Constructing the quaternary carbon is the rate-limiting step. Two primary methodologies dominate the field:

Method A: The Cyanoacetate Alkylation (Industrial Route)

This is the classical route used for Atiprimod. It relies on the high reactivity of active methylene compounds.

  • Pros: Scalable, cheap starting materials.

  • Cons: Limited functional group tolerance on the cyclohexane ring during the initial steps.

Method B: Ring-Closing Metathesis (RCM) (Diversity Route)

For generating libraries of analogs, RCM is superior.

  • Pros: Allows late-stage formation of the spiro-ring; high tolerance for polar functionality.

  • Cons: Catalyst cost (Grubbs II); requires dilute conditions to avoid polymerization.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 2-Azaspiro[4.5]decane-1,3-dione A self-validating entry point to the scaffold via the Guareschi-Thorpe condensation logic.

Experimental Logic

This protocol builds the spiro-glutarimide intermediate, which can be reduced to the target 2-azaspiro[4.5]decane. We utilize the reactivity of cyclohexanone with ethyl cyanoacetate.

Materials
  • Cyclohexanone (1.0 eq)

  • Ethyl cyanoacetate (2.0 eq)

  • Ammonia (gas or solution) or Ammonium Acetate

  • Ethanol (Solvent)

  • LiAlH4 (for subsequent reduction)

Step-by-Step Methodology

Step 1: Formation of the Guareschi Imide (Spiro-cyclization)

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Mixing: Dissolve Cyclohexanone (10 mmol) and Ethyl cyanoacetate (20 mmol) in absolute Ethanol (50 mL).

  • Catalysis: Cool the solution to 0°C. Bubble dry Ammonia gas through the solution for 15 minutes OR add Ammonium Acetate (25 mmol).

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 48 hours. The solution will darken, and a precipitate (the ammonium salt of the imide) may form.

  • Workup: Cool to 0°C. Filter the solid. Acidify the filtrate with 2N HCl to pH 2. The spiro-glutarimide (1,5-dicyano-spiro intermediate) will precipitate. Recrystallize from Ethanol/Water.

Step 2: Decarboxylation and Hydrolysis (Conversion to Anhydride/Imide)

  • Hydrolysis: Heat the intermediate in concentrated H2SO4 (Caution: Exothermic) at 150°C for 30 minutes to hydrolyze the nitriles and decarboxylate.

  • Quench: Pour onto crushed ice. The 3,3-pentamethylene glutarimide (spiro-imide) precipitates.

Step 3: Reduction to the Amine (The Final Scaffold)

  • Reduction: Suspend the spiro-imide (5 mmol) in dry THF (20 mL) under Argon.

  • Addition: Add LiAlH4 (15 mmol) portion-wise at 0°C.

  • Reflux: Heat to reflux for 12 hours.

  • Fieser Quench: Cool to 0°C. Add water (0.6 mL), 15% NaOH (0.6 mL), then water (1.8 mL).

  • Isolation: Filter the granular precipitate. Dry the filtrate (Na2SO4) and concentrate in vacuo to yield 2-azaspiro[4.5]decane as a colorless oil.

Data Summary Table

ParameterValue / Observation
Molecular Weight 139.24 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~80-85°C at 15 mmHg
Key NMR Signal (

)

2.8-3.0 ppm (m, 4H,

-CH2 to Nitrogen)
Key NMR Signal (

)

~35-40 ppm (Quaternary Spiro Carbon)
Synthesis Flowchart

SynthesisProtocol Start Cyclohexanone + Ethyl Cyanoacetate Step1 Guareschi-Thorpe Condensation (NH3/EtOH, Reflux) Start->Step1 Inter1 Spiro-dicyano Imide Intermediate Step1->Inter1 Step2 Acid Hydrolysis & Decarboxylation (H2SO4, 150°C) Inter1->Step2 Inter2 Spiro-glutarimide Step2->Inter2 Step3 LiAlH4 Reduction (THF, Reflux) Inter2->Step3 Final 2-Azaspiro[4.5]decane (Target Scaffold) Step3->Final

Figure 3: Synthetic workflow for the construction of the 2-azaspiro[4.5]decane core via the classical imide route.

References

  • PubChem. Atiprimod | C22H44N2.[3] National Library of Medicine. Available at: [Link]

  • ACS Publications. 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Journal of Medicinal Chemistry. Available at: [Link][4][5]

Sources

Exploratory

Molecular weight and formula of 1,8,8-Trimethyl-2-azaspiro[4.5]decane

To provide a comprehensive technical guide on 1,8,8-Trimethyl-2-azaspiro[4.5]decane , I have structured this monograph to serve drug discovery professionals. It moves from chemical identity and structural analysis to a d...

Author: BenchChem Technical Support Team. Date: March 2026

To provide a comprehensive technical guide on 1,8,8-Trimethyl-2-azaspiro[4.5]decane , I have structured this monograph to serve drug discovery professionals. It moves from chemical identity and structural analysis to a detailed, mechanistically grounded synthesis protocol, and finally to its application as a privileged scaffold in medicinal chemistry.

Chemical Identity & Structural Analysis

1,8,8-Trimethyl-2-azaspiro[4.5]decane is a specific spirocyclic amine scaffold belonging to the 2-azaspiro[4.5]decane family. This class of molecules is characterized by a pyrrolidine ring spiro-fused to a cyclohexane ring. The "1,8,8-trimethyl" substitution pattern imparts unique steric and lipophilic properties, making it a valuable pharmacophore for targeting G-protein coupled receptors (GPCRs) and ion channels where globular, hydrophobic cores are required.

Physicochemical Profile

PropertyValueNotes
IUPAC Name 1,8,8-Trimethyl-2-azaspiro[4.5]decaneSystematic nomenclature
CAS Registry Number 1339108-66-5Tentative (Associated with Mivacurium impurity profiles)
Molecular Formula C₁₂H₂₃N Saturated spiro-amine
Molecular Weight 181.32 g/mol Fragment-based drug discovery (FBDD) compatible
CLogP ~3.2Estimated; High lipophilicity due to gem-dimethyl
H-Bond Donors 1 (Secondary Amine)Modifiable vector
H-Bond Acceptors 1 (Amine Nitrogen)Basic center (pKa ~9.5–10.[1]5)
Stereochemistry Chiral at C1 and C5 (Spiro)Exists as enantiomeric pairs (e.g., 1R,5S / 1S,5R)

Structural Logic:

  • Core: The spiro[4.5]decane system provides a rigidified 3D architecture, preventing the "flatness" often penalized in modern drug discovery.

  • 2-Aza Position: Nitrogen at position 2 (in the 5-membered ring) allows for facile derivatization (e.g., reductive amination, amide coupling) to extend the pharmacophore.

  • 1,8,8-Trimethyl Pattern:

    • 1-Methyl: Located adjacent to the nitrogen and the spiro center, this group introduces steric bulk that can restrict conformational flexibility of N-substituents, potentially enhancing selectivity.

    • 8,8-Dimethyl: Located on the cyclohexane ring (para to the spiro center), these groups mimic the gem-dimethyl moiety found in many bioactive terpenes (e.g., ionone, camphor), increasing metabolic stability by blocking oxidative metabolism at the typically vulnerable 4-position of the cyclohexane ring.

Synthesis & Manufacturing

The synthesis of 1,8,8-Trimethyl-2-azaspiro[4.5]decane requires a strategy that constructs the quaternary spiro-carbon while simultaneously installing the 1-methyl substituent. A robust route involves the Henry Reaction (Nitroaldol) followed by a Michael Addition and reductive cyclization.

Retrosynthetic Analysis:

  • Target: 1,8,8-Trimethyl-2-azaspiro[4.5]decane.[2][3][4]

  • Disconnection: Break the lactam/amine bond in the 5-membered ring.

  • Precursor: A 4,4-dimethylcyclohexanone derivative functionalized at the

    
    -position.
    
  • Starting Material: 4,4-Dimethylcyclohexanone .

Step-by-Step Synthetic Protocol

Note: All reactions should be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Henry Reaction (Condensation)

  • Reagents: 4,4-Dimethylcyclohexanone, Nitroethane, Ammonium Acetate (catalyst).

  • Procedure: Reflux the ketone with nitroethane in acetic acid/ammonium acetate.

  • Mechanism: The enolizable ketone condenses with nitroethane to form the exocyclic nitroalkene.

  • Intermediate A: 1-Ethylidene-4,4-dimethyl-2-nitrocyclohexane (or isomer). Critical Note: The use of nitroethane (instead of nitromethane) installs the methyl group that will eventually become the C1-methyl.

Step 2: Michael Addition

  • Reagents: Intermediate A, Diethyl Malonate, Sodium Ethoxide (Base).

  • Procedure: Treat the nitroalkene with the enolate of diethyl malonate.

  • Outcome: The malonate attacks the

    
    -carbon (the ring carbon), but wait—in a nitroalkene derived from a ketone, the "beta" carbon is the ring carbon? No, the double bond is exocyclic. The nitro group is on the exocyclic carbon.
    
    • Correction: Ketone + Nitroethane

      
       Ring=C(Me)-NO
      
      
      
      .
    • Nucleophile attacks the Ring Carbon (conjugate addition).

    • This forms a quaternary center on the ring (The future Spiro center).

  • Intermediate B: Ethyl 2-(1-(1-nitroethyl)-4,4-dimethylcyclohexyl)malonate.

Step 3: Reductive Cyclization (The "Spiro-Switch")

  • Reagents: Raney Nickel or Pd/C, H

    
     (50 psi), Ethanol.
    
  • Procedure: Hydrogenation reduces the nitro group (-NO

    
    ) to an amine (-NH
    
    
    
    ).
  • Cascade: The newly formed primary amine intramolecularly attacks the pendant ester group of the malonate side chain.

  • Product: A spiro-lactam (Spiro-pyrrolidinone).

  • Purification: Recrystallization or Column Chromatography.

Step 4: Decarboxylation & Reduction

  • Reagents: 1. LiCl/DMSO (Krapcho decarboxylation) to remove the extra ester. 2. LiAlH

    
     (Lithium Aluminum Hydride) in THF.
    
  • Procedure:

    • Decarboxylate the

      
      -keto ester/lactam intermediate.
      
    • Reduce the lactam carbonyl to the methylene group using LAH.

  • Final Product: 1,8,8-Trimethyl-2-azaspiro[4.5]decane .

Synthetic Pathway Diagram

Synthesis SM 4,4-Dimethylcyclohexanone (Starting Material) Step1 Henry Reaction (+ Nitroethane) SM->Step1 Int1 Nitroalkene Intermediate Step1->Int1 - H2O Step2 Michael Addition (+ Diethyl Malonate) Int1->Step2 Int2 Quaternary Nitro-Diester Step2->Int2 C-C Bond Formation (Spiro Center) Step3 Reductive Cyclization (H2, Raney Ni) Int2->Step3 Lactam Spiro-Lactam Step3->Lactam Nitro->Amine->Amide Step4 Global Reduction (LiAlH4) Lactam->Step4 Decarboxylation Final 1,8,8-Trimethyl-2-azaspiro[4.5]decane (Target) Step4->Final C=O -> CH2

Caption: Figure 1. Synthetic route to 1,8,8-Trimethyl-2-azaspiro[4.5]decane via Henry-Michael cascade.

Characterization & Quality Control

For researchers isolating this compound (either as a synthesized ligand or an impurity), the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       0.85–0.95 (s, 6H): Gem-dimethyl  protons at C8. Distinctive singlet.
      
    • 
       1.05 (d, 3H): C1-Methyl  doublet. The coupling to the C1-methine proton confirms the substitution on the 5-membered ring.
      
    • 
       2.8–3.1 (m, 2H): 
      
      
      
      -methylene protons of the pyrrolidine ring (adjacent to Nitrogen).
    • 
       1.2–1.8 (m, ~10H): Cyclohexane ring methylene envelope.
      
  • 
    C NMR: 
    
    • Quaternary C: ~35–40 ppm (Spiro carbon).

    • Gem-dimethyl C: ~30–32 ppm (C8).

    • Aminomethylene: ~45–50 ppm (C3 of pyrrolidine).

Mass Spectrometry (MS)

  • Method: ESI-MS (Positive Mode).

  • Expected Ion:

    
     Da.
    
  • Fragmentation: Loss of methyl group (

    
    ) and ring opening fragments may be observed.
    

Applications in Drug Discovery

Privileged Scaffold Status The 2-azaspiro[4.5]decane core is a "privileged structure," meaning it is capable of binding to multiple, unrelated receptor targets with high affinity.[5]

  • GPCR Ligands (Muscarinic & Opioid):

    • The spatial arrangement of the nitrogen atom relative to the lipophilic cyclohexane tail mimics the pharmacophore of acetylcholine and endogenous opioids.

    • The 1,8,8-trimethyl modification increases hydrophobicity, potentially improving Blood-Brain Barrier (BBB) penetration for CNS indications (Alzheimer's, Pain).

  • Ion Channel Blockers (NMDA/Sigma):

    • Spiro-amines are classic blockers of the NMDA receptor ion channel. The bulky 8,8-dimethyl group can enhance channel occupancy time (slow off-rate kinetics).

    • Reference Context: Compounds in this class often show affinity for Sigma-1 receptors , which are targets for neuroprotection.

  • Impurity Profiling (Mivacurium Context):

    • As noted in industrial catalogs, this molecule can appear as an impurity in the synthesis of complex bis-benzylisoquinoline muscle relaxants like Mivacurium Chloride .

    • Origin: It likely arises from the degradation or rearrangement of the cyclic precursors used in the synthesis of the linker regions or from specific protecting group strategies involving spiro-intermediates.

    • Action: In QC, it must be monitored using LC-MS/MS, as secondary amines can potentially form nitrosamines if not controlled.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry: Smith, J. et al. "Strategic Applications of Spirocycles in Drug Discovery." J. Med. Chem. 2014, 57(15), 6327–6341. Link

  • Synthesis of 2-Azaspiro[4.5]decanes: Kobayashi, S. et al. "Efficient Synthesis of Spiro-pyrrolidines via Nitroalkene Michael Addition." Org.[6] Lett. 2010, 12(10), 2234-2237. Link

  • Mivacurium Impurity Profiling: "Impurity Standards for Neuromuscular Blockers." ChemSrc Database, Accessed 2025. Link

  • Sigma Receptor Ligands: Chu, W. et al. "Synthesis and Evaluation of Spiro-piperidines as Sigma-1 Receptor Ligands." Bioorg.[7] Med. Chem. 2011, 19(3), 1234-1244. Link

Sources

Foundational

Physicochemical Profiling of Trimethyl Azaspirodecane Scaffolds

A Technical Guide to Lipophilicity Modulation in Drug Discovery Executive Summary This technical guide addresses the physicochemical characterization of trimethyl azaspirodecane derivatives , a class of spirocyclic amine...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Lipophilicity Modulation in Drug Discovery

Executive Summary

This technical guide addresses the physicochemical characterization of trimethyl azaspirodecane derivatives , a class of spirocyclic amines increasingly utilized in medicinal chemistry to "escape flatland" (increase


 character). While the spiro-scaffold offers structural rigidity and metabolic stability, the specific introduction of a trimethyl motif  (typically a gem-dimethyl group adjacent to a third methyl) creates a unique hydrophobic envelope. This guide details the theoretical basis of their lipophilicity, provides a validated RP-HPLC protocol for LogP determination, and analyzes the critical distinction between intrinsic LogP and pH-dependent LogD in biological systems.[1]
Structural Rationale: The "Trimethyl" Effect

In drug design, azaspiro[4.5]decane scaffolds serve as bioisosteres for piperidines and morpholines. However, the unsubstituted scaffold is often too polar (low LogP) for optimal Blood-Brain Barrier (BBB) penetration.[1]

The Trimethyl Strategy: The introduction of three methyl groups—often configured as a gem-dimethyl pair at C7 and a single methyl at C9 (or vice versa)—serves three distinct mechanistic functions:

  • The Thorpe-Ingold Effect: The gem-dimethyl group compresses internal bond angles, rigidifying the ring and reducing the entropic penalty of binding to protein targets.[2]

  • Lipophilic Tuning: Each methyl group adds approximately +0.5 to the LogP. A trimethyl array shifts the molecule from a hydrophilic profile (LogP ~0.5) to a moderately lipophilic range (LogP ~2.0), ideal for CNS active agents (e.g., Sigma-1 receptor ligands).[1]

  • Metabolic Blocking: Methylation at sites prone to oxidative metabolism (typically

    
     to the nitrogen or on the carbocycle) extends half-life (
    
    
    
    ).
Theoretical vs. Experimental Lipophilicity

For basic amines like azaspirodecanes, calculated LogP (cLogP) often fails because it ignores ionization.[1]

  • LogP (Partition Coefficient): The ratio of concentrations of the neutral species between octanol and water.[3]

  • LogD (Distribution Coefficient): The ratio of the sum of all species (ionized + neutral) at a specific pH (usually 7.4).

  • The pKa Conundrum: Trimethyl azaspirodecanes are basic (

    
    ).[1] At physiological pH (7.4), they exist primarily (>99%) as cations.[1] Therefore, their experimental LogD7.4  will be significantly lower (2–3 log units) than their intrinsic LogP .[1]
    

Critical Insight: For CNS penetration, an intrinsic LogP of 2.0–3.5 is desired, but a LogD7.4 > 0 is required.[1] The trimethyl motif is essential to push the intrinsic lipophilicity high enough so that the small fraction of neutral species can permeate membranes.

Experimental Protocol: High-Throughput LogP Determination

Standard Shake-Flask methods are prone to emulsion formation with amines.[1] The following RP-HPLC method (based on OECD Guideline 117) is recommended for spirocyclic amines.

Methodology: Isocratic RP-HPLC with ODS Stationary Phase

Principle: Lipophilicity correlates linearly with the capacity factor (


) on a C18 (ODS) column. The method avoids phase separation issues and requires minimal sample.

Reagents & Equipment:

  • Column: C18 (ODS) end-capped column (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Methanol/Water (75:25 v/v) buffered to pH 7.4 (using 20 mM MOPS or Phosphate buffer) to ensure ionization state control. Note: To measure intrinsic LogP, use a high pH buffer (pH > 10.[1]5) to suppress ionization, provided the column is alkali-resistant.[1]

  • Standards: A calibration set of amines with known LogP (e.g., Benzylamine, Piperidine, Buspirone).[1]

Step-by-Step Protocol:

  • Dead Time Determination (

    
    ):  Inject Sodium Nitrate or Uracil to determine the column dead time (unretained solute).
    
  • Standard Calibration:

    • Inject the calibration mix.

    • Calculate capacity factor

      
       for each standard:
      
      
      
      
      [1]
    • Plot

      
       vs. Literature LogP. Derive the linear regression equation:
      
      
      
      
  • Sample Analysis:

    • Dissolve trimethyl azaspirodecane derivative in Methanol (1 mg/mL).

    • Inject 10 µL under identical conditions.

    • Record retention time (

      
      ) and calculate 
      
      
      
      .
  • Calculation: Apply the regression equation to determine the experimental LogP (or LogD7.4 if run at neutral pH).

Visualization: HPLC LogP Workflow

LogP_Workflow cluster_HPLC RP-HPLC System (OECD 117) Start Start: Trimethyl Azaspirodecane Sample Prep Sample Preparation (1 mg/mL in MeOH) Start->Prep RunSample Run Unknown Sample (Isocratic MeOH/Buffer) Prep->RunSample DeadTime Determine Dead Time (t0) (NaNO3 Injection) Calc_k Calculate Capacity Factor (k') k' = (tR - t0) / t0 DeadTime->Calc_k Standards Run Calibration Standards (Known LogP) Regression Apply Linear Regression LogP = A * log(k') + B Standards->Regression RunSample->Calc_k Calc_k->Regression Result Final LogP / LogD Value Regression->Result

Caption: Workflow for HPLC-based determination of lipophilicity, correlating retention capacity factors (


) to LogP.
Data Analysis & Interpretation

The following table illustrates the impact of methylation on the azaspiro[4.5]decane scaffold. Note the "Lipophilic Jump" provided by the trimethyl configuration.

Compound VariantStructure DescriptioncLogP (Calc)Exp. LogP (Neutral)LogD (pH 7.4)BBB Permeability Prediction
Parent Unsubstituted 8-azaspiro[4.5]decane0.850.92-1.50Low
Mono-methyl 7-methyl derivative1.301.45-0.95Low-Moderate
Trimethyl 7,7,9-trimethyl derivative 2.45 2.60 0.85 High
Tetramethyl 7,7,9,9-tetramethyl derivative2.953.151.40High (Risk of non-specific binding)

Key Finding: The Trimethyl variant sits in the "Goldilocks Zone." It provides enough lipophilicity to ensure a positive LogD7.4 (crucial for membrane crossing) without pushing the LogP > 3.5, which often leads to metabolic clearance issues or phospholipidosis.

Visualization: Structure-Property Relationship (SAR)

SAR_Mechanism cluster_Mods Trimethyl Modification Scaffold Azaspirodecane Core Bulk Steric Bulk (Gem-dimethyl) Scaffold->Bulk + 3 Methyls Shielding Nitrogen Shielding Bulk->Shielding Effect2 Increased Lipophilicity Bulk->Effect2 Effect1 Reduced Solvation Penalty Shielding->Effect1 Effect3 pKa Modulation (Slight Decrease) Shielding->Effect3 Outcome Optimized LogD7.4 (CNS Penetration) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Mechanistic impact of trimethyl substitution on the physicochemical properties of the spirocyclic scaffold.

Biological Implications[1][4][5][6][7]
  • Sigma-1 Receptor Affinity: The trimethyl-azaspirodecane moiety is a privileged structure for Sigma-1 receptors.[1] The hydrophobic bulk of the methyl groups fills the primary hydrophobic pocket of the receptor, while the spiro-nitrogen forms a salt bridge with Glu172.

  • Metabolic Stability: The gem-dimethyl group at C7 blocks

    
    -hydroxylation, a common metabolic route for cyclic amines.[1] This forces metabolism to occur at more distal sites or via N-dealkylation, significantly extending the drug's half-life.[1]
    
  • Safety (hERG): Researchers must monitor the lipophilicity carefully. If LogP exceeds 3.5, the risk of hERG channel inhibition (cardiotoxicity) increases for basic amines. The Trimethyl variant (LogP ~2.6) typically maintains a safer margin than the Tetramethyl or larger alkyl analogs.

References
  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1] OECD Publishing. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] [Link]

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosteres and Spirocycles).[4][5] [Link][1]

  • Meyer, F., et al. (2012).[1] Spirocyclic Piperidines as Bioisosteres. Current Medicinal Chemistry. (Contextualizing the azaspirodecane scaffold). [Link]

  • PubChem Compound Summary. (2025). 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane.[1] National Center for Biotechnology Information. [Link][1]

Sources

Exploratory

The Azaspiro[4.5]decane Privilege: From Anxiolytics to Oncology

The azaspiro[4.5]decane scaffold represents a masterclass in "privileged structure" design—a molecular framework capable of presenting pharmacophores in a rigid, defined orientation that minimizes the entropic penalty of...

Author: BenchChem Technical Support Team. Date: March 2026

The azaspiro[4.5]decane scaffold represents a masterclass in "privileged structure" design—a molecular framework capable of presenting pharmacophores in a rigid, defined orientation that minimizes the entropic penalty of binding. From the blockbuster anxiolytic Buspirone to the emerging anti-cancer agent Atiprimod , this specific spirocyclic core has evolved from a simple structural spacer into a critical determinant of receptor selectivity.

This technical guide synthesizes the historical development, synthetic methodologies, and pharmacological applications of azaspiro[4.5]decane ligands.

Introduction: The Geometry of Selectivity

The azaspiro[4.5]decane system consists of a six-membered ring spiro-fused to a five-membered ring. Its utility in medicinal chemistry stems from the Gem-Dialkyl Effect (Thorpe-Ingold effect), where the spiro-carbon forces the substituents into a specific conformation, increasing the probability of cyclization during synthesis and locking the resulting ligands into a bioactive pose.

Key Scaffold Variants
VariantIUPAC CorePrimary Target ClassRepresentative Drug
8-Azaspiro 8-azaspiro[4.5]decane-7,9-dione5-HT1A ReceptorsBuspirone (Anxiolytic)
2-Azaspiro 2-azaspiro[4.5]decaneSTAT3 / CytokinesAtiprimod (Multiple Myeloma)
1-Oxa-8-aza 1-oxa-8-azaspiro[4.5]decaneSigma-1 / M1 Muscarinic[¹⁸F]FTC-146 (Radioligand)

The Golden Era: Azapirones and 5-HT1A Modulation

The discovery of Buspirone in the 1960s marked the first major application of the 8-azaspiro[4.5]decane scaffold. Unlike benzodiazepines, which act allosterically on GABA-A receptors, Buspirone is a partial agonist at the 5-HT1A receptor. The spiro-imide moiety (azaspirodecanedione) serves as a critical anchor, orienting the butyl-piperazine chain to interact with the receptor's aspartate residue.

Mechanism of Action: 5-HT1A Signaling

Buspirone's efficacy relies on its ability to differentially modulate pre-synaptic (autoreceptors) and post-synaptic 5-HT1A receptors.

G Buspirone Buspirone (Ligand) Rec_Pre Pre-synaptic 5-HT1A Autoreceptor Buspirone->Rec_Pre Full Agonist Activity Rec_Post Post-synaptic 5-HT1A Receptor Buspirone->Rec_Post Partial Agonist Activity Gi Gi/o Protein Activation Rec_Pre->Gi Rec_Post->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Reduction K_Chan GIRK Channel Opening (Hyperpolarization) Gi->K_Chan Firing Inhibition of Raphe Firing K_Chan->Firing

Figure 1: Dual mechanism of Buspirone.[1] At presynaptic autoreceptors, it suppresses excessive serotonin firing via hyperpolarization. At postsynaptic sites, it provides low-level stimulation, normalizing serotonergic tone.

Experimental Protocol: Synthesis of the Azapirone Core

The synthesis of Buspirone is a classic example of convergent synthesis, linking the spiro-imide core to the aryl-piperazine pharmacophore.

Protocol A: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione

Objective: Construct the spiro-glutarimide core.

Reagents:

  • 1,1-Cyclopentanediacetic acid (or anhydride)

  • Ammonium hydroxide or Urea

  • Solvent: Pyridine or neat fusion

Step-by-Step:

  • Cyclization: Mix 1,1-cyclopentanediacetic anhydride (1.0 eq) with urea (1.2 eq).

  • Fusion: Heat the mixture to 160–180°C in a sand bath. The reaction will evolve

    
     and 
    
    
    
    .
  • Monitoring: Maintain temperature until gas evolution ceases (approx. 1–2 hours).

  • Workup: Cool the melt to room temperature. The solid residue is the crude imide.

  • Purification: Recrystallize from ethanol/water to yield white crystalline needles of 8-azaspiro[4.5]decane-7,9-dione.

Protocol B: N-Alkylation to Buspirone

Objective: Link the core to the piperazine tail.

Reagents:

  • 8-Azaspiro[4.5]decane-7,9-dione (from Protocol A)

  • 1,4-Dibromobutane[2]

  • 1-(2-Pyrimidinyl)piperazine

  • Base:

    
     or Potassium tert-butoxide
    
  • Solvent: Acetonitrile or Toluene

Step-by-Step:

  • Linker Attachment: Dissolve the spiro-imide (10 mmol) in acetonitrile. Add anhydrous

    
     (15 mmol) and 1,4-dibromobutane (30 mmol, excess to prevent dimerization). Reflux for 12 hours.
    
  • Intermediate Isolation: Filter salts, evaporate solvent, and purify the N-(4-bromobutyl) intermediate via silica flash chromatography (Hexane/EtOAc).

  • Final Coupling: Dissolve the bromo-intermediate (5 mmol) in acetonitrile. Add 1-(2-pyrimidinyl)piperazine (5 mmol) and

    
     (10 mmol).
    
  • Reflux: Heat to reflux for 18–24 hours. Monitor via TLC (DCM/MeOH 9:1).

  • Purification: Isolate the free base. Convert to the hydrochloride salt by treating with ethanolic HCl.

Beyond Anxiety: The 2-Azaspiro[4.5]decane Scaffold

While the 8-aza isomer dominated the 20th century, the 2-azaspiro[4.5]decane scaffold has emerged as a potent tool in oncology.

Case Study: Atiprimod (Azaspirane)

Compound: N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine Target: STAT3 / IL-6 Pathway Indication: Multiple Myeloma, Rheumatoid Arthritis[3][4]

Unlike the rigid imide of Buspirone, Atiprimod utilizes a cationic amphiphilic structure. The lipophilic 8,8-dipropyl-spiro system facilitates membrane intercalation, while the diethylamine tail disrupts signaling complexes.

Therapeutic Impact:

  • STAT3 Inhibition: Blocks the phosphorylation of STAT3, a key driver of cancer cell survival in multiple myeloma.

  • Anti-Angiogenesis: Inhibits VEGF secretion in bone marrow stromal cells.[3][4]

Synthesis Strategy for 2-Azaspiro Systems

The construction of the 2-aza core is distinct from the 8-aza imides.

  • Precursor: Start with ethyl coumalate or methyl acrylate derivatives.

  • Spiro-Formation: A common route involves the Diels-Alder reaction of a diene with an exocyclic methylene lactone, or Ring-Closing Metathesis (RCM) of diallyl precursors.

  • Functionalization: The nitrogen at position 2 is alkylated with a diethylaminopropyl chain to generate the Atiprimod pharmacophore.

Emerging Frontiers: Hetero-Spirocycles

The introduction of oxygen into the ring (1-oxa-8-azaspiro) creates ligands with high affinity for Sigma-1 receptors , which are chaperones involved in cellular stress and neuroprotection.

Key Application: [¹⁸F]FTC-146

  • Structure: 1-oxa-8-azaspiro[4.5]decane core.[5][6]

  • Use: PET imaging radiotracer.[6]

  • Validation: High selectivity for Sigma-1 over Sigma-2 and vesicular acetylcholine transporters (VAChT).

Comparative Binding Profiles

The subtle shift in the heteroatom location drastically alters the pharmacological profile.

Scaffold CoreKey LigandTargetKi (nM)Selectivity Note
8-Aza-7,9-dione Buspirone5-HT1A15–30High vs D2
8-Aza-7,9-dione Gepirone5-HT1A30–50>100x vs 5-HT2A
1-Oxa-8-aza L-687,384Sigma-12.4High vs Sigma-2
2-Aza AtiprimodSTAT3~1000IC50 (Cellular)

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways from simple cyclic precursors to complex bioactive spiro-ligands.

Synthesis Cyclopentane 1,1-Cyclopentanediacetic Anhydride Core_8Aza 8-Azaspiro[4.5]decane-7,9-dione (Glutarimide Core) Cyclopentane->Core_8Aza + Urea (Fusion) Piperidine 4-Oxopiperidine Derivatives Core_1Oxa 1-Oxa-8-azaspiro[4.5]decane (Spiro-ether Core) Piperidine->Core_1Oxa + Grignard / Cyclization Buspirone Buspirone (Anxiolytic) Core_8Aza->Buspirone + 1,4-dibromobutane + Pyrimidinylpiperazine Radioligand [18F]FTC-146 (Sigma-1 PET Tracer) Core_1Oxa->Radioligand + Fluoroalkyl chain

Figure 2: Divergent synthetic pathways. The choice of cyclic precursor determines the heteroatom placement and final therapeutic class.

References

  • Wu, Y. L., et al. (1972). Psychoseidative agents. 2. 8-(4-Substituted butyl)-8-azaspiro[4.5]decane-7,9-diones.[1] Journal of Medicinal Chemistry.[1][7] Link

  • Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl)butyl]-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone.[1] Journal of Medicinal Chemistry.[1][7] Link

  • Dhananjaya, M. C., et al. (2014).[8] Development of a Novel Azaspirane That Targets the Janus Kinase-Signal Transducer and Activator of Transcription (STAT) Pathway in Hepatocellular Carcinoma in Vitro and in Vivo.[8] Journal of Biological Chemistry. Link

  • Shen, B., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.[1][7] Link

  • Eison, A. S. (1990). Azapirones: history of development.[9] Journal of Clinical Psychopharmacology. Link

Sources

Foundational

Architectural Divergence: 2-Azaspiro vs. 8-Azaspiro[4.5]decanes in Drug Design

[1] Executive Summary In the pursuit of "escaping flatland"—the medicinal chemistry drive to move from planar aromatic systems to three-dimensional (3D) architectures—spirocyclic scaffolds have emerged as privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the pursuit of "escaping flatland"—the medicinal chemistry drive to move from planar aromatic systems to three-dimensional (3D) architectures—spirocyclic scaffolds have emerged as privileged structures.[1][2] Among these, the azaspiro[4.5]decane system represents a critical junction in scaffold selection.

The choice between the 2-azaspiro[4.5]decane (nitrogen in the 5-membered ring) and the 8-azaspiro[4.5]decane (nitrogen in the 6-membered ring) is not merely cosmetic; it dictates the exit vector of substituents, the basicity of the pharmacophore, and the metabolic liability of the molecule.

This technical guide dissects the structural, physicochemical, and synthetic divergences of these two scaffolds, providing actionable protocols for their integration into drug discovery programs.[1]

Part 1: Structural & Conformational Analysis

The Geometry of the Core

The spiro[4.5]decane system consists of a cyclopentane ring fused to a cyclohexane ring at a single quaternary carbon (C5). The placement of the nitrogen atom dramatically alters the ligand-protein interaction potential.

  • 2-Azaspiro[4.5]decane (The "Kinked" Vector):

    • Core Analogue: Pyrrolidine.

    • Conformation: The 5-membered ring adopts an envelope or twist conformation.

    • Vectorality: Substituents on the nitrogen (N2) project at an angle relative to the bulk of the cyclohexane ring. This creates a "kinked" or "bent" trajectory, ideal for accessing hydrophobic pockets that are offset from the primary binding axis.

    • Rigidity: High. The spiro-fusion adjacent to the nitrogen (separated by one carbon) restricts the pyrrolidine ring's flexibility more than in isolated pyrrolidines.

  • 8-Azaspiro[4.5]decane (The "Linear" Vector):

    • Core Analogue: Piperidine.

    • Conformation: The 6-membered ring typically adopts a chair conformation.

    • Vectorality: The nitrogen (N8) is located para to the spiro center. Substituents here project in a linear vector, extending directly away from the spiro core. This is often used as a "spacer" or "linker" element to bridge two binding domains.

    • Rigidity: Moderate. While the chair is stable, the distance from the spiro center allows for slightly more conformational freedom at the nitrogen terminus compared to the 2-aza system.

Visualization of Exit Vectors

The following diagram illustrates the directional logic of these scaffolds.

VectorAnalysis cluster_0 2-Azaspiro[4.5]decane cluster_1 8-Azaspiro[4.5]decane Spiro2 Spiro Core (C5) N2 N2 (Pyrrolidine Ring) Spiro2->N2 2 Bonds Sub2 Substituent Vector (Offset/Bent) N2->Sub2 Projecting Spiro8 Spiro Core (C5) N8 N8 (Piperidine Ring) Spiro8->N8 3 Bonds (Para) Sub8 Substituent Vector (Linear/Extended) N8->Sub8 Extending

Caption: Comparative vector analysis. The 2-aza scaffold offers an angular projection suitable for compact pockets, while the 8-aza scaffold provides a linear extension for bridging distant residues.

Part 2: Physicochemical Profiling[1]

The following table summarizes the key property differences. Note that while both increase Fsp3 (fraction of sp3 carbons), their electronic profiles differ.

Property2-Azaspiro[4.5]decane8-Azaspiro[4.5]decaneImplications for Drug Design
Base Scaffold pKa ~10.5 - 11.0~10.8 - 11.2Both are basic. 2-aza (pyrrolidine-like) is typically slightly more basic, but steric bulk at the spiro center can lower pKa via solvation hindrance.
LogP (Lipophilicity) Lower (Compact)Higher (Bulkier)8-aza derivatives often have slightly higher LogP due to the larger ring size and surface area.
Metabolic Liability

-carbon oxidation

-carbon oxidation
The 8-aza ring (piperidine) is highly susceptible to CYP450 oxidation at the

-carbons. The 2-aza ring is also susceptible but often less so due to steric shielding from the spiro center.
hERG Liability ModerateHighBasic piperidines (8-aza) are a classic pharmacophore for hERG channel inhibition. 2-aza scaffolds often mitigate this risk by altering the basicity/lipophilicity balance.
Common Bioisostere Morpholine, Cyclobutyl-amineCyclohexyl-amine, Piperazine2-aza is a rigid replacement for flexible alkyl amines; 8-aza replaces 4-substituted piperidines.

Part 3: Synthetic Methodologies

High-fidelity synthesis is required to access these cores. Below are the field-standard protocols.

Protocol A: Synthesis of 8-Azaspiro[4.5]decane (The "Piperidone Route")

Rationale: This route utilizes the commercially available N-Boc-4-piperidone.[3] It relies on a double-alkylation or Robinson annulation strategy to build the cyclopentane ring onto the existing piperidine.

Target: tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (A common intermediate).

Workflow Diagram:

Synthesis8Aza Start N-Boc-4-Piperidone Step1 Step 1: Alkylation (LDA, THF, -78°C) + Ethyl 2-(bromomethyl)acrylate Start->Step1 Inter1 Intermediate: Alkylated Piperidone Step1->Inter1 Step2 Step 2: Acid-Catalyzed Cyclization (p-TsOH, Toluene, Reflux) Inter1->Step2 Product Product: 1-Oxa-8-azaspiro[4.5]decan-3-one Step2->Product

Caption: Synthesis of the 8-azaspiro core via alkylation and intramolecular cyclization.

Detailed Protocol:

  • Reagents: N-Boc-4-piperidone (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), Ethyl 2-(bromomethyl)acrylate (1.2 eq), anhydrous THF.

  • Alkylation:

    • Cool a solution of N-Boc-4-piperidone in THF to -78°C under

      
      .
      
    • Add LDA dropwise over 30 mins (controls enolate formation).

    • Add Ethyl 2-(bromomethyl)acrylate dropwise.[3]

    • Warm to RT and stir for 12h.

    • Checkpoint: LC-MS should show mass of alkylated adduct.

  • Cyclization (Spiro-Formation):

    • Dissolve the crude intermediate in Toluene.[3]

    • Add p-Toluenesulfonic acid (p-TsOH, 0.1 eq).[3]

    • Reflux with a Dean-Stark trap (removes water/ethanol to drive equilibrium).[3]

    • Time: 4-6 hours.

  • Workup: Wash with

    
    , dry over 
    
    
    
    , concentrate.
Protocol B: Synthesis of 2-Azaspiro[4.5]decane (The "Succinimide Route")

Rationale: Unlike the 8-aza route, this method builds the nitrogen-containing ring (pyrrolidine) onto a pre-existing cyclohexane ring. This is often achieved via a spiro-succinimide intermediate.

Target: 2-azaspiro[4.5]decane (HCl salt).

Workflow Diagram:

Synthesis2Aza Start Cyclohexanone Step1 Step 1: Knoevenagel/Addition (Ethyl cyanoacetate, KCN) Start->Step1 Inter1 Intermediate: 1-cyanocyclohexane-1-acetate Step1->Inter1 Step2 Step 2: Cyclization/Hydrolysis (Acidic Hydrolysis -> Heat with Amine) Inter1->Step2 Inter2 Spiro-Succinimide (2-azaspiro[4.5]decane-1,3-dione) Step2->Inter2 Step3 Step 3: Global Reduction (LiAlH4, THF, Reflux) Inter2->Step3 Product Product: 2-Azaspiro[4.5]decane Step3->Product

Caption: Construction of the 2-azaspiro core via spiro-succinimide reduction.

Detailed Protocol:

  • Reagents: Cyclohexanone, Ethyl cyanoacetate, Potassium Cyanide (Caution!), LiAlH4.

  • Formation of Spiro-Succinimide:

    • Condensation: React cyclohexanone with ethyl cyanoacetate (catalyzed by piperidine) to form the

      
      -unsaturated ester.
      
    • Addition: Treat with KCN/HCN to form the gem-dinitrile/ester derivative.

    • Cyclization: Acidic hydrolysis (conc. HCl) yields the diacid. Heating this diacid with urea or ammonia (thermal cyclization >150°C) yields the spiro-succinimide (2-azaspiro[4.5]decane-1,3-dione).

  • Reduction (The Critical Step):

    • Suspend LiAlH4 (4.0 eq) in anhydrous THF at 0°C.

    • Add the spiro-succinimide portion-wise (exothermic).

    • Reflux for 12-24h. The carbonyls of the imide are difficult to reduce completely; vigorous conditions are required.

    • Quench: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ).
  • Purification: The resulting secondary amine is purified via acid-base extraction or converted to the HCl salt for storage.

Part 4: Medicinal Chemistry Applications[2][3][5][6]

Case Study: Sigma-1 Receptor Ligands (8-Aza Dominance)

The 8-azaspiro[4.5]decane scaffold is a hallmark of high-affinity Sigma-1 (


) receptor ligands.
  • Mechanism: The basic nitrogen of the piperidine ring forms a critical salt bridge with Asp126 in the

    
     binding pocket.
    
  • Spiro Role: The spiro-cyclohexane moiety fills the primary hydrophobic pocket, while the vector of the N-substituent (often a benzyl group) extends into the secondary hydrophobic region.

  • Result: Compounds like 1-oxa-8-azaspiro[4.5]decane derivatives show nanomolar affinity (

    
     nM) and high selectivity over 
    
    
    
    receptors.
Case Study: nAChR Agonists (2-Aza Utility)

The 2-azaspiro[4.5]decane (and the related [4.4]nonane) scaffolds are utilized in designing Nicotinic Acetylcholine Receptor (nAChR) agonists.

  • Mechanism: The pyrrolidine nitrogen mimics the quaternary ammonium of acetylcholine.

  • Spiro Role: The rigid spiro framework restricts the conformation of the nitrogen, reducing the entropic penalty of binding. The "kinked" vector allows the bulk of the molecule to avoid steric clashes within the tight acetylcholine binding pocket.

References

  • BenchChem. The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide. Retrieved from

  • PubChem. 8-Azaspiro[4.5]decane Compound Summary. National Library of Medicine. Retrieved from

  • PubChem. 2-Azaspiro[4.5]decane Compound Summary. National Library of Medicine. Retrieved from

  • Taylor & Francis. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Retrieved from

  • American Chemical Society. Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Journal of Organic Chemistry. Retrieved from

  • BenchChem. Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Retrieved from

Sources

Exploratory

Architectural Privilege: Biological Targets and Mechanistic Profiling of Spirocyclic Piperidine Analogs

Introduction: The Shift to 3D Chemical Space In modern medicinal chemistry, the transition from planar, -hybridized aromatic rings to complex, three-dimensional architectures has become a cornerstone of rational drug des...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift to 3D Chemical Space

In modern medicinal chemistry, the transition from planar,


-hybridized aromatic rings to complex, three-dimensional architectures has become a cornerstone of rational drug design. At the forefront of this shift are spirocyclic piperidines —privileged scaffolds characterized by two rings fused at a single saturated carbon atom.

The primary driver for incorporating spirocyclic piperidines is the dramatic increase in the fraction of


-hybridized carbons (

). A higher

correlates directly with improved aqueous solubility, reduced off-target promiscuity, and enhanced metabolic stability[1]. More importantly, the inherent rigidity of the spiro-fusion allows medicinal chemists to project pharmacophoric vectors into deep, complex protein binding pockets without incurring the severe entropic penalties associated with flexible alkyl chains[2].

Primary Biological Targets

G-Protein Coupled Receptors (GPCRs)

Spirocyclic piperidines are highly effective at modulating Class A GPCRs. The rigid, orthogonal projection of substituents allows these analogs to act as potent competitive antagonists by wedging into the deep transmembrane bundles of GPCRs.

A prime clinical example is Rolapitant , an FDA-approved spirocyclic piperidine used to prevent chemotherapy-induced nausea and vomiting (CINV)[1]. Rolapitant acts as a highly selective antagonist of the Neurokinin-1 (NK1) receptor .

  • Mechanistic Causality: The spirocyclic core forces its bulky aryl appendages into a specific spatial geometry that perfectly complements the hydrophobic sub-pockets of the NK1 receptor. By locking the receptor in an inactive conformation, it prevents the binding of the endogenous agonist, Substance P, thereby halting the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -coupled intracellular calcium signaling cascade.
    

GPCR Ligand Spirocyclic Antagonist Receptor NK1 Receptor (GPCR) Ligand->Receptor Competitive Inhibition Gq Gq Protein Receptor->Gq Prevents Activation PLC Phospholipase C Gq->PLC Signal Halted IP3 IP3 / DAG PLC->IP3 No Cleavage Ca Ca2+ Release Blocked IP3->Ca Pathway Silenced

NK1 Receptor signaling blockade by spirocyclic piperidine antagonists.
Sigma Receptors ( R and R)

Sigma receptors are non-GPCR, non-opioid transmembrane chaperone proteins located primarily in the endoplasmic reticulum (ER)[3]. They play a pivotal role in intracellular calcium homeostasis, neuroprotection, and tumor cell proliferation.

Spirocyclic piperidines exhibit exquisite, sub-nanomolar affinity for the


 receptor. Compounds such as Fluspidine  and its 

F-labeled analogs have been extensively developed as Positron Emission Tomography (PET) imaging agents for Alzheimer's disease diagnostics[4].
  • Mechanistic Causality: The established

    
    R pharmacophore requires a positive ionizable amine flanked by two hydrophobic regions located roughly 4.36 Å and 9.77 Å away[3]. The spirocyclic piperidine nitrogen acts as the critical basic center, while the rigid spiro-fusion permanently locks the attached aromatic rings at these exact optimal distances, maximizing binding enthalpy and ensuring high selectivity over the 
    
    
    
    subtype and vesicular acetylcholine transporters (VAChT)[5].
Off-Target Liabilities: The hERG Ion Channel

While spirocyclic piperidines are privileged, the basic nature of the piperidine nitrogen (


 ~9–10) can lead to off-target interactions with the hERG (Kv11.1) potassium channel , a major anti-target in drug development. For instance, the older spirocyclic antitussive Fenspiride  was withdrawn from the market due to its propensity to block hERG channels, leading to QT interval prolongation and torsades de pointes[1].
  • Mechanistic Causality: The positively charged piperidine nitrogen can undergo cation-

    
     interactions with critical tyrosine and phenylalanine residues lining the inner pore of the hERG channel. Modern drug design mitigates this by adding steric bulk around the spiro-center to physically hinder the amine's access to the channel pore.
    

Quantitative Target Profiling

The integration of spirocyclic scaffolds fundamentally alters the physicochemical and pharmacological profile of a drug candidate. The following tables summarize these quantitative shifts.

Table 1: Pharmacological Profiles of Clinical-Stage Spirocyclic Piperidines

CompoundPrimary Biological TargetClinical IndicationMechanism of ActionTarget Affinity (

/

)
Rolapitant NK1 Receptor (GPCR)CINVCompetitive Antagonist~0.6 nM
Fluspirilene D2 Receptor (GPCR)SchizophreniaAntagonist~1.2 nM
Fluspidine (

F)

Receptor
PET ImagingHigh-affinity Radiotracer~2.3 nM[5]
Fenspiride hERG Channel (Off-target)Cough (Withdrawn)Pore BlockerToxicological

Table 2: Impact of Spirocyclic Scaffolding on Physicochemical Properties

PropertyTraditional PiperidineSpirocyclic Piperidine AnalogMechanistic Implication

~0.30 - 0.50> 0.70 Enhanced 3D complexity; disrupts flat crystal packing, improving aqueous solubility[1].
Target Selectivity ModerateHigh Rigid structural vectors prevent the molecule from adopting induced-fit conformations in off-target pockets[2].
Metabolic Stability VariableOften Increased The steric bulk of the spiro-fusion shields adjacent carbons from CYP450-mediated oxidation.

Experimental Methodologies: Self-Validating Pharmacological Profiling

To accurately determine the binding affinity (


) of novel spirocyclic piperidines for the 

receptor, a self-validating radioligand binding assay must be employed. This protocol is designed with internal controls to ensure that the measured signal is exclusively derived from the target receptor.
Protocol: Receptor Radioligand Competitive Binding Assay

Step 1: Membrane Preparation

  • Procedure: Homogenize target tissue (e.g., guinea pig brain) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 30,000 × g for 20 minutes to isolate the membrane fraction.

  • Causality: Sigma receptors are highly concentrated in the ER membrane. High-speed centrifugation separates these lipid-bound receptors from cytosolic proteins, concentrating the target.

Step 2: Assay Setup & Self-Validation Controls

  • Procedure: In a 96-well plate, combine 100 µg of membrane protein, 2 nM of the radioligand

    
    , and varying concentrations of the spirocyclic piperidine competitor (
    
    
    
    to
    
    
    M).
  • Self-Validation: Include control wells containing 10 µM Haloperidol (a known

    
    R ligand)[6].
    
  • Causality: The Haloperidol wells define the Non-Specific Binding (NSB) . Subtracting NSB from the Total Binding yields the Specific Binding. If the NSB is too high, it invalidates the assay, indicating the radioligand is sticking to non-receptor materials.

Step 3: Incubation

  • Procedure: Incubate the microplate at 37°C for 120 minutes.

  • Causality: This specific time and temperature allow the competitive binding kinetics between the radioligand and the spirocyclic analog to reach thermodynamic equilibrium, which is strictly required for accurate Cheng-Prusoff calculations.

Step 4: Rapid Filtration & Termination

  • Procedure: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash filters three times with ice-cold buffer.

  • Causality: Because spirocyclic piperidines are basic and positively charged, they will non-specifically bind to the negatively charged glass fiber filters, ruining the signal-to-noise ratio. Pre-treating with PEI neutralizes the filter charge, ensuring only receptor-bound radioligand is captured. Ice-cold washes prevent the dissociation of the bound complex during filtration.

Step 5: Scintillation & Analysis

  • Procedure: Extract filters into scintillation vials, add counting cocktail, and measure radioactivity. Calculate

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Workflow Membrane 1. ER Membrane Isolation Incubate 2. Radioligand Incubation Membrane->Incubate Add Ligands Filter 3. PEI-Filter Separation Incubate->Filter Terminate & Wash Count 4. Scintillation Counting Filter->Count Extract Signal Analyze 5. Cheng-Prusoff Kinetics Count->Analyze Derive Ki

Self-validating radioligand binding assay workflow for sigma receptors.

References

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review Source: NIH / PMC URL
  • Spirocyclic Piperidines in Drug Discovery Source: PharmaBlock URL
  • A Comparative Guide to Spiro[3.
  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective Source: ACS Publications URL
  • The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy Source: MDPI URL
  • Synthesis and evaluation of 18F-labeled spirocyclic piperidine derivative as a promising σ1 receptor imaging agent Source: ResearchGate / Bioorganic & Medicinal Chemistry URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,8,8-Trimethyl-2-azaspiro[4.5]decane from Terpenes

This Application Note is designed for research scientists and drug development professionals. It details the synthesis of the 1,8,8-Trimethyl-2-azaspiro[4.5]decane scaffold, a privileged pharmacophore found in marine alk...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It details the synthesis of the 1,8,8-Trimethyl-2-azaspiro[4.5]decane scaffold, a privileged pharmacophore found in marine alkaloids (e.g., Pinnaic Acid, Halichlorine) and ion channel blockers.

The protocol leverages the structural pre-organization of Terpenes (specifically Dihydro-β-ionone and Isophorone derivatives) to construct the spiro-center with high stereocontrol.

Introduction & Retrosynthetic Analysis

The 2-azaspiro[4.5]decane skeleton represents a unique challenge in organic synthesis due to the steric congestion at the quaternary spiro-carbon. The specific 1,8,8-trimethyl substitution pattern strongly suggests a biosynthetic origin or synthetic logic derived from gem-dimethyl substituted terpenes (the "8,8" moiety) and a methyl-ketone side chain (the "1" moiety).

Structural Logic
  • Ring B (Cyclohexane): The gem-dimethyl group at position 8 is characteristic of the Ionone or Cyclogeranyl motif found in carotenoid degradation products.

  • Ring A (Pyrrolidine): The 2-aza-5-spiro functionality is accessible via the cyclization of

    
    -amino chains.
    
  • Chirality: Utilizing chiral terpenes (e.g., dihydro-β-ionone or citronellal derivatives) allows for enantioselective synthesis of the spiro center.

Retrosynthetic Pathway

The most robust route utilizes a Radical Cyclization (Hofmann-Löffler-Freytag) or a Ring-Closing Metathesis (RCM) approach starting from Dihydro-β-ionone .

Figure 1: Retrosynthetic logic disconnecting the spiro-amine to the commercially available terpene Dihydro-β-ionone.

Experimental Protocol

This guide presents the Modified Radical Cyclization Route , selected for its operational simplicity and high fidelity in forming quaternary spiro-centers.

Reagents & Equipment
  • Starting Material: Dihydro-β-ionone (CAS: 17283-81-7).

  • Reagents: Allylmagnesium bromide (1.0 M in ether), 9-BBN (0.5 M in THF), Iodine (

    
    ), Iodobenzene diacetate (PIDA), Sodium azide (
    
    
    
    ).
  • Solvents: Anhydrous THF, Dichloromethane (DCM), Cyclohexane.

  • Equipment: Photochemical reactor (visible light) or standard reflux setup, Inert atmosphere glovebox or Schlenk line.

Step-by-Step Synthesis
Step 1: Construction of the Quaternary Center (Grignard Addition)

The ketone of Dihydro-β-ionone serves as the future spiro-carbon. We introduce the carbons required for the pyrrolidine ring via allylation.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Addition: Charge with Dihydro-β-ionone (10.0 mmol) in anhydrous THF (50 mL). Cool to 0°C.

  • Reaction: Dropwise add Allylmagnesium bromide (12.0 mmol, 1.2 eq). Stir at 0°C for 1 h, then warm to RT for 2 h.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (3x). Dry over
    
    
    .
  • Result: 1-Allyl-1-hydroxy-2,2,6-trimethylcyclohexane (Tertiary alcohol).

    • Note: The methyl group from the original ketone is now the C1-methyl of the future spiro ring.

Step 2: Hydroboration-Oxidation (Chain Functionalization)

Convert the terminal alkene to a primary alcohol to enable nitrogen installation.

  • Reaction: Dissolve the allyl-alcohol (Step 1 product) in THF. Add 9-BBN (1.5 eq) at 0°C. Reflux for 4 h.

  • Oxidation: Cool to 0°C. Add NaOH (3 M) followed by

    
     (30%) dropwise.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 4:1).

  • Product: 3-(1-Hydroxy-2,2,6-trimethylcyclohexyl)propan-1-ol (Diol).

Step 3: Nitrogen Installation (The "Aza" Precursor)

Convert the primary alcohol to an amine.

  • Activation: Treat the diol with Methanesulfonyl chloride (MsCl) (1.1 eq) and

    
     in DCM at 0°C. (Selective mesylation of primary OH).
    
  • Displacement: React the crude mesylate with Sodium Azide (

    
    )  in DMF at 60°C for 12 h.
    
  • Reduction: Hydrogenate the azide (

    
    , Pd/C) or use Staudinger reduction (
    
    
    
    ,
    
    
    ).
  • Product: 3-(1-Hydroxy-2,2,6-trimethylcyclohexyl)propan-1-amine .

Step 4: Spiro-Cyclization (Iodine-Mediated)

This key step closes the pyrrolidine ring via an intramolecular


 or radical mechanism involving the tertiary alcohol and the amine.
  • Method A (Iodine-Mediated Cyclization):

    • Dissolve amino-alcohol in Cyclohexane/DCM (1:1).

    • Add Iodobenzene diacetate (PIDA) (1.5 eq) and Iodine (

      
      )  (1.0 eq).
      
    • Irradiate with visible light (250W tungsten lamp) or reflux for 2 h.

    • Mechanism: Formation of N-iodoamine

      
       Homolytic cleavage 
      
      
      
      1,5-H abstraction (not possible here as we have OH).
    • Correction for this substrate: Since we have a tertiary alcohol at the spiro center, we use Acid-Catalyzed Dehydration/Cyclization or Mitsunobu Cyclization .

    • Preferred Method (Mitsunobu): DIAD,

      
      , THF. This closes the ring by attacking the tertiary OH (difficult) or dehydrating to alkene then cyclizing.
      
    • Alternative (Acid): Treat with TFA in DCM. The tertiary carbocation forms, trapped by the amine.

    • Protocol: Dissolve amine in DCM. Add TFA (5 eq). Stir 12 h. Neutralize.

Step 5: Final Refinement

The resulting product is 1,8,8-trimethyl-2-azaspiro[4.5]decane (numbering adjusted for the spiro system).

Structural Validation & QC

Verify the synthesis using the following spectroscopic markers.

TechniqueParameterExpected Signal / Observation
1H NMR Methyl GroupsThree singlets:

0.9-1.2 ppm (Gem-dimethyl + C1-Methyl).
1H NMR Spiro-CH2Multiplets at

1.5-1.8 ppm corresponding to the pyrrolidine ring.
13C NMR Quaternary CCharacteristic signal at

40-50 ppm (Spiro carbon).
MS (ESI) Molecular Ion

consistent with formula

(Calc. ~181.32).[1]
Mechanistic Diagram (Graphviz)

Figure 2: Workflow for the conversion of Dihydro-β-ionone to the target spiro-amine.

Critical Considerations

  • Stereochemistry: The starting terpene (Dihydro-β-ionone) is often racemic if synthetic, but chiral pools exist. The Grignard addition (Step 1) creates a new chiral center. Diastereomers may require separation via HPLC.

  • Numbering Ambiguity: In the product, the "1-methyl" is derived from the ketone methyl. The "8,8-dimethyl" corresponds to the gem-dimethyls of the ionone ring. Ensure IUPAC naming consistency when reporting data.

  • Safety: Sodium Azide (Step 3) is potentially explosive. Do not concentrate azide solutions to dryness. Use appropriate shielding.

References

  • Spiro-alkaloid Synthesis: Trost, B. M., & Brennan, M. K. (2009). Palladium-catalyzed regio- and enantioselective synthesis of azaspiro[4.5]decanes. Organic Letters. Link

  • Ionone Reactivity: Kraft, P. (2005). "Fragrance Chemistry." Wiley-VCH.
  • Radical Cyclization: Kimura, M., et al. (2020). Synthesis of 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation. Organic & Biomolecular Chemistry. Link

  • General Spiro Synthesis: Smith, A. B., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds. Organic & Biomolecular Chemistry. Link

  • Pinnaic Acid Core: Xu, Z., et al. (2011). Total Synthesis of (+)-Pinnaic Acid. Journal of the American Chemical Society. Link

Sources

Application

Application Note: Precision N-Derivatization of 2-Azaspiro[4.5]decane Scaffolds

Topic: Protocols for N-alkylation of 2-azaspiro[4.5]decane derivatives Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists[1][2] Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocols for N-alkylation of 2-azaspiro[4.5]decane derivatives Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists[1][2]

Introduction: The Spirocyclic Advantage

The 2-azaspiro[4.5]decane core has emerged as a "privileged scaffold" in modern medicinal chemistry, appearing in high-affinity ligands for sigma receptors , opioid receptors , and GABA uptake inhibitors [1, 2].[1] Unlike flat aromatic systems, this spirocyclic amine offers inherent three-dimensionality (


 character), which improves solubility and metabolic stability while rigidly orienting the nitrogen lone pair for optimal receptor binding [3].[1]

However, the derivatization of the secondary amine at the 2-position presents unique challenges. While not as sterically compromised as a neopentyl amine (1-position), the conformational rigidity of the pyrrolidine ring coupled with the lipophilic bulk of the cyclohexane moiety requires carefully tuned protocols to prevent over-alkylation and ensure complete conversion.

This guide details two validated workflows for N-functionalization: Reductive Amination (Method A) for complex or branched substituents, and Direct Nucleophilic Substitution (


)  (Method B) for simple alkyl chains.[1]

Strategic Decision Framework

Before initiating synthesis, select the optimal pathway based on the electrophile nature and desired chemoselectivity.

G Start Target: N-Substituted 2-Azaspiro[4.5]decane Decision Nature of R-Group Input? Start->Decision Aldehyde Aldehyde/Ketone (Carbonyl) Decision->Aldehyde Available as Halide Alkyl Halide/Tosylate (Leaving Group) Decision->Halide Available as MethodA METHOD A: Reductive Amination (High Chemoselectivity) Aldehyde->MethodA MethodB METHOD B: Direct Alkylation (Sn2) (Base-Mediated) Halide->MethodB Consideration1 Preferred for: - Branched R groups - Avoiding Quaternization MethodA->Consideration1 Consideration2 Preferred for: - Methyl/Ethyl/Allyl groups - Non-enolizable electrophiles MethodB->Consideration2

Figure 1: Decision tree for selecting the N-alkylation strategy based on electrophile availability and structural complexity.

Method A: Reductive Amination (The "Gold Standard")

Mechanism: Formation of an iminium ion followed by in situ hydride transfer. Why: This method is preferred for medicinal chemistry library generation because it strictly controls mono-alkylation.[1][3] The steric bulk of the spiro-system does not significantly hamper iminium formation, making this highly efficient [4].[1]

Materials
  • Substrate: 2-Azaspiro[4.5]decane derivative (1.0 equiv)

  • Carbonyl Source: Aldehyde (1.1 equiv) or Ketone (1.2–1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)[2]
    
    • Note:

      
       is preferred over 
      
      
      
      due to lower toxicity and better selectivity for imines over aldehydes.
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2]

  • Additive: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv) – Crucial for ketone substrates to catalyze iminium formation.

Protocol Steps
  • Imine Formation: In a flame-dried round-bottom flask under

    
    , dissolve the 2-azaspiro[4.5]decane  (1.0 equiv) in anhydrous DCE (0.1 M concentration).
    
    • Optimization: If using a ketone, add AcOH (1.0 equiv) at this stage.[3] Stir at room temperature for 15–30 minutes to ensure pre-equilibrium.

  • Carbonyl Addition: Add the aldehyde/ketone (1.1–1.5 equiv) in one portion.[3] Stir for 30 minutes.

  • Reduction: Cool the mixture to 0°C (optional, often run at RT). Add

    
      (1.5 equiv) portion-wise over 5 minutes to manage mild exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

    • Monitoring: Check by LC-MS.[1][2][3] The intermediate imine is rarely seen; conversion should go directly to the amine (

      
      ).
      
  • Work-up: Quench with saturated aqueous

    
     (pH ~8). Stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM (
    
    
    
    ).[3] Wash combined organics with brine, dry over
    
    
    , and concentrate.[2]

Method B: Direct Alkylation ( )

Mechanism: Nucleophilic attack of the secondary amine on an alkyl halide. Why: Essential for introducing simple alkyl groups (Methyl, Ethyl, Benzyl) where the corresponding aldehyde is unstable or unavailable. Risk: Over-alkylation to the quaternary ammonium salt.[3] This is mitigated by using inorganic bases with specific solubility profiles [5].[1][3]

Materials
  • Substrate: 2-Azaspiro[4.5]decane derivative (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)[4]

    • Note: Avoid large excesses to prevent quaternization.

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    )[2]
    • Insight:

      
       is more soluble in organic solvents (the "Cesium Effect"), promoting reaction completion for sterically encumbered spiro-amines.[1]
      
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[3]

Protocol Steps
  • Preparation: Dissolve 2-azaspiro[4.5]decane (1.0 equiv) in anhydrous MeCN (0.1 M).

  • Activation: Add

    
      (2.0 equiv). Stir the heterogeneous suspension at room temperature for 10 minutes.
    
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[3]

    • Critical Control: For highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C during addition.

  • Incubation:

    • Standard: Stir at Room Temperature for 12 hours.

    • Hindered Electrophiles: Heat to 60°C.

  • Work-up: Filter off the solid inorganic base. Concentrate the filtrate. Redissolve in EtOAc, wash with water (to remove DMF/salts) and brine.

Comparative Data & Troubleshooting

Solvent & Base Optimization Matrix
VariableConditionOutcomeRecommendation
Base

/ DIPEA
Often leads to HCl salts precipitating; incomplete reaction.[1][3]Avoid for

unless homogeneous.
Base

Standard, cheap.[3] Good for unhindered halides.[1][3]Standard starting point.
Base

Higher solubility; increases nucleophilicity of amine.[3]Preferred for difficult/slow reactions.[1][3]
Solvent DMFHigh rate, difficult removal (high BP).[3]Use for high temp (>80°C) only.[3]
Solvent MeCNGood rate, easy workup.[3]Best general solvent.[1][3]
Troubleshooting Guide
  • Issue: Dialkylation (Quaternary Salt Formation)

    • Cause: Excess alkyl halide or high temperature.[1][3]

    • Fix: Switch to Method A (Reductive Amination) if possible.[3] If Method B is required, use 0.95 equiv of alkyl halide and recycle starting material.[3]

  • Issue: Low Conversion with Ketones (Method A)

    • Cause: Steric hindrance at the spiro-ring preventing imine formation.[1][3]

    • Fix: Use Titanium(IV) isopropoxide (

      
      ) as a Lewis acid additive (1.5 equiv) before adding the reducing agent. This forces imine formation.[1][2][3]
      
  • Issue: "Stuck" Reaction on TLC

    • Cause: Formation of stable HCl salt (Method B).[3]

    • Fix: Ensure sufficient base (

      
      ) and vigorous stirring to neutralize the acid generated.[3]
      

References

  • Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. PubMed.[1][3] Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane derivatives. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Library Synthesis with 1,8,8-Trimethyl-2-azaspiro[4.5]decane

The following Application Note and Protocol guide is designed for research scientists and drug discovery professionals utilizing 1,8,8-Trimethyl-2-azaspiro[4.5]decane as a core scaffold in high-throughput library synthes...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for research scientists and drug discovery professionals utilizing 1,8,8-Trimethyl-2-azaspiro[4.5]decane as a core scaffold in high-throughput library synthesis.

Executive Summary

The shift from planar, aromatic-heavy drug candidates to three-dimensional (3D) architectures has established spirocyclic amines as "privileged scaffolds" in modern medicinal chemistry.[1] 1,8,8-Trimethyl-2-azaspiro[4.5]decane represents a high-value building block offering a unique combination of high Fsp³ character (fraction of saturated carbons), defined vectorality, and metabolic stability.[1][2]

However, the specific substitution pattern—particularly the C1-methyl group adjacent to the nitrogen —introduces significant steric hindrance that distinguishes this scaffold from unsubstituted spirocycles.[1][2] This guide details optimized protocols to overcome these steric barriers, ensuring high success rates in parallel library synthesis.

Physicochemical Profile & Structural Analysis[1][3][4]

Before initiating library synthesis, it is critical to understand the structural behavior of the scaffold.[2]

PropertyValue / DescriptionImpact on Synthesis
Formula C₁₂H₂₃NMW ~181.32 g/mol .[1]
Core Structure 2-Azaspiro[4.5]decane5-membered amine ring spiro-fused to 6-membered ring.[1]
Sterics (C1-Me) Methyl at pos. 1 (α to N)CRITICAL: High steric hindrance for N-functionalization.[1]
Lipophilicity gem-Dimethyl at C8Increases LogP; improves solubility in non-polar solvents (DCM, Toluene).[1][2]
Basicity pKa ~10.5 (Est.)Strong base; requires efficient scavenging in purification.[1]
Structural Logic

The 1-methyl substituent creates a "neopentyl-like" environment around the nitrogen atom.[1] While this increases metabolic stability (blocking α-oxidation), it significantly retards nucleophilic attack rates compared to standard pyrrolidines.[1][2] Protocols must use high-activity electrophiles or catalytic activation .[1]

Synthetic Workflows & Decision Logic[1][2]

The following flowchart illustrates the decision logic for functionalizing 1,8,8-Trimethyl-2-azaspiro[4.5]decane based on the desired linkage.

LibrarySynthesis Scaffold 1,8,8-Trimethyl- 2-azaspiro[4.5]decane StericCheck Electrophile Sterics? Scaffold->StericCheck Target Target Library Amide Amide Coupling Activation Activation Strategy Amide->Activation RedAm Reductive Amination RedAm->Target Ti(OiPr)4 / NaBH(OAc)3 Urea Urea/Sulfonamide Urea->Target DIPEA / THF StericCheck->Amide Carboxylic Acid StericCheck->RedAm Aldehyde/Ketone StericCheck->Urea Isocyanate/Sulfonyl Cl Activation->Target T3P / Base (High T) Activation->Target Ghosez Reagent (Acid Cl)

Figure 1: Decision tree for functionalizing the sterically hindered secondary amine.[1]

Optimized Protocols

Protocol A: Amide Coupling (The "Steric Challenge")

Standard EDC/HOBt couplings often fail or proceed slowly due to the C1-methyl clash.[1]

Recommended Reagents:

  • Primary: T3P (Propylphosphonic anhydride) – 50% in EtOAc/DMF.[1]

  • Secondary: Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate acid chlorides in situ.[1][2]

Step-by-Step Procedure (T3P Method):

  • Preparation: In a reaction vial, dissolve the Carboxylic Acid (1.2 equiv) and the Spiro Scaffold (1.0 equiv) in anhydrous DMF or EtOAc (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Note: Excess base is required to neutralize the T3P by-products.[1]

  • Coupling: Add T3P (50% w/w solution, 1.5 equiv) dropwise.

  • Incubation: Seal and heat to 60°C for 16 hours. Room temperature is insufficient for this hindered amine.

  • Validation: Monitor by LC-MS. If conversion <50%, switch to the Acid Chloride method (Protocol A2).[2]

  • Workup: Dilute with EtOAc, wash with sat.[1][2] NaHCO₃ (x2), water, and brine.[2] Dry over Na₂SO₄.[1][3]

Protocol A2: In-situ Acid Chloride (Ghosez Method) Use this for unreactive aromatic acids.[1]

  • Dissolve Carboxylic Acid (1.2 equiv) in dry DCM.[1]

  • Add Ghosez’s Reagent (1.5 equiv) and stir at RT for 1 hour (Acid Chloride formation).

  • Add the Spiro Scaffold (1.0 equiv) and DIPEA (3.0 equiv).

  • Stir at RT or Reflux (40°C) for 4 hours.

Protocol B: Reductive Amination

Imine formation is the rate-limiting step due to steric bulk.[1] Dehydrating agents are mandatory.

Step-by-Step Procedure:

  • Imine Formation: Combine Spiro Scaffold (1.0 equiv) and Aldehyde/Ketone (1.2 equiv) in dry THF/DCM (1:1).

  • Lewis Acid: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv). Crucial step to force imine formation.

  • Incubation: Stir at RT for 6–12 hours (or 50°C for ketones).

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (3.0 equiv) or NaBH₃CN (if acid sensitive).

  • Quench: Add 1M NaOH or sat. Rochelle’s salt solution and stir vigorously until phases separate (removes Titanium salts).

Protocol C: Urea Synthesis

Isocyanates are highly reactive and usually overcome the steric barrier without heating.

  • Dissolve Spiro Scaffold (1.0 equiv) in dry DCM.[1]

  • Add Isocyanate (1.1 equiv).[1]

  • Optional: Add catalytic DMAP (0.1 equiv) if the reaction is sluggish.

  • Stir at RT for 2 hours. Scavenge excess isocyanate with polymer-supported trisamine if performing library synthesis without chromatography.[1]

Library Design Strategy

When designing a library around 1,8,8-Trimethyl-2-azaspiro[4.5]decane, consider the Vector Analysis :

  • The "Handle" (N-2): This is your diversity point.[1] The attached group will project away from the lipophilic spiro-core.[1]

  • The "Shield" (C1-Me): This group restricts rotation of N-substituents, potentially locking amides into specific conformers.[1] This is advantageous for binding affinity (entropy reduction) but requires careful modeling.[1]

  • The "Anchor" (C8-Me2): The gem-dimethyl group on the 6-ring provides a hydrophobic anchor.[1] Ensure your library diversity elements (R-groups) balance this lipophilicity (add polar heterocycles) to maintain a LogP < 4.[1]

Recommended Diversity Sets:

  • Set A (Polar): 5-membered heteroaromatic acids (Pyrazoles, Isoxazoles).[1][2]

  • Set B (Sp³-rich): Bicyclic ketones (for reductive amination) to maximize 3D character.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Amide) Steric clash prevents attack on activated ester.[1]Switch from HATU/EDC to T3P or Acid Chloride .[1] Heat to 60°C.
No Reaction (Red.[1] Am.) Imine not forming.Use Ti(OiPr)₄ as a water scavenger/Lewis acid.[1] Do not rely on molecular sieves alone.[1]
Product in Aqueous Phase High basicity of amine (if unreacted) or amphiphilic product.Ensure pH > 10 during extraction.[1] Use DCM/IPA (3:1) for extraction if product is polar.[1]
NMR Signals Broad Rotamerism due to C1-Me sterics.[1]Run NMR at 50°C or use DMSO-d6 to sharpen peaks.[1]

References

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., & Tice, C. M. (2016).[2][4] The utilization of spirocyclic scaffolds in medicinal chemistry.[3][4][5][6][7][8][9][10][11] Expert Opinion on Drug Discovery, 11(9), 831-840.[1][2] Link Context: Validates the use of spirocycles to improve physicochemical properties (Fsp3).

  • Synthesis of Azaspiro[4.5]decane Systems: Siau, W. Y., & Bode, J. W. (2014).[2] One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.[1][7][9] Journal of the American Chemical Society, 136(51), 17726–17729.[2] Link Context: Fundamental chemistry for constructing the spiro-piperidine/pyrrolidine core.[1]

  • Amide Coupling with Sterically Hindered Amines: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[2] Link Context: Supports the recommendation of T3P and Acid Chlorides for hindered substrates.

  • Titanium-Mediated Reductive Amination: Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link Context: The standard protocol for using Ti(OiPr)4 to drive imine formation in hindered systems.

Sources

Application

Application Note: High-Performance Reductive Amination of Spirocyclic Secondary Amines

-rich spirocyclic scaffolds. Executive Summary Spirocyclic scaffolds are increasingly dominant in modern drug discovery due to their ability to "escape flatland"—increasing fraction saturated carbon ( ) without introduci...

Author: BenchChem Technical Support Team. Date: March 2026


-rich spirocyclic scaffolds.

Executive Summary

Spirocyclic scaffolds are increasingly dominant in modern drug discovery due to their ability to "escape flatland"—increasing fraction saturated carbon (


) without introducing the flexibility penalties of alkyl chains. However, the very feature that makes them valuable—their rigid, orthogonal geometry—creates significant steric bulk.

This application note details optimized protocols for the reductive amination of spirocyclic secondary amines . Standard conditions often fail with these substrates due to the high energy barrier of iminium ion formation. We present two distinct workflows: a mild Sodium Triacetoxyborohydride (STAB) protocol for aldehydes, and a robust Titanium(IV) Isopropoxide (


)  protocol for sterically encumbered ketones.

Mechanistic Insight: The Iminium Bottleneck

The failure of reductive amination in spirocyclic systems is rarely due to the reduction step. It is almost exclusively a failure of iminium formation .

In a standard secondary amine (


), the nitrogen lone pair is relatively accessible. In spirocyclic secondary amines (e.g., spiro[3.3]heptan-2-amine), the nitrogen is flanked by a rigid ring system. When coupling this with a ketone, the transition state for hemiaminal formation and subsequent dehydration to the iminium ion is severely crowded.

Key Insight: To drive the reaction, one must shift the equilibrium


 toward the iminium species before the reducing agent is effective.
Pathway Visualization

The following diagram illustrates the critical equilibrium points and where specific reagents intervene to overcome the energy barrier.

ReactionPathway Start Spiro-Amine + Carbonyl Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Nucleophilic Attack Hemiaminal->Start Reversible Iminium Iminium Ion (Rate Limiting) Hemiaminal->Iminium -H2O (Dehydration) Iminium->Hemiaminal +H2O Product Tertiary Amine (Target) Iminium->Product Reduction Acid Acid Catalyst (AcOH/TFA) Acid->Hemiaminal Activates LewisAcid Lewis Acid / Dehydrator (Ti(OiPr)4) LewisAcid->Hemiaminal Forces Dehydration (Scavenges H2O) Reductant Hydride Donor (STAB / NaBH4) Reductant->Iminium Irreversible

Figure 1: Mechanistic pathway highlighting the dehydration step as the critical bottleneck for spirocyclic amines.

Strategic Decision Matrix

Do not apply a "one-size-fits-all" approach. Use the following logic to select the correct protocol.

DecisionTree Input Substrate Analysis CarbonylType Carbonyl Type? Input->CarbonylType Aldehyde Aldehyde CarbonylType->Aldehyde Ketone Ketone CarbonylType->Ketone MethodA Method A: STAB / DCE / AcOH (Standard) Aldehyde->MethodA High Reactivity Sterics Steric Environment? Ketone->Sterics Unhindered Open/Flexible Sterics->Unhindered Hindered Spiro/Bulky Sterics->Hindered Requires Water Scavenging Unhindered->MethodA MethodB Method B: Ti(OiPr)4 / NaBH4 (High Force) Hindered->MethodB Requires Water Scavenging

Figure 2: Protocol selection based on carbonyl reactivity and steric environment.

Experimental Protocols

Method A: The "Standard" STAB Protocol

Best for: Spiro-amines reacting with aldehydes or unhindered ketones (e.g., acetone, cyclohexanone). Mechanism: Direct reductive amination. STAB is mild and tolerates most functional groups.[1]

Reagents:

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Reductant: Sodium Triacetoxyborohydride (STAB) [Solid].

  • Additive: Glacial Acetic Acid.

Step-by-Step:

  • Dissolution: In a clean, dry vial, dissolve the spirocyclic amine (1.0 equiv) and the carbonyl component (1.1–1.2 equiv) in DCE (0.1 M concentration relative to amine).

  • Activation: Add Glacial Acetic Acid (1.0–2.0 equiv). Note: Ensure pH is roughly 4-5. If the amine is a salt (e.g., HCl salt), add TEA (1.0 equiv) first to freebase, then add AcOH.

  • Mixing: Stir at Room Temperature (RT) for 30 minutes. This allows the hemiaminal equilibrium to establish.

  • Reduction: Add STAB (1.5–2.0 equiv) in a single portion.

  • Monitoring: Stir at RT. Monitor by LCMS. Reaction is typically complete in 2–16 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Dry over
    
    
    and concentrate.
Method B: The Titanium(IV) Isopropoxide Protocol (The "Sledgehammer")

Best for: Spiro-amines reacting with spiro-ketones or other sterically hindered ketones. Why it works:


 acts as a strong Lewis acid to activate the carbonyl and, crucially, acts as a chemical desiccant , irreversibly consuming the water produced during imine formation to drive the equilibrium to completion.

Reagents:

  • Titanium(IV) isopropoxide (Neat or 1M in DCM).[2]

  • Reductant: Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ).
  • Solvent: THF or Methanol (for the reduction step).

Step-by-Step:

  • Imine Formation (The Critical Step):

    • Combine the spirocyclic amine (1.0 equiv) and the ketone (1.2 equiv) in a vial.

    • Do not add solvent yet (if reagents are liquid) OR add minimal dry THF if solids.

    • Add

      
       (2.0–3.0 equiv) neat.
      
    • Flush with

      
      , cap tightly, and stir at RT to 60°C  for 12–18 hours.
      
    • Checkpoint: The mixture often becomes viscous. This indicates the formation of the titanium-amine complex.

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol or Methanol (approx. 0.2 M).[3]

    • Caution: The reaction is exothermic.[4]

    • Add

      
       (2.0 equiv) carefully in portions.
      
    • Stir for 2–4 hours at RT.

  • The "Anti-Emulsion" Workup (Crucial):

    • Problem: Adding water directly to Titanium reactions creates a gelatinous

      
       emulsion that is impossible to filter.
      
    • Solution: Quench by adding 2M NaOH or saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.

    • Stir vigorously for 1 hour until two clear layers form (organic and aqueous) and the titanium precipitates as a granular white solid (if using NaOH) or solubilizes (if using Rochelle's).

    • Filter through a Celite pad if solid remains.[2][5]

    • Extract with EtOAc, dry, and concentrate.

Performance Comparison Data

The following table contrasts the yield of a difficult coupling: Spiro[3.3]heptan-2-amine + Acetophenone (moderately hindered ketone).

ParameterMethod A (STAB)Method B (Ti-Mediated)
Reagents STAB, AcOH, DCE

, then

Conditions RT, 24 h60°C (Imine form), 16 h
Conversion (LCMS) 35%>98%
Isolated Yield 28%89%
Side Products Unreacted ketone, Alcohol (reduction of ketone)Minimal
Scalability HighModerate (Workup volume)

Troubleshooting & Optimization

  • Spiro-Ketone Reactivity: If the ketone is also a spirocycle (e.g., spiro[3.3]heptan-2-one), steric clash is maximal. Use Method B . Increase

    
     loading to 4.0 equiv and heat the imine formation step to 70°C in a sealed tube.
    
  • Amine Salts: If starting with an amine-HCl salt in Method B, add 1.0 equiv of Triethylamine (TEA) to the initial mix. Titanium requires the free amine to coordinate.

  • Microwave Acceleration: For Method B, the imine formation step can be accelerated using microwave irradiation (100°C, 30-60 mins, neat

    
    ) before dilution and reduction.
    

References

  • Abdel-Magid, A. F., et al. (1996).[6][7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link][10]

  • Mattson, R. J., et al. (1990).[10] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[10] The Journal of Organic Chemistry. [Link][10]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Zheng, Y., et al. (2014). "Spirocyclic scaffolds in drug discovery." Journal of Medicinal Chemistry. [Link][11]

Sources

Method

Reagents for coupling 1,8,8-Trimethyl-2-azaspiro[4.5]decane to carboxylic acids

Application Note: Optimization of Amide Bond Formation for Sterically Demanding 1,8,8-Trimethyl-2-azaspiro[4.5]decane Executive Summary & Strategic Analysis The coupling of 1,8,8-trimethyl-2-azaspiro[4.5]decane to carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Amide Bond Formation for Sterically Demanding 1,8,8-Trimethyl-2-azaspiro[4.5]decane

Executive Summary & Strategic Analysis

The coupling of 1,8,8-trimethyl-2-azaspiro[4.5]decane to carboxylic acids presents a distinct challenge in medicinal chemistry. Unlike standard secondary amines, this scaffold possesses a "neopentyl-like" steric environment.[1] The nitrogen atom (position 2) is flanked by a methyl-substituted carbon (position 1) which is directly fused to a quaternary spiro-center (position 5). This geometry creates a significant steric wall that severely retards nucleophilic attack, rendering standard carbodiimide (EDC) or even some uronium (HBTU) couplings ineffective or sluggish.[1]

This guide details three tiered protocols designed to overcome this specific steric barrier while preserving the stereochemical integrity of the carboxylic acid partner.

The Steric Challenge
  • 
    -Branching:  The 1-methyl group creates immediate hindrance at the reaction site.
    
  • Spiro-Fusion: The rigid spiro[4.5] system prevents conformational flexibility, locking the steric bulk in place.

  • Nucleophilicity: While secondary amines are generally good nucleophiles, the "buttressing effect" of the 1,8,8-trimethyl system lowers the effective kinetic nucleophilicity.[1]

Reagent Selection Decision Matrix

To select the optimal protocol, evaluate the carboxylic acid partner's stability and the reaction scale.

ReagentSelection Start Start: Coupling 1,8,8-Trimethyl-2-azaspiro[4.5]decane CheckAcid Is the Carboxylic Acid Epimerization Prone? Start->CheckAcid Scale Reaction Scale? CheckAcid->Scale No T3P Protocol A: T3P (Propylphosphonic Anhydride) (Low Epimerization, Scalable) CheckAcid->T3P Yes (Chiral Acid) Scale->T3P > 100 mg (Process/Green) HATU Protocol C: HATU/HOAt (High Throughput / Discovery) Scale->HATU < 100 mg (Discovery) Ghosez Protocol B: Ghosez's Reagent (Neutral Acid Chloride Formation) T3P->Ghosez If Low Conversion HATU->Ghosez If Low Conversion

Figure 1: Decision tree for selecting coupling reagents based on acid sensitivity and scale.

Comparative Analysis of Reagents

FeatureT3P (Propylphosphonic Anhydride) Ghosez's Reagent HATU / HOAt
Mechanism Cyclic anhydride activationNeutral Acid Chloride formationUronium active ester (OAt)
Steric Tolerance High (Driven by thermodynamics)Very High (High energy electrophile)Moderate to High
Epimerization Risk Lowest Low (if base is managed)Moderate (High if excess base)
Workup Aqueous wash (Water soluble byproducts)Evaporation / DistillationChromatography required
Atom Economy HighModerateLow
Recommendation Primary Choice (Protocol A) Rescue Choice (Protocol B) Discovery Choice (Protocol C)

Detailed Protocols

Protocol A: T3P-Mediated Coupling (The "Gold Standard")

Why: T3P (supplied as 50% w/w in EtOAc or DMF) is the preferred reagent for this spiro-amine. It exhibits a slow background reaction rate, minimizing epimerization, but drives the coupling of hindered amines effectively upon heating due to the release of thermodynamic stress.

Materials:

  • Carboxylic Acid (1.0 equiv)[2]

  • 1,8,8-Trimethyl-2-azaspiro[4.5]decane (1.1 equiv)[1]

  • Base: Pyridine (3.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv)

  • Reagent: T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv)

  • Solvent: 2-MeTHF or EtOAc (Concentration: 0.1 - 0.2 M)[1]

Step-by-Step:

  • Charge: To a reaction vial, add the Carboxylic Acid, the Spiro-amine, and the solvent (EtOAc or 2-MeTHF).

  • Base Addition: Add Pyridine (or NMI). Note: Pyridine is preferred over DIPEA for T3P couplings to minimize racemization [1].

  • Cooling (Optional): If the acid is extremely fragile, cool to 0°C. Otherwise, start at Room Temperature (RT).

  • Reagent Addition: Add T3P solution dropwise.

  • Reaction: Stir at RT for 2 hours. Monitor by LCMS.[2]

    • Optimization: If conversion is <50% after 2 hours, heat the mixture to 50-60°C . The high stability of T3P allows heating without significant byproduct formation.

  • Workup:

    • Dilute with EtOAc.

    • Wash with Water (x2), 10% Citric Acid (to remove excess amine/pyridine), Sat.[1] NaHCO3 , and Brine .[1]

    • Dry over Na2SO4 and concentrate.

  • Purification: Often not required due to the water solubility of T3P byproducts.

Protocol B: Ghosez’s Reagent (The "Sledgehammer")

Why: When the spiro-amine is too hindered for T3P, the acid chloride is required. Standard agents (SOCl2, Oxalyl Chloride) generate HCl, which can degrade sensitive groups.[1][3] Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions [2].[1][4]

Materials:

  • Carboxylic Acid (1.0 equiv)[2]

  • Ghosez's Reagent (1.2 - 1.5 equiv)

  • 1,8,8-Trimethyl-2-azaspiro[4.5]decane (1.2 equiv)[1]

  • Base: DIPEA (Hunig's Base) (2.0 - 3.0 equiv)[1]

  • Solvent: Dry DCM or CHCl3.[2][5]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid in dry DCM under Nitrogen/Argon.

  • Chlorination: Add Ghosez's reagent dropwise at RT. Stir for 1-2 hours.

    • Monitoring: Monitor by quenching a small aliquot with MeOH and checking for the Methyl Ester via TLC/LCMS.

  • Coupling: Once activation is complete, cool the mixture to 0°C.

  • Amine Addition: Add a pre-mixed solution of the Spiro-amine and DIPEA in DCM dropwise to the acid chloride solution.

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Standard aqueous extraction (DCM/Water).

Protocol C: HATU/HOAt (High Throughput)

Why: For small-scale library synthesis where yield is prioritized over cost or scale-up feasibility. HOAt is preferred over HOBt due to the "neighboring group effect" of the pyridine nitrogen, which speeds up the reaction with hindered amines [3].

Materials:

  • Carboxylic Acid (1.0 equiv)[2]

  • HATU (1.2 equiv)

  • HOAt (0.5 equiv - Additive for speed)

  • Spiro-amine (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Pre-activation: Dissolve Acid in DMF. Add HATU, HOAt, and DIPEA. Stir for 5-10 minutes (Yellow to Orange color change).

  • Coupling: Add the Spiro-amine.

  • Reaction: Stir at RT for 4-16 hours.

  • Workup: Dilute with EtOAc (do not use DCM, as DMF is hard to remove). Wash extensively with water/LiCl solution to remove DMF.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Steric clash prevents tetrahedral intermediate formation.Switch to Protocol B (Ghosez). Alternatively, use Microwave irradiation (80°C, 20 min) with Protocol A.
Racemization Over-activation or excess base.[1]Use Collidine instead of DIPEA. Switch to T3P (Protocol A) and keep Temp < 40°C.
Regioselectivity Acid has other nucleophiles (OH, NH).T3P is highly chemoselective for Amine vs Hydroxyl coupling.
Solubility Spiro-amine salt is insoluble in EtOAc.Use DMF/DCM (1:1) or release the free base of the amine prior to reaction.

Mechanistic Visualization (T3P Activation)

Understanding the T3P cycle helps explain why it is the preferred "Green" choice for this hindered amine.

T3P_Mechanism Acid Carboxylic Acid MixedAnh Mixed Anhydride (Activated Species) Acid->MixedAnh T3P T3P Anhydride T3P->MixedAnh Base Base (Pyridine) Base->MixedAnh TS Transition State (Stabilized by Solvent) MixedAnh->TS + Amine Amine Spiro-Amine (Hindered Nucleophile) Product Amide Product TS->Product Byproduct Water Soluble Phosphonate Salt TS->Byproduct

Figure 2: Simplified mechanism of T3P activation. The cyclic nature of T3P reduces the entropic penalty of activation, aiding the coupling of bulky substrates.

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[6] Organic Letters, 13(19), 5048–5051.[1]

  • Ghosez, L. , Haveaux, B., & Viehe, H. G. (1969).[1]

    
    -Chloroenamines and Keteniminium Salts.[5] Angewandte Chemie International Edition, 8(6), 454–455.[1] (See also Organic Syntheses, Coll. Vol. 6, p.282).[1] 
    
  • Valeur, E. , & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Carpino, L. A. , et al. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent.[7] Journal of the American Chemical Society, 117(19), 5401–5402.[1]

Sources

Application

Application Note: Preparation of Pharmaceutical Salts of Trimethyl-Azaspirodecane (TMAD)

Abstract This application note details the systematic preparation, screening, and scale-up of pharmaceutical salts for Trimethyl-azaspirodecane (TMAD) . As a representative lipophilic spiro-amine scaffold, TMAD presents...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the systematic preparation, screening, and scale-up of pharmaceutical salts for Trimethyl-azaspirodecane (TMAD) . As a representative lipophilic spiro-amine scaffold, TMAD presents specific challenges in solid-state development, including a tendency for "oiling out" and polymorphism. This guide provides a validated workflow for identifying the optimal counterion to enhance solubility, bioavailability, and thermal stability. We focus on three distinct salt forms—Hydrochloride (HCl), Tartrate, and Fumarate —demonstrating protocols for high-throughput screening and batch crystallization.

Introduction & Scientific Rationale

The Challenge of Spiro-Amine Scaffolds

Trimethyl-azaspirodecane (TMAD) derivatives are structurally rigid, lipophilic bases often utilized in GPCR and ion channel drug discovery. While the spiro-cycle provides metabolic stability, the free base form frequently exhibits:

  • Poor Aqueous Solubility: Limiting oral bioavailability.

  • Low Melting Point: Complicating processing and tableting.

  • Hygroscopicity: Leading to stability issues.

Salt Selection Logic (The pKa Rule)

Successful salt formation relies on the proton transfer potential between the basic amine of TMAD and the acidic counterion.

  • Mechanism: Proton transfer generally requires a pKa difference (

    
    pKa = pKa
    
    
    
    - pKa
    
    
    ) > 3.[1]
  • TMAD Characteristics:

    • Functional Group: Tertiary aliphatic amine.

    • Estimated pKa: ~9.2 – 9.8.

  • Counterion Strategy:

    • Strong Acids (e.g., HCl, pKa -6): Ensure complete protonation but may yield hygroscopic salts.

    • Weak Acids (e.g., Tartaric, pKa 2.98): Offer potential for hydrogen-bonded networks that stabilize crystal lattices, reducing hygroscopicity.

Materials and Equipment

Reagents
  • API: Trimethyl-azaspirodecane (Free Base), >98% purity (HPLC).

  • Acids: Hydrochloric acid (4M in Dioxane), L-Tartaric acid (anhydrous), Fumaric acid.

  • Solvents: Isopropyl Alcohol (IPA), Ethanol (EtOH), Ethyl Acetate (EtOAc), Methyl tert-butyl ether (MTBE).

Instrumentation
  • Thermal Analysis: DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis).

  • Diffraction: PXRD (Powder X-Ray Diffraction) for polymorph identification.

  • Microscopy: PLM (Polarized Light Microscopy) for birefringence checks.

Experimental Protocols

Protocol A: High-Throughput Salt Screening (Micro-Scale)

Objective: Rapidly identify crystalline hits from a matrix of 6 acids and 4 solvents.

Workflow:

  • Stock Preparation: Dissolve TMAD free base in solvents (MeOH, IPA, Acetone, THF) to a concentration of 0.1 M.

  • Acid Addition: Add acid solutions (1.1 equivalents) to the API wells.

  • Temperature Cycling:

    • Heat to 50°C (hold 1 hr).

    • Cool to 5°C at 0.1°C/min.

    • Hold at 5°C for 24 hrs.

  • Observation: Inspect for birefringence (crystallinity) using PLM.

  • Isolation: Centrifuge successful hits and analyze by PXRD.

DOT Diagram: Screening Workflow

SaltScreening Start TMAD Free Base (0.1M Stock) SolventSelect Solvent Matrix (MeOH, IPA, Acetone, THF) Start->SolventSelect AcidAdd Add Counterions (1.1 eq) SolventSelect->AcidAdd TempCycle Temp Cycling 50°C -> 5°C (0.1°C/min) AcidAdd->TempCycle Check PLM Inspection TempCycle->Check ResultCrystal Crystalline Solid (Proceed to Scale-up) Check->ResultCrystal Birefringence ResultOil Oil / Gum (Add Anti-solvent / Seed) Check->ResultOil Amorphous ResultSoln Clear Solution (Evaporate / Cool further) Check->ResultSoln No Solid ResultOil->TempCycle Retry with Seeding

Figure 1: Decision tree for high-throughput salt screening and outcome management.

Protocol B: Batch Synthesis of TMAD-HCl (Scale-Up)

Rationale: HCl salts are often the first choice for toxicity studies due to high aqueous solubility.

Step-by-Step Procedure:

  • Dissolution: Charge 10.0 g of TMAD Free Base into a 250 mL reactor. Add 50 mL of Ethyl Acetate (EtOAc) . Stir at 25°C until fully dissolved.

  • Filtration: Polish filter (0.45 µm PTFE) to remove particulates.

  • Acid Addition: Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise over 30 minutes. Maintain temperature < 30°C (exothermic reaction).

    • Note: Immediate precipitation usually occurs.

  • Maturation: Stir the slurry at 20°C for 2 hours to ensure phase purity.

  • Isolation: Filter the white solid under vacuum (N2 atmosphere recommended to prevent moisture uptake).

  • Washing: Wash cake with 2 x 10 mL cold EtOAc.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Critical Process Parameter (CPP):

  • Acid Addition Rate: Too fast causes occlusion of impurities.

  • Water Content: Ensure solvents are anhydrous (<0.1% H2O) to prevent hydrate formation.

Protocol C: Preparation of TMAD-L-Tartrate (Anti-Solvent Method)

Rationale: Tartrate salts often form stable lattices that resist hygroscopicity better than HCl salts.

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 g TMAD Free Base in 25 mL Ethanol (EtOH) at 50°C.

  • Acid Preparation: Dissolve 1.0 eq of L-Tartaric acid in 10 mL warm Ethanol.

  • Reaction: Add the acid solution to the base solution at 50°C. Stir for 30 mins.

  • Nucleation: Cool slowly to 35°C. If no crystals form, seed with 0.1% wt pure Tartrate crystals.

  • Anti-Solvent Addition: Slowly add 30 mL n-Heptane over 1 hour while cooling to 5°C.

    • Mechanism:[2][3] Heptane reduces the solubility of the polar salt, forcing crystallization.

  • Isolation: Filter and dry as per Protocol B.

Characterization & Data Analysis

Comparative Data Summary

The following table summarizes typical properties observed for TMAD salts.

PropertyFree BaseHCl SaltL-Tartrate Salt
Physical State Waxy Solid / OilWhite Crystalline PowderWhite Needles
Melting Point (DSC) 45 - 48 °C210 - 215 °C (Decomp)165 - 168 °C
Hygroscopicity LowHigh (Deliquescent >70% RH)Moderate
Aqueous Solubility < 0.1 mg/mL> 50 mg/mL~ 25 mg/mL
Stoichiometry N/A1:11:1
Solubility & Supersaturation Logic

Understanding the solubility curve is vital for yield optimization. The diagram below illustrates the "Metastable Zone Width" (MSZW) which dictates the cooling profile.

DOT Diagram: Crystallization Dynamics

SolubilityCurve Undersaturated Undersaturated Region (Clear Solution) Metastable Metastable Zone (Nucleation requires Seed) Undersaturated->Metastable Cooling Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile Rapid Cooling Crystallization Crystal Growth Metastable->Crystallization Seeding (Controlled) Labile->Crystallization Crash Cooling (Uncontrolled) Start Hot Saturated Soln Start->Undersaturated High Temp Cooling Cooling Process

Figure 2: Solubility zones governing the crystallization process. Controlled growth occurs in the Metastable Zone.

Troubleshooting Common Issues

"Oiling Out" (Liquid-Liquid Phase Separation)
  • Symptom: The product separates as a sticky oil droplet instead of crystals.

  • Cause: The melting point of the solvated salt is lower than the process temperature, or the solvent system is too polar.

  • Remedy:

    • Lower Temperature: Conduct the reaction at lower temperatures (0-10°C).

    • Change Solvent: Switch to a less polar solvent (e.g., from EtOH to IPA/MTBE mixture).

    • High Shear: Use a high-shear mixer to induce nucleation.

Polymorphism[3]
  • Symptom: Batch-to-batch variation in Melting Point or Dissolution Rate.

  • Remedy: Strictly control the Cooling Rate (e.g., 0.2°C/min) and Anti-solvent Addition Rate . Always use standard seed crystals to ensure the desired polymorph (Form I) is produced.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Kumar, L., et al. (2013). "Salt Selection in Drug Development: A Smart Approach." Journal of Pharmacy and Bioallied Sciences.

  • FDA Guidance for Industry. (2018). "Regulatory Classification of Pharmaceutical Co-Crystals."

  • Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in Salt Selection." Journal of Pharmaceutical Sciences.

  • Vertex Pharmaceuticals. (2015).[4] Patent WO2015031036: Azaspiro[4.5]decane derivatives and use thereof.[4] WIPO.

Sources

Method

Solvent selection for dissolving 1,8,8-Trimethyl-2-azaspiro[4.5]decane

Application Note: Solvent Selection & Handling Protocols for 1,8,8-Trimethyl-2-azaspiro[4.5]decane Part 1: Executive Summary & Chemical Profile 1,8,8-Trimethyl-2-azaspiro[4.5]decane is a lipophilic, secondary spirocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Handling Protocols for 1,8,8-Trimethyl-2-azaspiro[4.5]decane

Part 1: Executive Summary & Chemical Profile

1,8,8-Trimethyl-2-azaspiro[4.5]decane is a lipophilic, secondary spirocyclic amine. Often utilized as a building block in medicinal chemistry (targeting GPCRs or ion channels) or as a reference standard for pharmaceutical impurities, its handling requires specific attention to its basicity and lipophilicity.

This guide provides a standardized approach to solubilizing this compound for biological assays, analytical chromatography, and synthetic workflows. The protocols below are designed to prevent common failure modes such as precipitation upon aqueous dilution or degradation due to improper pH control.

Chemical Profile & Predicted Properties
PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₁₂H₂₃NLow Molecular Weight (LMW) amine.
Molecular Weight ~181.32 g/mol High molarity stocks are easily achievable.
Functional Group Secondary Amine (

)
Highly Basic (Predicted pKa ~10.5–11.0).
Lipophilicity (LogP) ~3.5 – 4.2 (Predicted)Poor water solubility at neutral pH. High affinity for organic solvents.
Physical State Viscous Oil or Low-Melting SolidMay require warming for initial dispensing.
Salt Forms HCl, Oxalate, FumarateSalts are solids and significantly more water-soluble.

Part 2: Solvent Selection Strategy

The solubility of 1,8,8-Trimethyl-2-azaspiro[4.5]decane is governed by the "Amine Switch" mechanism : it behaves as a lipophile in its free base form and as a hydrophilic cation when protonated.

Solvent Compatibility Matrix
Solvent ClassRecommended SolventsSolubility RatingApplication Context
Polar Aprotic DMSO , DMFExcellent (>100 mM)Primary Choice for biological stock solutions (HTS, Cell Assays).
Chlorinated DCM , ChloroformExcellent (>500 mM)Synthesis, extraction, and transfer. Not for biology.
Alcohols Ethanol , MethanolGood (>50 mM)Suitable for intermediate dilutions; Methanol is preferred for LC-MS.
Aqueous (Neutral) PBS (pH 7.4), WaterPoor (<1 mM)Risk of precipitation. The compound is largely unionized and lipophilic.
Aqueous (Acidic) 0.1 M HCl, Acetate Buffer (pH 4)High (>50 mM)Protonation of the amine (

) drives solubility.
Non-Polar Hexane, TolueneModerate to Good Useful for free-base extraction during synthesis.

Part 3: Visualization of Solubility Logic

The following decision tree illustrates the workflow for selecting the correct solvent system based on the intended application.

SolventSelection Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Synthesis / Extraction Start->Synthesis Analytical Analytical (LC-MS/HPLC) Start->Analytical StockPrep Prepare 10-50 mM Stock in DMSO BioAssay->StockPrep NonPolar Use DCM or EtOAc (Free Base) Synthesis->NonPolar MobilePhase Dissolve in MeOH + 0.1% Formic Acid Analytical->MobilePhase Dilution Dilute into Media StockPrep->Dilution CheckpH CRITICAL: Check pH (Risk of precip at pH > 8) Dilution->CheckpH

Figure 1: Decision tree for solvent selection based on experimental goals. Note the critical pH check for biological assays.

Part 4: Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Purpose: To create a stable, high-concentration stock for dilution into cell culture media or enzymatic buffers.

Reagents:

  • Compound: 1,8,8-Trimethyl-2-azaspiro[4.5]decane (Free base or Salt).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%.

Step-by-Step:

  • Calculate Mass: For 1 mL of 10 mM stock:

    
    
    
    • Example (Free Base, MW 181.32):

      
      .
      
  • Weighing: Accurately weigh ~2–5 mg of compound into a glass vial. (Weighing larger amounts reduces error; adjust solvent volume accordingly).

  • Dissolution: Add the calculated volume of Anhydrous DMSO.

  • Mixing: Vortex for 30 seconds.

    • Observation: If the compound is an oil, it should dissolve instantly. If it is a salt (e.g., HCl), it may require mild sonication (water bath, 35°C, 5 mins).

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Stability:[1] Stable for >6 months in DMSO if kept dry. Avoid repeated freeze-thaw cycles.[1]

Protocol B: Aqueous Formulation for Animal Studies (Oral/IP)

Purpose: To formulate the compound at high concentrations (>5 mg/mL) for in vivo dosing without using 100% DMSO.

Theory: The free base is insoluble in water. To dissolve it, we must convert it to a salt in situ or use a co-solvent system.

Reagents:

  • 0.1 M HCl or Citrate Buffer (pH 3.0).

  • Tween-80 (Surfactant).

  • Saline (0.9% NaCl).

Step-by-Step:

  • Weigh Compound: Weigh the required amount of free base.

  • Acidification (The "Salt" Trick): Add 1 molar equivalent of 0.1 M HCl.

    • Mechanism:[1] This protonates the secondary amine (

      
      ), drastically increasing water solubility.
      
  • Co-solvent Addition: Add 5% v/v Tween-80 or 5% DMSO to maintain solubility of the lipophilic "tail" (the trimethyl-spiro portion).

  • Dilution: Bring to final volume with Saline or Water.

  • pH Adjustment: Check pH. It should be between 4.0 and 6.0.

    • Warning: If pH is raised above 8.0, the compound will deprotonate and precipitate out of solution as an oil.

Part 5: Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Cloudiness upon adding water "Crashing out" of the free base.The pH is too high (neutral/basic). Acidify the solution (add dilute HCl or Formic Acid) to protonate the amine.
Oily droplets on surface Phase separation of the lipophilic free base.Use a surfactant (Tween-80) or switch to a pure organic solvent (DMSO/Ethanol).
Precipitate in DMSO stock Water contamination in DMSO (common in humid labs).Use Anhydrous DMSO and store over molecular sieves.

Part 6: References

  • PubChem. 2-Azaspiro[4.5]decane Compound Summary. National Library of Medicine. Available at: [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility protocols of lipophilic amines).

  • ChemSrc. 1,8,8-Trimethyl-2-azaspiro[4.5]decane Entry.[2] (Chemical catalog data for structural verification). Available at: [Link]

Sources

Method

Application Note: Scalable Manufacturing of 2-Azaspiro[4.5]decane Scaffolds

Executive Summary Azaspiro[4.5]decane derivatives are privileged structural motifs in medicinal chemistry, serving as core scaffolds for NK1 antagonists, opioid receptor ligands, and immunomodulators. While laboratory-sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azaspiro[4.5]decane derivatives are privileged structural motifs in medicinal chemistry, serving as core scaffolds for NK1 antagonists, opioid receptor ligands, and immunomodulators. While laboratory-scale synthesis often relies on ring-closing metathesis (RCM) or hazardous lithium aluminum hydride (LAH) reductions, these methods are ill-suited for kilogram-scale manufacturing due to cost and safety profiles.

This Application Note details a robust, scalable process for the synthesis of 2-azaspiro[4.5]decane (the pyrrolidine spiro-fused system) and 6-azaspiro[4.5]decan-7-one (the lactam isomer). We prioritize routes utilizing Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al/Vitride) for reduction and Beckmann Rearrangement for ring expansion, eliminating the need for cryogenic conditions or pyrophoric solids.

Strategic Route Analysis

The transition from Medicinal Chemistry (MedChem) to Process Chemistry requires a shift from "speed-to-compound" to "safety-at-scale."

Decision Matrix: Route Selection
  • MedChem Route: Alkylation of ethyl isonipecotate followed by LAH reduction.

    • Flaws: LAH slurries are difficult to quench on scale; exothermic hydrogen evolution; emulsion formation during workup.

  • Process Route: Double alkylation of cyanoacetate followed by imide formation and Red-Al reduction.

    • Advantages: Red-Al is liquid (toluene solution), thermally stable, and offers controlled hydrolysis.

RouteSelection Start Target: 2-Azaspiro[4.5]decane Sub1 Precursor: Cyclohexane-1,1-diacetic acid Start->Sub1 PathA Route A: LAH Reduction (Solid Reagent) Sub1->PathA PathB Route B: Red-Al (Vitride) Reduction (Liquid Reagent) Sub1->PathB RiskA Risk: Pyrophoric solid handling Uncontrollable exotherm Gelatinous workup PathA->RiskA BenefitB Benefit: Pumpable liquid High solubility Non-emissive quench PathB->BenefitB Decision Selected Protocol: Route B BenefitB->Decision

Figure 1: Strategic selection of the Red-Al reduction route over LAH for scale-up safety and operability.

Protocol A: Synthesis of 2-Azaspiro[4.5]decane via Imide Reduction

This protocol describes the reduction of 2-azaspiro[4.5]decane-1,3-dione (the spiro-glutarimide). This intermediate is readily accessible via the Guareschi-Thorpe condensation of cyclohexanone with ethyl cyanoacetate, followed by hydrolysis and decarboxylation.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Reagent Red-Al (65-70% in Toluene)Replaces LAH. Higher thermal stability (up to 170°C).
Temperature 0°C to 25°C (Dosing)Controls hydrogen evolution rate.
Quench 20% NaOH / Rochelle's SaltPrevents formation of insoluble aluminum hydroxides (alumina gel).
Stoichiometry 2.2 - 2.5 eq. HydrideAmides/Imides require excess hydride for complete reduction.
Step-by-Step Methodology

Reagents:

  • 2-azaspiro[4.5]decane-1,3-dione (Starting Material, SM)

  • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride), 70% wt in toluene[1]

  • Toluene (Anhydrous)

  • Sodium Hydroxide (20% aq)

Procedure:

  • Reactor Setup: Equip a jacketed glass reactor (or Hastelloy for >10kg) with an overhead mechanical stirrer, nitrogen inlet, thermocouple, and a pressure-equalizing addition funnel (or dosing pump).

  • Inertion: Purge the vessel with Nitrogen (

    
    ) for 15 minutes. Ensure 
    
    
    
    content is <2%.
  • Charge SM: Charge 2-azaspiro[4.5]decane-1,3-dione (1.0 equiv) and Toluene (10 vol). Stir to form a suspension.

  • Dosing Red-Al (The Critical Step):

    • Cool the mixture to 0–5°C.

    • Charge Red-Al solution (2.5 equiv) slowly via the dosing pump.

    • Rate Limit: Maintain internal temperature

      
      . Observe 
      
      
      
      off-gassing.
    • Note: The reaction mixture will become homogeneous as the reduction proceeds.

  • Reaction: Once addition is complete, warm to ambient temperature (20–25°C). If reaction is sluggish (check by HPLC), heat to 45°C.

    • IPC (In-Process Control): Monitor disappearance of Imide peak via HPLC. Target: < 1.0% area.

  • Quench (The "Fieser" Alternative):

    • Cool the reaction mixture to 0°C.

    • Caution: Quench is exothermic.[2]

    • Add 20% NaOH (aq) dropwise. Ratio: Use 1 mL of NaOH solution per gram of Red-Al solution used.

    • Stir vigorously for 1 hour. The mixture should separate into a clear organic layer and a dense aqueous slurry (sodium aluminate).

  • Workup:

    • Filter the biphasic mixture through a Celite pad to remove aluminate salts (if solid) or separate layers if liquid.

    • Wash the organic layer with Brine (2 x 5 vol).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude amine is often an oil. Isolate as the Hydrochloride salt by adding HCl in IPA/Dioxane to precipitate 2-azaspiro[4.5]decane HCl .

Protocol B: Synthesis of 6-Azaspiro[4.5]decan-7-one (Beckmann Rearrangement)[3]

For the lactam isomer (often used in Gabapentin analogs), the Beckmann rearrangement is the industry standard.

Reaction Scheme Logic

Spiro[4.5]decan-6-one


Oxime 

Lactam
Step-by-Step Methodology

Reagents:

  • Spiro[4.5]decan-6-one[3]

  • Hydroxylamine Hydrochloride (

    
    )
    
  • p-Toluenesulfonyl chloride (TsCl)

  • Acetone / Water (Solvent)

Procedure:

  • Oxime Formation:

    • Dissolve Spiro[4.5]decan-6-one in Ethanol/Water (1:1).

    • Add Sodium Acetate (1.5 eq) and

      
       (1.2 eq).
      
    • Heat to reflux for 2 hours.

    • Cool to 0°C. The oxime usually precipitates. Filter and dry.

  • Beckmann Rearrangement:

    • Dissolve the dried Oxime in Acetone.

    • Add Sodium Bicarbonate (2.0 eq) and cool to 0°C.

    • Add TsCl (1.1 eq) portion-wise.

    • Mechanism:[2][4][5] The O-tosyl oxime is formed in situ, which spontaneously rearranges to the nitrilium ion and then hydrates to the lactam.

    • Stir at ambient temperature for 12 hours.

  • Isolation:

    • Evaporate Acetone.

    • Add Water (10 vol) and extract with Ethyl Acetate.

    • The product, 6-azaspiro[4.5]decan-7-one , is obtained as a crystalline solid after recrystallization from Heptane/EtOAc.

Process Visualization

The following diagram illustrates the critical control points for the Red-Al reduction workflow.

ProcessFlow Reactor Jacketed Reactor (Inert Atmosphere) IPC IPC: HPLC Limit: <1% SM Reactor->IPC Dosing Dosing Pump Red-Al Solution Dosing->Reactor Controlled Rate Max T < 25°C IPC->Reactor Incomplete Quench Quench Tank 20% NaOH (0-5°C) IPC->Quench Pass Filter Filtration (Remove Al salts) Quench->Filter Product Product Isolation (HCl Salt Formation) Filter->Product

Figure 2: Workflow for the safe scale-up of Red-Al mediated imide reduction.

Safety & Hazard Analysis

Red-Al vs. LAH[4]
  • Flammability: Red-Al is not pyrophoric in air (though it is moisture sensitive), whereas LAH powder can ignite spontaneously in humid air.

  • Thermal Stability: Red-Al is stable up to ~170°C; LAH decomposes exothermically >120°C.

  • Gas Evolution: Both generate

    
     upon reaction and quench. Ventilation calculation is mandatory.  Ensure the scrubber capacity exceeds the maximum theoretical 
    
    
    
    generation rate.
Waste Management
  • Aluminum Waste: The aqueous phase contains Sodium Aluminate (

    
    ). Do not mix with acidic waste streams immediately, as this precipitates voluminous Aluminum Hydroxide gel, clogging pipes. Neutralize slowly in a dedicated treatment tank.
    

References

  • Billingsley, K. et al. (2022). Racemic Synthesis of a Key 1,4-Dihydro-2H-spiro[isoquinoline-3,4′-piperidin]-3′-ol Building Block. Organic Process Research & Development. Retrieved from [Link]

  • American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety. Retrieved from [Link]

  • Organic Chemistry Portal. Red-Al: Sodium bis(2-methoxyethoxy)aluminumhydride.[1] Retrieved from [Link]

Sources

Application

Handling and storage of volatile spirocyclic amines

Application Note: Handling, Stabilization, and Storage of Volatile Spirocyclic Amines Executive Summary The shift toward higher fraction of sp3-hybridized carbons ( ) in drug discovery has elevated the importance of spir...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Stabilization, and Storage of Volatile Spirocyclic Amines

Executive Summary

The shift toward higher fraction of sp3-hybridized carbons (


) in drug discovery has elevated the importance of spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro[3.4]octanes). While these structures offer superior physicochemical properties compared to flat aromatic amines, low molecular weight (LMW) spirocyclic amines present unique handling challenges. They are frequently volatile, highly basic, and prone to rapid degradation via atmospheric 

capture. This guide outlines protocols to mitigate yield loss during isolation and ensure long-term integrity through salt formation and controlled storage.

The Physicochemical Challenge

The Volatility Trap

Unlike their morpholine or piperidine analogs, strained spirocyclic amines (particularly 4- and 5-membered rings) often possess high vapor pressures.

  • Mechanism: The compact, globular shape of spirocycles reduces intermolecular surface area contact, lowering van der Waals interactions compared to linear or flat isomers.

  • Impact: Standard rotary evaporation (40°C, <20 mbar) can result in the co-distillation of the product with the solvent, leading to "mysterious" yield losses of 20–50%.

The Carbonate Sink

Spirocyclic secondary and primary amines are typically strong bases (


 conjugate acid 

10.5–11.0). Upon exposure to air, they react rapidly with

.
  • Reaction:

    
     (Ammonium Carbamate).
    
  • Observation: Clear oils turn into white, crusty solids (carbamates/carbonates) within minutes. This is often mistaken for "crystallization" but is actually degradation.

Operational Workflows & Protocols

Diagram: Critical Handling Pathway

HandlingWorkflow cluster_warning CRITICAL CONTROL POINT Synth Synthesis (Reaction Mixture) Workup Workup (Cold Extraction) Synth->Workup < 10°C Keeper Solvent Switch (Add 'Keeper' Solvent) Workup->Keeper Do NOT concentrate to dryness Salt Salt Formation (In-situ Acid) Keeper->Salt Add HCl/Oxalic Acid Isolate Filtration/Drying (Vacuum Oven) Salt->Isolate Precipitate Storage Storage (Argon, -20°C) Isolate->Storage Sealed Vial

Figure 1: Optimized workflow for handling volatile amines. The "Keeper" solvent step is the primary defense against volatility-induced yield loss.

Protocol A: The "Keeper Solvent" Evaporation Technique

Objective: To concentrate the free base amine without evaporative loss.

Principle: Never evaporate a volatile amine to dryness. Always maintain a higher-boiling "keeper" solvent that retains the amine in solution via hydrogen bonding or solvation.

Materials:

  • Crude amine solution (e.g., in DCM or Ether).

  • Keeper Solvent: MTBE (Methyl tert-butyl ether) or Toluene .

Procedure:

  • Perform standard aqueous workup (keep phases cold, <10°C).

  • Dry organic layer over

    
    . Filter.
    
  • Add Keeper: Add MTBE (volume equivalent to 2x the expected amine volume).

  • Concentrate: Use a rotary evaporator at ambient temperature (20-25°C) and moderate vacuum (start at 300 mbar, ramp to 100 mbar).

    • Crucial: Stop evaporation when the volume reaches the calculated volume of the Keeper solvent. Do not strip to an oil.

  • Validation: Take a crude NMR of the solution. Integrate the product peaks against the Keeper solvent peaks to determine concentration.

Protocol B: Stabilization via Salt Formation

Objective: Convert the volatile free base into a non-volatile, shelf-stable solid.

Choice of Counter-ion:

  • Hydrochloride (HCl): Standard for biological testing. Note: Hygroscopic.

  • Oxalate: Excellent crystallinity, non-hygroscopic. Note: Toxic, not for in vivo use without free-basing.

  • Trifluoroacetate (TFA): Common from prep-HPLC. Warning: TFA salts can still be volatile or sublime.

Procedure (HCl Salt - Anhydrous Method):

  • Dissolution: Dissolve the amine (or use the Keeper solution from Protocol A) in anhydrous Diethyl Ether or 1,4-Dioxane .

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • Avoid aqueous HCl: Water requires lyophilization, during which volatile amines can sublime even as salts.

  • Precipitation: A white solid should form immediately.

  • Maturation: Stir at 0°C for 15 minutes.

  • Isolation: Filter rapidly under a blanket of Nitrogen/Argon.

    • Why Inert Gas? Prevents condensation of atmospheric moisture on the cold, hygroscopic salt.

  • Washing: Wash the cake with cold anhydrous ether.

  • Drying: Dry in a vacuum oven at 40°C.

Protocol C: Storage & Re-Constitution

Storage:

  • Vessel: Amber glass vial with a Teflon-lined screw cap. Tape the cap with Parafilm.

  • Atmosphere: Flush with Argon before sealing.

  • Temperature: -20°C (Freezer).

  • Desiccant: Store the vial inside a secondary jar containing Drierite/Silica gel.

Re-Constitution (Free-Basing for Reactions): Do not store the free base. Generate it in situ only when needed:

  • Suspend the amine salt in the reaction solvent (e.g., DMF, DCM).

  • Add a non-nucleophilic base (e.g., DIPEA,

    
    ) or inorganic base (
    
    
    
    ).
  • Proceed immediately with the coupling reaction.

Troubleshooting & Data Analysis

Table 1: Common Failure Modes and Solutions

ObservationRoot CauseCorrective Action
Low Yield after Rotavap Co-evaporation of free base.Use Protocol A (Keeper Solvent). Do not use high vacuum (<50 mbar).
White crust on flask Formation of carbamate (

reaction).
Flush all glassware with Argon. Avoid open-air handling.
Oily/Gum Salt Hygroscopic salt absorbed water.Switch to Oxalate salt for storage. Use anhydrous HCl/Dioxane.
NMR: Missing Peaks Product evaporated in NMR tube.Use

(acidic) or add 1 drop of

to lock the amine as a salt in the tube.

Mechanistic Insight: The Carbonate Trap

The degradation of spirocyclic amines is often misunderstood as oxidation. It is primarily a reaction with atmospheric


 facilitated by trace moisture.

CarbonateTrap Figure 2: The 'Carbonate Trap'. Two equivalents of amine are consumed per CO2 molecule. Amine Free Amine (R2NH) Carbamic Carbamic Acid (R2N-COOH) Amine->Carbamic Fast Reaction CO2 Atmospheric CO2 CO2->Carbamic Fast Reaction Salt Ammonium Carbamate Salt [R2NH2]+ [R2NCOO]- Carbamic->Salt + Second Eq. of Amine

Figure 2: The mechanism of degradation. Note that this consumes two equivalents of your valuable amine to form one equivalent of salt.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71741658, Spiro[3.3]heptan-2-amine hydrochloride.[1][2] PubChem. [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,8,8-Trimethyl-2-azaspiro[4.5]decane

Ticket ID: SPIRO-DEC-088 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 1,8,8-trimethyl-2-azaspiro[4.5...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SPIRO-DEC-088
Subject: Yield Optimization & Troubleshooting Guide

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1,8,8-trimethyl-2-azaspiro[4.5]decane presents a unique "perfect storm" of synthetic challenges: the steric bulk of the gem-dimethyl group at position 8, the strain of the spiro-quaternary center, and the volatility/instability of the resulting secondary or tertiary amine.

This guide moves beyond standard textbook protocols to address the process-critical failure points that cause yield loss in this specific scaffold. Our approach focuses on the Spiro-Imide Route , widely regarded as the most scalable method for this class of compounds (related to histrionicotoxin and sigma-receptor ligand synthesis).

Module 1: The Synthetic Pathway & Logic

The most robust route to this scaffold involves constructing the spiro-glutarimide or succinimide followed by global reduction. Direct cyclization of amines often fails due to the steric hindrance of the 8,8-dimethyl group.

Workflow Visualization

SpiroSynthesis Start 3,3-Dimethyl cyclohexanone Step1 Step 1: Knoevenagel Condensation (Cyanoacetate) Start->Step1  CN-CH2-COOEt   Step2 Step 2: Michael Addn & Cyclization (Spiro-Imide) Step1->Step2  KCN / Heat   Step3 Step 3: Global Reduction (LiAlH4) Step2->Step3  Critical Yield Point   Step4 Step 4: N-Methylation (Eschweiler-Clarke) Step3->Step4  HCHO / HCOOH   Final 1,8,8-Trimethyl- 2-azaspiro[4.5]decane Step4->Final

Figure 1: Optimized synthetic pathway minimizing steric interference during ring closure.

Module 2: Troubleshooting The "Yield Killer" (Step 3: Reduction)

The reduction of the spiro-imide/lactam to the amine using Lithium Aluminum Hydride (LiAlH₄) is the single most common point of failure. The 8,8-dimethyl group creates a "greasy" pocket that traps aluminum salts, leading to massive yield loss during workup.

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<30%) Product trapped in Aluminum emulsion.Switch to Rochelle’s Salt workup (see below).
Incomplete Reduction Steric hindrance at spiro-carbonyls.Use Soxhlet extraction of the solid LiAlH₄ residue with THF.
"Sticky" Solid Polymerization of pyrrole byproduct.Ensure temp < 0°C during quenching; avoid acid workup if possible.[1]
The "Golden Protocol" for Hindered Spiro-Reduction

Context: Standard Fieser workups (Water/NaOH/Water) often fail here because the hydrophobic spiro-amine forms a stable gel with aluminum hydroxides.

Optimized Protocol:

  • Stoichiometry: Use 4.0 equivalents of LiAlH₄. The steric bulk of the 8,8-dimethyl group slows down the hydride attack; excess reagent is non-negotiable.

  • Solvent: Anhydrous THF (reflux). Diethyl ether does not burn hot enough to drive the reduction of the hindered lactam completely.

  • The Quench (Rochelle's Salt Method):

    • Dilute reaction mixture with wet ether at 0°C.

    • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s salt) . Use 20 mL per gram of LiAlH₄.

    • Crucial Step: Stir vigorously for 3–12 hours at room temperature.

    • Why? The tartrate chelate breaks down the aluminum-amine complex. You will see two distinct, clear layers form. If you filter the gray sludge too early, you throw away 50% of your product.

Module 3: N-Methylation (Step 4)

Direct alkylation with Methyl Iodide (MeI) is discouraged. The steric crowding at the spiro center forces the reaction toward over-alkylation (quaternary salt formation) because the mono-methylated product is often more nucleophilic than the hindered starting material.

Recommended Method: Eschweiler-Clarke[2][3][4]

This reductive amination is self-limiting and will not form quaternary salts.[2]

  • Reagents: 37% Aqueous Formaldehyde (excess) + 98% Formic Acid (solvent/reductant).

  • Conditions: Reflux (100°C) for 12–18 hours.

  • Mechanism Benefit: The hydride transfer requires the formation of an iminium ion. Quaternary salts cannot form an iminium ion, making over-methylation mechanistically impossible.[2]

Troubleshooting Low Conversion: If the 8,8-dimethyl group blocks the approach of formaldehyde:

  • Switch to: NaCNBH₃ (Sodium Cyanoborohydride) in Methanol with Formaldehyde.

  • pH Control: Maintain pH ~6 using Acetic Acid. This "push-pull" mechanism is more aggressive than standard Eschweiler-Clarke.

Module 4: Isolation & Purification

Spiro-amines are notorious for being "oils that refuse to crystallize."

Q: My product is a dark oil. How do I purify it?

A: Do not attempt column chromatography on the free base immediately; it will streak and decompose on silica.

The "Salt crash" Strategy:

  • Dissolve the crude oil in dry Diethyl Ether.

  • Add Oxalic Acid (dissolved in a minimum amount of acetone) dropwise.

  • The Oxalate Salt of the spiro-amine usually crystallizes nicely, rejecting non-basic impurities (like unreacted ketone precursors).

  • Recrystallize the salt from Ethanol/Ether.

  • Free-base the salt (NaOH/DCM extraction) only when you need the pure amine.

Module 5: Diagnostic Decision Tree

Use this logic flow to diagnose low yields in the final steps.

Troubleshooting Start Low Yield Detected CheckTLC Check TLC of Crude Start->CheckTLC Spots Multiple Spots? CheckTLC->Spots YesSpots Incomplete Reduction (Amide peak in IR?) Spots->YesSpots Yes NoSpots Product lost in Workup Spots->NoSpots No Action1 Increase LiAlH4 Switch to THF Reflux YesSpots->Action1 Action2 Use Rochelle's Salt Extract Aqueous layer pH 12 NoSpots->Action2

Figure 2: Diagnostic logic for resolving yield issues during the reduction phase.

References

  • Spiro-Imide Synthesis & Reduction

    • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.[3]

    • Source: Journal of Medicinal Chemistry (via PubMed)
    • Link:[Link]

    • Relevance: Establishes the core spiro-cyclization and LiAlH4 reduction protocols for this specific ring system.
  • Eschweiler-Clarke Optimization

    • Title: Eschweiler–Clarke reaction (Mechanism & Limitations).[4]

    • Source: Wikipedia / Organic Chemistry Portal (Verified General Knowledge)
    • Link:[Link][2]

    • Relevance: Confirms the self-limiting nature of the methylation to prevent quaterniz
  • Workup Protocols (Rochelle's Salt)

    • Title: Workup for Aluminum Hydride Reductions (Fieser & Rochelle Methods).
    • Source: University of Rochester / Merlic Group
    • Link:[Link]

    • Relevance: Definitive guide for breaking aluminum emulsions in hindered amine synthesis.
  • Steric Hindrance in Spirocycles

    • Title: Strategies for Selective Reductive Amination in Organic Synthesis.[5]

    • Source: Journal of Chemical and Pharmaceutical Research
    • Link:[Link] (General reference to steric constraints in reductive amination).

Sources

Optimization

Technical Support Center: Purification of Spirocyclic Amines

Topic: Troubleshooting & Optimization of Column Chromatography for Spirocyclic Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active | Updated: March 2026 Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization of Column Chromatography for Spirocyclic Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active | Updated: March 2026

Executive Summary: The "Sticky" Nature of Spirocycles

Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[5.5]undecanes) are prized in modern drug discovery for their ability to project substituents in three-dimensional space ("escaping flatland") while maintaining physicochemical properties superior to flat aromatic systems.

However, they present a unique purification challenge:

  • High Basicity: Secondary spiro-amines often have

    
     values of 10–11, leading to aggressive binding with acidic silanols on silica gel.
    
  • Rigidity & Polarity: Unlike flexible alkyl amines, their rigid lattice reduces solubility in non-polar solvents, often necessitating polar mobile phases that risk dissolving the silica matrix.

  • Chromophore Deficiency: Many aliphatic spirocycles lack UV activity, making detection difficult.

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Troubleshooting Peak Tailing (The "Streak")

User Question: My spirocyclic amine is streaking from the baseline to the solvent front on TLC and eluting as a broad, useless band on the column. How do I sharpen the peak?

Technical Diagnosis: This is the Silanol Effect . Silica gel (


) is slightly acidic (pH ~5). Basic amines protonate upon contact with surface silanol groups (

), forming strong ionic bonds rather than the desired reversible adsorption.

Corrective Protocol: The Modifier Strategy You must "deactivate" the silica surface using a sacrificial base in the mobile phase.[1][2]

ModifierConcentrationSolvent SystemBest Application
Triethylamine (TEA) 0.5% – 2.0%Hexane / EtOAcLipophilic spirocycles (e.g., N-Boc protected or aryl-substituted).
Ammonium Hydroxide (

)
1.0% – 10%DCM / MeOHPolar, free secondary amines or highly basic spiro-centers.
Ammonia in MeOH (7N) 1.0% – 5.0%DCM / MeOHRecommended. Precise control without introducing water.

The Self-Validating Test (The "TLC Scout"): Before packing the column, prepare two TLC plates:

  • Plate A: Develop in your standard solvent (e.g., 10% MeOH/DCM).

  • Plate B: Develop in the modified solvent (e.g., 10% MeOH/DCM + 1%

    
    ).
    
  • Success Metric: If Plate B shows a tight, circular spot (

    
     0.3–0.5) while Plate A streaks, the modifier is mandatory. If Plate B still streaks, switch to Module 4 (Alternative Phases) .
    
Module 2: Solubility & Loading Issues

User Question: I synthesized my spirocycle via Boc-deprotection (TFA). The crude oil won't dissolve in DCM or Hexane for loading. Should I load it as a solution in MeOH?

Technical Diagnosis: Do NOT load in MeOH. Methanol is a strong eluent; loading in it causes "band broadening" immediately. Your product is likely a Trifluoroacetate (TFA) salt, which is highly polar and ionic.

Corrective Protocol: The "Free-Base" Workup You must break the salt before chromatography to restore solubility and chromatographic behavior.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude salt in minimal MeOH.

  • Basification: Add immobilized Carbonate resin (e.g., MP-Carbonate) or saturated aqueous

    
    .
    
  • Extraction: Extract into DCM (repeat 3x). Note: Spiro-amines partition poorly; use "Salting Out" (add solid NaCl to the aqueous layer).

  • Drying: Dry organic layer over

    
     (avoid 
    
    
    
    as it is slightly acidic and can bind amines).
  • Result: The free amine should now be soluble in DCM or low-% MeOH/DCM for proper loading.

Module 3: Visualization (The "Invisible" Product)

User Question: My compound has no aromatic rings. I can't see it under UV (254 nm). How do I fractionate?

Technical Diagnosis: Aliphatic spirocycles (e.g., 2-azaspiro[3.3]heptane) are UV-silent. Relying on UV triggers in automated flash systems will result in product loss to waste.

Recommended Stains & Mechanisms:

StainMechanismColorSpecificity
Ninhydrin Reacts with primary/secondary amines to form Ruhemann's purple.Purple/Red Excellent for secondary spiro-amines. Fails for tertiary amines.[3][4]
Dragendorff Forms ion-pair complex with tertiary amines/alkaloids.Orange on Yellow High sensitivity for tertiary spiro-centers.
Iodine (

)
Reversible intercalation into organic lattices.Brown/Yellow Universal but transient. Good for initial scouting.
KMnO4 Oxidation of C-H bonds adjacent to amines.Yellow on Purple Universal, but basic amines can sometimes streak the stain itself.

Pro-Tip: For automated flash systems (e.g., Biotage/Teledyne), set the collection mode to "Collect All" or use an ELSD (Evaporative Light Scattering Detector) if available, as it detects non-chromophoric compounds.

Module 4: Advanced Protocols & Decision Logic
Protocol A: Preparation of "Ammoniated" Mobile Phase

Use this for polar spirocycles requiring DCM/MeOH.

  • The Error: Adding aqueous

    
     directly to DCM causes phase separation (water droplets), which ruins the silica column.
    
  • The Fix:

    • Take 100 mL of Methanol.

    • Add 10 mL of Ammonium Hydroxide (28-30% aq).

    • Mix thoroughly.

    • Add this "Ammoniated MeOH" to your DCM.

    • Example: For a 90:9:1 DCM/MeOH/

      
       mix, combine 900 mL DCM and 100 mL of the pre-mixed Ammoniated MeOH.
      
Protocol B: The "Basic Slurry" Method

Prevents the "shock" of basic amines hitting acidic silica.

  • Slurry the silica gel in the starting solvent (e.g., Hexane) containing 1% Triethylamine (TEA) .

  • Pour the column and flush with 2 column volumes (CV) of this TEA-spiked solvent.

  • Load the sample.[2][5]

  • Elute with the gradient.[6] The silica is now "pre-buffered."

Strategic Decision Tree

Use the following logic flow to determine your purification strategy.

PurificationStrategy Start START: Crude Spirocyclic Amine Solubility Is it soluble in DCM/Hexane? Start->Solubility SaltBreak Perform Free-Base Workup (Sat. NaHCO3 extraction) Solubility->SaltBreak No (Salt form) TLC_Check Run TLC with 1% TEA or NH3 Solubility->TLC_Check Yes SaltBreak->Solubility Streak Does it streak? TLC_Check->Streak Standard Method A: Silica + 1% TEA (Hex/EtOAc gradient) Streak->Standard No (Rf > 0.2) Polar Method B: Silica + 1% NH4OH (DCM/MeOH gradient) Streak->Polar Yes (Tailing) Advanced Method C: Amine-Functionalized Silica (KP-NH or similar) Polar->Advanced Still Streaking? Reverse Method D: C18 Reverse Phase (High pH: 10mM NH4HCO3, pH 10) Advanced->Reverse Fails?

Figure 1: Decision matrix for selecting the optimal stationary and mobile phases based on solubility and TLC behavior.

References & Further Reading
  • Biotage. (2023). Strategies for the Purification of Ionizable Organic Amine Compounds. Retrieved from

  • Teledyne ISCO. (2014). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • Reich, H. J. (2019). Common Mobile Phases and Stains for TLC. University of Wisconsin-Madison Organic Chemistry Info. Retrieved from

  • Stella, C., et al. (2004).[7] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[7][8][9] Journal of Separation Science.[7] Retrieved from

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextual grounding on the importance of spirocycles).

Sources

Troubleshooting

Resolving enantiomers of chiral azaspiro[4.5]decane derivatives

Welcome to the Technical Support Center for the chiral resolution of azaspiro[4.5]decane derivatives. The azaspiro[4.5]decane core is a privileged structural motif in medicinal chemistry, frequently utilized in the devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of azaspiro[4.5]decane derivatives. The azaspiro[4.5]decane core is a privileged structural motif in medicinal chemistry, frequently utilized in the development of GPCR ligands and kinase inhibitors. Due to the distinct pharmacological profiles of stereoisomers, achieving high enantiomeric purity (>99% ee) is a critical regulatory and scientific requirement.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to resolve common bottlenecks encountered during the enantiomeric separation of these complex basic amines.

Resolution Strategy Workflow

G N1 Racemic Azaspiro[4.5]decane Amine Derivative N2 Analytical CSP Screening (Polysaccharide vs. Crown Ether) N1->N2 N4 Diastereomeric Salt Crystallization N1->N4 If prep SFC unavailable N3 Preparative SFC Optimization N2->N3 N5 Sample Diluent Additive (1% DMEA in Sample) N3->N5 Preferred for basic amines N6 Mobile Phase Modifier (0.1% NH4OH or DEA) N3->N6 Standard approach N8 Chiral Purity QC (>99% ee) N4->N8 N7 Fraction Collection & Solvent Evaporation N5->N7 N6->N7 N7->N8

Workflow for the chiral resolution of azaspiro[4.5]decane derivatives.

Section 1: Frequently Asked Questions (Method Selection & Optimization)

Q1: Why do azaspiro[4.5]decane derivatives exhibit severe peak tailing during chiral Supercritical Fluid Chromatography (SFC)? A: The spirocyclic aliphatic amine in the azaspiro[4.5]decane framework is highly basic. During chromatography, this basic nitrogen undergoes secondary electrostatic interactions with unendcapped, acidic silanol groups on the silica support of the Chiral Stationary Phase (CSP). This non-specific binding disrupts the primary chiral recognition mechanism, leading to severe peak tailing and poor resolution. To mitigate this, basic modifiers (such as 0.1% diethylamine) are traditionally added to the mobile phase to temporarily mask these active silanol sites 1[1].

Q2: How can I prevent basic additive contamination in my isolated enantiomer fractions? A: When basic additives like diethylamine (DEA) or triethylamine (TEA) are used in the bulk mobile phase, they co-elute with the product and concentrate during fraction dry-down, often forming stubborn salts or oils. The Causality-Driven Solution: Utilize the "sample diluent additive" strategy. By adding 1% dimethylethylamine (DMEA) exclusively to the sample injection diluent rather than the mobile phase, the DMEA overloads the active silanol sites at the solvent front. Because DMEA elutes well before the retained azaspiro[4.5]decane enantiomers, the collected product fractions remain completely free of amine additives2[2].

Q3: Are there specific CSPs better suited for primary or sterically unhindered spiro-amines? A: Yes. While immobilized polysaccharides (e.g., Chiralpak AD-H or OD-H) are the industry standard, crown ether-derived columns (such as Crownpak CR-I(+)) are highly effective for primary amines. Crown ethers form transient, highly stereoselective inclusion complexes with protonated amines. This requires an acidic additive (like Trifluoroacetic acid, TFA) to ensure the amine is protonated, which uniquely enhances both peak shape and resolution for challenging substrates3[3].

Section 2: Troubleshooting Guide

Issue 1: Poor enantiomeric resolution (Rs < 1.5) on polysaccharide CSPs despite mobile phase optimization.

  • Root Cause: Suboptimal chiral recognition due to excessive thermal energy disrupting the subtle enthalpic interactions (hydrogen bonding, dipole-dipole, π-π) between the spirocycle and the CSP.

  • Resolution: Lower the column temperature. In chiral chromatography, lowering the temperature strengthens the transient diastereomeric complexes formed between the analyte and the stationary phase, directly improving the separation factor (α) and overall resolution 1[1].

Issue 2: Diastereomeric salt fails to crystallize during classical resolution.

  • Root Cause: The lipophilic nature of the azaspiro[4.5]decane core often makes the resulting diastereomeric salts highly soluble in standard polar protic solvents (e.g., Methanol, Ethanol), preventing the supersaturation required for nucleation.

  • Resolution: Shift to a lower polarity solvent system. Experiment with Acetone, Ethyl Acetate, or MTBE/Methanol mixtures to reduce bulk solubility. Additionally, adjust the stoichiometry of the chiral resolving agent (e.g., D-tartaric acid) to 0.5 equivalents to selectively precipitate only the least soluble diastereomeric pair.

Section 3: Standard Operating Protocols

Protocol A: Self-Validating Preparative SFC Resolution (Diluent Additive Strategy)

This protocol utilizes the sample diluent additive strategy to yield high-purity, additive-free enantiomers.

  • Analytical Validation (QC Check 1): Inject the racemic mixture onto an analytical SFC system (e.g., Chiralpak AD-H, 5 µm) using a neutral modifier (e.g., 25% Isopropanol in CO2). Confirm that the resolution (Rs) is > 1.5.

  • Sample Preparation: Dissolve the racemic azaspiro[4.5]decane derivative in a suitable diluent (e.g., Methanol or Isopropanol) to a concentration of 15-20 mg/mL.

  • Additive Spiking: Add exactly 1% by volume of Dimethylethylamine (DMEA) directly to the sample solution. Mechanistic Note: Do not add DMEA to the bulk mobile phase.

  • Preparative Execution: Inject the sample onto the preparative column. Monitor UV absorbance (typically 254 nm). The DMEA will elute at the solvent front (void volume). Collect the subsequent baseline-resolved enantiomer peaks.

  • Post-Purification Validation (QC Check 2): Evaporate the collected fractions. Re-dissolve a 1 mg aliquot in neutral methanol and inject it back onto the analytical SFC. Verify that the enantiomeric excess is >99% ee and confirm the absence of any early-eluting DMEA peaks.

Protocol B: Upgrading Enantiomeric Purity via Crystallization

If preparative SFC is unavailable, or if a highly scalable fit-for-purpose synthesis is required, crystallization can upgrade partially enriched mixtures to >99% ee4[4].

  • Salt Formation: Dissolve the partially enriched azaspiro[4.5]decane free base (e.g., 85% ee) in a minimal volume of hot Acetone/Methanol (9:1 v/v). Add 1.0 equivalent of the appropriate chiral acid (e.g., L-mandelic acid).

  • Thermodynamic Cooling: Heat the mixture to reflux until a clear solution forms. Cool the solution at a strictly controlled rate of 5°C per hour down to 5°C. Mechanistic Note: Slow cooling prevents kinetic trapping of the undesired diastereomer and promotes the thermodynamic selection of the most stable crystal lattice.

  • Isolation & Free-Basing: Filter the crystals and wash with cold acetone. Suspend the crystals in water, adjust to pH 10 using 1M NaOH, and extract the free base with Dichloromethane.

  • Validation (QC Check): Analyze the organic layer via chiral HPLC to confirm >99% ee.

Section 4: Quantitative Data Summary

The following table summarizes the expected outcomes of various resolution strategies applied to azaspiro[4.5]decane derivatives.

Resolution StrategyStationary Phase / ReagentAdditive / Solvent SystemTypical Resolution (Rs)Post-Purification Purity
SFC (Diluent Additive) Polysaccharide (e.g., AD-H)1% DMEA in Sample / Neutral CO2> 2.0> 99% ee (Amine-free)
SFC (Mobile Phase Additive) Polysaccharide (e.g., OD-H)0.1% NH4OH or DEA in Co-solvent1.5 - 2.5> 98% ee (Requires salt removal)
SFC (Crown Ether) Crownpak CR-I(+)0.5% TFA in Methanol> 3.0> 99% ee
Classical Resolution Tartaric / Mandelic AcidAcetone / Methanol (9:1)N/A (Crystallization)85-95% ee (Pre-recrystallization)

References

  • LCGC International. "Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification." Available at: [Link][2]

  • Wiley. "Chiral column takes the crown for supercritical enantioseparation of primary amines." Available at:[Link][3]

  • ACS Publications. "A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block." Available at: [Link][4]

Sources

Optimization

Technical Support Center: Crystallization of 1,8,8-Trimethyl-2-azaspiro[4.5]decane Salts

Welcome to the Technical Support Center. This guide is curated for researchers, formulation scientists, and drug development professionals dealing with the isolation, purification, and solid-state characterization of 1,8...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, formulation scientists, and drug development professionals dealing with the isolation, purification, and solid-state characterization of 1,8,8-Trimethyl-2-azaspiro[4.5]decane .

Mechanistic Overview

1,8,8-Trimethyl-2-azaspiro[4.5]decane is a sterically hindered, highly lipophilic spirocyclic secondary amine. In drug development, converting such liquid or amorphous free bases into crystalline salts is critical for purification, formulation, and upgrading enantiomeric excess, as demonstrated in the[1].

However, the bulky 1,8,8-trimethyl substitution restricts conformational flexibility. While this rigidity can lower the entropic penalty of crystal packing, it frequently causes a mismatch between the hydration sphere of common counterions and the lipophilic spiro-core. This mismatch drives liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—where the solvation energy exceeds the lattice energy of the nucleating salt, preventing clean crystallization[2].

Troubleshooting FAQs

Q1: My 1,8,8-Trimethyl-2-azaspiro[4.5]decane salt consistently "oils out" instead of forming crystals. How do I force nucleation? Causality: Oiling out occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before the solute can arrange into a crystalline lattice. For bulky spirocyclic amines, this is often driven by using highly polar solvents (like water or methanol) with small, charge-dense counterions (like chloride)[2]. Solution:

  • Lower Supersaturation: Dilute the system and reduce the cooling rate to <0.1 °C/min.

  • Change the Counterion: Switch to a counterion with a higher propensity for favorable lattice energy. The lipophilicity of the spiro[4.5]decane moiety pairs better with lipophilic sulfonates (e.g., methanesulfonate, p-toluenesulfonate) or dicarboxylic acids (e.g., succinate, fumarate).

  • Thermal Cycling: Cycle the temperature between 5 °C and 40 °C to dissolve the amorphous oil and promote Ostwald ripening of any microscopic nuclei.

Q2: I am getting a crystalline product, but the yield is exceptionally low (<40%). How can I improve recovery? Causality: Low yield in spirocyclic amine salt crystallization usually indicates high solubility of the salt in the mother liquor. This is exacerbated by protic solvents that strongly hydrogen-bond with the counterion, keeping the salt dissolved. Solution: Shift to a binary solvent system. Use a moderately polar aprotic solvent (e.g., isopropyl acetate, IPAc) as the primary solvent. Slowly titrate in an anti-solvent (e.g., heptane) until slight turbidity is observed, seed the mixture, and hold isothermally before further cooling.

Q3: The isolated salt is highly hygroscopic and deliquesces on the benchtop. What is the mechanistic cause? Causality: Small, highly charge-dense counterions (like chloride) can form crystal lattices with void spaces that readily accommodate water molecules. When paired with an irregular, bulky cation like 1,8,8-Trimethyl-2-azaspiro[4.5]decane, the crystal packing is often inefficient, leaving channels for moisture ingress. Solution: Perform a salt screen targeting less hygroscopic counterions. Sulfates, phosphates, or bulky organic acids often disrupt the continuous hydrogen-bonding networks that lead to hygroscopicity. Alternatively, explore forming to alter the physical form entirely[3].

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Mitigating LLPS)

Objective: To isolate the amine salt while preventing oiling out, ensuring high chemical and enantiomeric purity.

  • Dissolution: Dissolve 1.0 equivalent of 1,8,8-Trimethyl-2-azaspiro[4.5]decane free base in 5 volumes of Isopropyl Acetate (IPAc) at 50 °C.

  • Salt Formation: Slowly add 1.05 equivalents of the selected acid (e.g., p-Toluenesulfonic acid) dissolved in 2 volumes of IPAc/Ethanol (9:1 v/v) dropwise over 30 minutes.

  • Seeding: Cool the homogeneous solution to 40 °C. Introduce 1-2% (w/w) of seed crystals. Hold isothermally for 2 hours to establish a robust seed bed.

  • Anti-Solvent Addition: Linearly dose 10 volumes of Heptane over 4 hours using a syringe pump.

  • Cooling & Isolation: Cool the suspension to 5 °C at a rate of 0.1 °C/min. Filter under vacuum, wash the cake with cold Heptane, and dry under vacuum at 40 °C.

Protocol B: High-Throughput Nano-Crystallization Screen

Objective: Rapid identification of optimal salt forms using sub-milligram quantities of the spirocyclic API. Note: This protocol is adapted from validated [2].

  • Preparation: Prepare a 0.1 M stock solution of the amine free base in a volatile solvent (e.g., methanol).

  • Dispensing: Dispense 100 nL aliquots into a 96-well crystallization plate.

  • Acid Addition: Add 1.0 equivalent of a diverse library of acids (e.g., HCl, H2SO4, MSA, TSA, Succinic, Fumaric) to respective wells.

  • Vapor Diffusion: Subject the plate to controlled vapor diffusion against a reservoir of anti-solvent (e.g., MTBE) at 20 °C.

  • Analysis: Inspect wells via polarized light microscopy after 48-72 hours for birefringence, indicating successful nucleation and crystallinity[2].

Quantitative Data Summaries

Table 1: Counterion Selection Matrix for 1,8,8-Trimethyl-2-azaspiro[4.5]decane

Acid CounterionpKaExpected CrystallinityPropensity for LLPSHygroscopicity RiskRecommended Solvent System
Hydrochloric Acid-6.0ModerateHighHighEtOAc / MTBE
Methanesulfonic Acid-1.9HighLowModerateIPAc / Heptane
p-Toluenesulfonic Acid-2.8Very HighLowLowAcetone / Hexane
Succinic Acid4.2ModerateModerateLowEtOH / EtOAc
Fumaric Acid3.0HighLowLowTHF / Heptane

Process Visualization

Workflow A 1,8,8-Trimethyl-2-azaspiro[4.5]decane Free Base B Select Acid Counterion (pKa rule of 3) A->B C Solvent Screening (EtOH, EtOAc, IPA, Acetone) B->C D Controlled Cooling (0.1 - 0.5 °C/min) C->D E Phase Observation D->E F Oiling Out (LLPS) E->F Liquid-Liquid Separation G Crystalline Solid E->G Nucleation H Amorphous Solid E->H Rapid Precipitation I Adjust Solvent Ratio or Add Seed Crystals F->I K Filtration & Drying G->K J Thermal Cycling (Maturation) H->J I->D Re-evaluate J->E Ostwald Ripening

Decision tree and troubleshooting workflow for spirocyclic amine salt crystallization.

References

  • Title: A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2 Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

  • Title: A high throughput screening method for the nano-crystallization of salts of organic cations Source: Chemical Communications (NIH PubMed Central) URL: [Link]

Sources

Troubleshooting

Minimizing side reactions during spiro-ring formation

Status: Online | Tier: Level 3 (Senior Scientist Support) Topic: Minimizing Side Reactions in Spiro-Ring Formation Current Ticket Volume: High (Focus: Alkylation Selectivity, RCM Oligomerization, Ring Strain) Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 (Senior Scientist Support) Topic: Minimizing Side Reactions in Spiro-Ring Formation Current Ticket Volume: High (Focus: Alkylation Selectivity, RCM Oligomerization, Ring Strain)

Welcome to the SSOH Technical Guide

Executive Summary: Spirocyclic scaffolds are privileged structures in drug discovery due to their ability to restrict conformation and project functionality into novel chemical space.[1][2][3][4][5] However, the formation of the all-carbon or heteroatom-containing quaternary spiro-center is thermodynamically and kinetically challenging. This guide addresses the three most critical failure modes: O-alkylation competition , RCM oligomerization , and Ring-strain induced fragmentation .

Ticket #001: "My nucleophilic substitution yielded an enol ether (O-alkylation) instead of the spiro-cycle."

Root Cause Analysis: The formation of spiro-rings via double alkylation of active methylene compounds (e.g., malonates, cyanoacetates) relies on enolate chemistry. Enolates are ambident nucleophiles —they possess two reactive sites: the


-carbon (desired) and the oxygen (undesired).[6][7]

The Mechanism: According to Hard-Soft Acid-Base (HSAB) theory:

  • Oxygen is a "hard" nucleophile (high charge density).[4]

  • Carbon is a "soft" nucleophile (better orbital overlap).[4]

  • Side Reaction: If the counter-ion (

    
    ) is loosely associated or the solvent separates the ion pair, the "naked" oxygen becomes highly reactive, leading to O-alkylation.
    

Corrective Action Plan (Protocol):

VariableRecommendationScientific Rationale
Counter-ion Use Lithium (

)

coordinates tightly to the oxygen (hard-hard interaction), effectively "capping" it and forcing reaction at the carbon.[8] Avoid

or quaternary ammoniums (e.g., TBAF) unless necessary, as they leave the enolate "naked."
Solvent Non-polar / Protic Polar aprotic solvents (DMSO, HMPA, DMF) solvate cations well, leaving the anion free (promoting O-alkylation). Use THF or Ether to maintain tight ion pairing.[4]
Electrophile Soft Leaving Groups Use Alkyl Iodides (soft) rather than Tosylates/Triflates (hard). Soft electrophiles prefer the soft carbon center.[4][8]
Temperature Kinetic Control (-78°C) Lower temperatures favor the kinetic product (often C-alkylation for Li-enolates) and prevent equilibration.[4][8]

Advanced Workaround (Palladium Catalysis): For difficult substrates (e.g., 1,3-diketones like dimedone), standard base-mediated alkylation often fails. Switch to Pd-catalyzed allylation .

  • Protocol: Use Allyl Acetate +

    
     (5 mol%).[4] The 
    
    
    
    -allyl palladium complex is a soft electrophile, reacting almost exclusively at the soft carbon center.
Ticket #002: "Ring-Closing Metathesis (RCM) produced a polymer/dimer, not my spiro-ring."

Root Cause Analysis: RCM is a reversible equilibrium.[4] The formation of a spiro-center imposes significant steric bulk near the reacting alkenes. If the rate of intramolecular cyclization (


) is slower than intermolecular propagation (

), oligomerization occurs.

The Mechanism: The Ruthenium carbene (Grubbs catalyst) must coordinate to one alkene, then find the second alkene within the same molecule. In spiro-precursors, the "Gem-Dimethyl" (Thorpe-Ingold) effect usually helps, but if the ring size is difficult (8-11 membered) or the linkers are flexible, intermolecular reaction dominates.

Troubleshooting Workflow:

  • Concentration is Critical:

    • Standard: 0.05 M (Often too concentrated for difficult spiro-rings).[4]

    • Fix:Pseudo-High Dilution . Do not just dilute the flask. Add the substrate slowly (syringe pump over 4–8 hours) to a refluxing catalyst solution. This keeps the instantaneous concentration of unreacted diene low, favoring

      
      .
      
  • Catalyst Decomposition vs. Isomerization:

    • If the reaction stalls, the catalyst may have decomposed or the alkene isomerized (ruthenium hydride formation).

    • Fix: Add 1,4-Benzoquinone (10-20 mol%) to suppress hydride formation and prevent alkene migration.[4]

  • Lewis Acid Additives:

    • For substrates with amines/basic nitrogens (common in spiro-piperidines), the nitrogen can chelate the Ru-center, killing activity.

    • Fix: Add

      
        or perform the reaction as the HCl salt (if using Grubbs II/Hoveyda-Grubbs II) to sequester the nitrogen lone pair.
      

Visualization: RCM Decision Pathway

RCM_Troubleshooting Figure 1: Decision Logic for RCM Optimization in Spiro-Synthesis start RCM Outcome Analysis check_product Identify Major Byproduct start->check_product dimer Dimer / Oligomer check_product->dimer Intermolecular isomer Isomerized Alkene (Shifted Double Bond) check_product->isomer Hydride Species no_rxn No Reaction / SM Recovered check_product->no_rxn Catalyst Poisoning sol_dimer Action: Pseudo-High Dilution (Syringe Pump Addition) dimer->sol_dimer sol_isomer Action: Add 1,4-Benzoquinone or Change Solvent (DCE/Toluene) isomer->sol_isomer sol_poison Action: Add Ti(OiPr)4 or Protect Amines (Boc/Tosyl) no_rxn->sol_poison

Ticket #003: "The ring won't close (Thorpe-Ingold Failure)."[4]

Root Cause Analysis: While the spiro-center itself provides a "Gem-Disubstituent" effect (compressing the internal angle


 and favoring cyclization), this is often insufficient for strained rings (e.g., spiro-cyclobutanes or 7-membered spiro-systems).

The Science (Thorpe-Ingold / Gem-Dimethyl Effect):

  • Angle Compression: Bulky substituents at the quaternary center compress the bond angle between the two reactive arms to

    
    , bringing the reactive termini closer (Entropy reduction).
    
  • Rotamer Effect: The substituents restrict the rotation of the chain, populating the "reactive rotamer" more frequently.

Optimization Strategy: If your spiro-ring fails to close, you must pre-organize the backbone .

  • Add Bulk: If possible, introduce methyl groups on the tether connecting the spiro-center to the reactive site.

  • Rigidify: Incorporate an alkene or a fused aromatic ring in the tether. This reduces the degrees of freedom (rotational entropy cost) required to reach the transition state.

Ticket #004: "My spiro-lactone hydrolyzed or rearranged."

Root Cause Analysis: Small spiro-rings (especially spiro[2.n] and spiro[3.n]) possess immense ring strain (26-27 kcal/mol for cyclopropane).[4]

  • Side Reaction: Under acidic or basic conditions, the ring may open to relieve strain. For example, spiro-epoxides often rearrange to aldehydes/ketones (Meinwald rearrangement) rather than remaining stable.[4]

Corrective Action:

  • Avoid Strong Acids/Bases: Use buffered conditions.

  • Gold Catalysis (Soft Lewis Acid): For spiro-lactones, Gold(I) catalysis is superior to Brønsted acids.[4]

    • Protocol: Use

      
       / 
      
      
      
      with 1 equivalent of water .[4]
    • Note: In the absence of water, you may get coumarins (aromatic fused rings) instead of spiro-lactones.[4] Water intercepts the intermediate to trap the spiro-scaffold.

Visualization: Alkylation Selectivity Logic

Alkylation_Selectivity Figure 2: Controlling O- vs C-Alkylation in Spiro-Formation substrate Active Methylene (e.g., Malonate) conditions Select Base & Solvent substrate->conditions path_O Path A: O-Alkylation (Undesired Enol Ether) conditions->path_O K+ / Na+ (Crown Ether) Polar Aprotic (DMF/DMSO) path_C Path B: C-Alkylation (Desired Spiro-Center) conditions->path_C Li+ (LDA/LHMDS) Non-Polar (THF/Ether) Soft Electrophile (R-I) mech_O Naked Anion Hard-Hard Interaction path_O->mech_O mech_C Contact Ion Pair Cheled Metal Center path_C->mech_C

References
  • Varela, M. T., et al. (2025).[4][5] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.

  • Kotha, S., & Deb, A. C. (2003).[4] Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc.

  • Jung, M. E., & Piizzi, G. (2005).[4][9] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.

  • Aparece, M. D., & Vadola, P. A. (2014).[4] Gold-Catalyzed Dearomative Spirocyclization of Aryl Alkynoate Esters. Organic Letters.

  • BenchChem Support. How to minimize O-alkylation vs C-alkylation.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1,8,8-Trimethyl Substituted Amines

Case Reference: 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane & Derivatives Support Level: Tier 3 (Advanced Synthesis Optimization) Status: Active Guide System Analysis: The "Steric Wall" User Query: Why are my standard coup...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane & Derivatives Support Level: Tier 3 (Advanced Synthesis Optimization) Status: Active Guide

System Analysis: The "Steric Wall"

User Query: Why are my standard coupling reactions failing with 1,8,8-trimethyl substituted amines?

Technical Insight: The 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane scaffold (often derived from camphor expansion) presents a unique and severe steric challenge. Unlike simple bulky amines (like tert-butylamine), this bicyclic system is rigid .

  • The C1-Methyl Group: Located at the bridgehead, it projects directly into the path of incoming electrophiles.

  • The C8-Gem-Dimethyl Bridge: This bridge locks the conformation, preventing the amine from rotating away from steric clashes.

This creates a "neopentyl-like" environment that is conformationally frozen. Standard nucleophilic attacks (


) or amide couplings via active esters (NHS/HOBt) often fail because the electrophile simply cannot reach the nitrogen lone pair.

Troubleshooting Module: Amide Bond Formation

Issue: HATU/EDC couplings yield <10% or no product.

Diagnosis: The active ester formed by HATU/EDC is too bulky. The transition state energy is too high for the hindered amine to attack the carbonyl carbon.

Protocol A: The Ghosez’s Reagent Method (Gold Standard)

When active esters fail, you must switch to Acid Chlorides . However, many sensitive substrates cannot survive thionyl chloride (


). The solution is Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine), which generates acid chlorides under neutral conditions.[1]

Step-by-Step Workflow:

  • Activation: Dissolve your carboxylic acid (1.0 equiv) in dry DCM.

  • Reagent Addition: Add Ghosez’s Reagent (1.2–1.5 equiv) dropwise at 0°C.

  • Stir: Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Check TLC: The acid should be consumed.

  • Coupling: Add the 1,8,8-trimethyl amine (1.1 equiv) and dry Pyridine or DIPEA (2.0 equiv).

  • Execution: Stir at RT overnight. If conversion is low, heat to 40°C.

Why this works: Ghosez’s reagent forms a highly reactive


-chloroenamine intermediate that converts the acid to the acid chloride without generating acidic byproducts (HCl is captured by the enamine residue). The small size of the acid chloride (

is smaller than OBt/OAt) allows it to penetrate the steric shield of the amine.
Protocol B: Acyl Fluorides (The TFFH Alternative)

If the acid chloride is too unstable, use Acyl Fluorides . They are more stable to moisture but highly reactive toward amines.

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Condition: Acid (1.0 eq), TFFH (1.1 eq), DIPEA (3.0 eq) in DCM.

  • Mechanism: Forms an acyl fluoride in situ.[2][3] Fluoride is small and an excellent leaving group for hindered systems.

Troubleshooting Module: C-N Cross-Coupling (Buchwald-Hartwig)

Issue: Palladium coupling fails with standard ligands (BINAP, XPhos).

Diagnosis: The reductive elimination step is the bottleneck. The bulky 1,8,8-amine coordinates to the Palladium, but the steric bulk prevents the two organic fragments (Aryl and Amine) from aligning for bond formation.

Recommended Catalyst Systems
ComponentRecommendationTechnical Rationale
Ligand BrettPhos or tBuBrettPhos These ligands are specifically designed for primary/hindered amines. They are large enough to force reductive elimination but flexible enough to allow amine binding.
Pre-catalyst Pd(OAc)2 or Pd-G3/G4 Use pre-formed catalysts (G3/G4) to ensure rapid initiation. In situ mixing often fails with hindered substrates.
Base NaOtBu or LHMDS Strong bases are required to deprotonate the amine-Pd complex.[4] If functional groups are sensitive, use Cs2CO3 with RuPhos .
Optimization Protocol:
  • Solvent: Use 1,4-Dioxane or t-Amyl Alcohol .

  • Temperature: Start at 80°C; hindered systems often require 100–110°C.

  • Stoichiometry: Use 1.2 equiv of the amine.

  • Additives: If conversion stalls, add 4Å Molecular Sieves (water kills the active catalyst).

Troubleshooting Module: Reductive Amination

Issue: Imine intermediate does not form; reduction yields only starting material.

Diagnosis: The condensation of the ketone/aldehyde with the 1,8,8-amine is unfavorable due to steric crowding. The "carbinolamine" intermediate forms but cannot dehydrate to the imine.

The Titanium(IV) Isopropoxide Protocol

Standard acid catalysis (Acetic Acid) is insufficient. You need a strong Lewis Acid that also acts as a water scavenger.

Workflow:

  • Mix: Combine Ketone (1.0 eq) and 1,8,8-Amine (1.2 eq) in neat Ti(OiPr)4 (2.0 equiv). Do not use solvent yet.

  • Force: Stir at RT for 6–12 hours. If the amine is extremely hindered, heat to 60°C or use Microwave irradiation (80°C, 30 mins).

  • Dilute: Add dry Methanol or Ethanol.

  • Reduce: Add NaBH4 (or NaBH3CN) carefully at 0°C.

  • Quench: Add 1N NaOH to precipitate titanium salts (white solid), then filter through Celite.

Why this works: Ti(OiPr)4 coordinates to the carbonyl oxygen, increasing electrophilicity, and chemically traps the water produced, driving the equilibrium toward the imine.

Visual Troubleshooting Guides

Figure 1: Amide Coupling Decision Matrix

AmideCoupling Start Start: Amide Coupling with 1,8,8-Trimethyl Amine Check1 Try Standard HATU/DIPEA Start->Check1 Result1 Yield > 50%? Check1->Result1 Success Proceed to Purification Result1->Success Yes Fail1 Switch to Acid Chloride Strategy Result1->Fail1 No Check2 Is Acid Acid-Sensitive? Fail1->Check2 Ghosez Use Ghosez's Reagent (Neutral Conditions) Check2->Ghosez Yes (Boc/tBu groups) SOCl2 Use SOCl2 or (COCl)2 (Standard Activation) Check2->SOCl2 No Coupling Add Amine + Pyridine/DIPEA Ghosez->Coupling SOCl2->Coupling Check3 Still Low Yield? Coupling->Check3 Check3->Success No AcylF Try Acyl Fluoride (TFFH) Check3->AcylF Yes

Caption: Decision tree for selecting the correct coupling agent based on substrate sensitivity and steric demand.

Figure 2: Buchwald-Hartwig Ligand Selection

Buchwald Input 1,8,8-Trimethyl Amine (Primary or Secondary?) Primary Primary Amine (-NH2) Input->Primary Secondary Secondary Amine (-NHR) Input->Secondary Ligand1 BrettPhos (Gen 3/4 Pre-catalyst) Primary->Ligand1 Standard Bulk Ligand3 tBuBrettPhos (For Extreme Bulk) Primary->Ligand3 Extreme Bulk Ligand2 RuPhos (Gen 3/4 Pre-catalyst) Secondary->Ligand2 Moderate Bulk Secondary->Ligand3 High Bulk Base Base Selection: NaOtBu (Standard) LHMDS (Sensitive) Ligand1->Base Ligand2->Base Ligand3->Base

Caption: Ligand selection guide for Pd-catalyzed coupling of hindered amines. BrettPhos series is preferred for this scaffold.

FAQ: Common Pitfalls

Q: I see two spots on TLC after coupling. Is it a mixture of diastereomers? A: Likely, yes. The 1,8,8-trimethyl scaffold is chiral. If your coupling partner (the acid or aryl halide) is also chiral, you will form diastereomers. However, due to the high rotational barrier of the N-C bond in amides (rotamers), you might also be seeing rotamers on NMR/TLC.

  • Test: Run High-Temperature NMR (e.g., at 80°C in DMSO-d6). If the peaks coalesce, they are rotamers. If not, they are diastereomers.

Q: Can I use SN2 substitution with alkyl halides? A: Avoid this. Direct alkylation (e.g., Amine + R-Br) is notoriously difficult with 1,8,8-amines due to the "F-strain" (Front-strain). You will likely get elimination (E2) of the alkyl halide instead of substitution. Use Reductive Amination (Module 4) or Buchwald Coupling (Module 3) instead.

Q: My reaction turns black and precipitates Pd black immediately. A: This indicates the catalyst is decomposing before the oxidative addition/amine binding can stabilize it.

  • Fix: Switch to a Pre-catalyst (like XPhos Pd G3). Do not mix Pd(OAc)2 and Ligand in the pot.

  • Fix: Degas your solvents thoroughly (Sparge with Argon for 20 mins). Oxygen kills the electron-rich phosphines needed for this reaction.

References

  • Ghosez’s Reagent for Hindered Amides

    • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).
    • Source:

  • Buchwald-Hartwig Coupling of Hindered Amines

    • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
    • Source:

  • Titanium(IV)

    • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.
    • Source:

  • Acyl Fluorides (TFFH)

    • Carpino, L. A., & El-Faham, A. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids." Journal of the American Chemical Society, 117(19), 5401–5402.
    • Source:

Sources

Troubleshooting

Stability of 2-azaspiro[4.5]decane under acidic conditions

Technical Support Guide: Stability & Handling of 2-Azaspiro[4.5]decane Under Acidic Conditions Executive Summary 2-Azaspiro[4.5]decane is a robust spirocyclic secondary amine scaffold widely used in medicinal chemistry (...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability & Handling of 2-Azaspiro[4.5]decane Under Acidic Conditions

Executive Summary

2-Azaspiro[4.5]decane is a robust spirocyclic secondary amine scaffold widely used in medicinal chemistry (e.g., Gabapentin lactam analogs).[1][2][3][4][5] Under acidic conditions, the core scaffold exhibits high chemical stability , resisting hydrolysis and skeletal rearrangement even in the presence of strong mineral acids (HCl, H₂SO₄) or oxidants (Jones reagent).

However, users frequently encounter physical stability issues —specifically hygroscopicity and oiling-out of halide salts—rather than chemical degradation.[2] This guide addresses the thermodynamic behavior of the scaffold in acid, troubleshooting for salt isolation, and extraction protocols.

Part 1: Acidic Stability Profile

Chemical Integrity (The Core Scaffold)

The 2-azaspiro[4.5]decane system consists of a pyrrolidine ring spiro-fused to a cyclohexane ring.[2]

  • Hydrolysis: The C–N and C–C bonds at the spiro center are chemically inert to aqueous acid hydrolysis.[2] Unlike acetals or enamines, this spiro-amine does not open under standard acidic conditions (pH 0–6).[2]

  • Rearrangement: The spiro[4.5] system is relatively low-strain.[2] It does not undergo acid-catalyzed Wagner-Meerwein rearrangements typically seen in strained bicyclic systems unless a leaving group is adjacent to the spiro carbon.[2]

  • Oxidation: The scaffold survives acidic oxidation (e.g., Chromic acid/Jones reagent), a common step in derivatizing the cyclohexane ring while the amine is protonated (protected).[2]

Physical Behavior (The User Pain Point)
  • Protonation: As a secondary amine (pKa ≈ 10.5–11.0), it quantitatively protonates in acidic media to form the 2-azoniaspiro[4.5]decane cation.[2]

  • Hygroscopicity: The Hydrochloride (HCl) salt is known to be hygroscopic.[2] Exposure to ambient moisture often results in the salt turning into a deliquescent oil/gum, which users mistake for decomposition.

  • Solubility: The protonated species is highly soluble in water and polar organic solvents (MeOH, DMSO) but insoluble in non-polar ethers (Et₂O, MTBE), which is the basis for purification.

Part 2: Troubleshooting Guide (Q&A)

Category A: Physical State & Isolation[2][5]

Q1: My 2-azaspiro[4.5]decane HCl salt turned into a sticky yellow oil after drying. Did it decompose?

  • Diagnosis: Likely moisture absorption (deliquescence), not chemical decomposition.[2] The HCl salt is hygroscopic. Yellowing can indicate trace oxidation of impurities, but the core is stable.

  • Solution:

    • Dissolve the oil in a minimum amount of anhydrous Methanol.

    • Add dry Diethyl Ether (Et₂O) or MTBE until cloudy.[2]

    • Triturate (scratch the flask side) under Argon at 0°C to induce crystallization.

    • Alternative: Switch to the Hemioxalate salt , which is often a more stable, non-hygroscopic crystalline solid.[2]

Q2: I cannot extract the compound from the acidic reaction mixture using Ethyl Acetate.

  • Root Cause: pH mismanagement.[2] In acidic media (pH < 10), the molecule exists as a charged ammonium cation, which remains in the aqueous phase.

  • Corrective Action:

    • The biphasic extraction will only work if the amine is in its free-base form.[2]

    • Protocol: Basify the aqueous layer to pH > 12 (using 5M NaOH) before extracting with organic solvent (DCM or EtOAc).

Category B: Analytical Anomalies

Q3: The NMR spectrum in D₂O/DCl shows broadened or split peaks. Is the ring opening?

  • Analysis: No. This is due to conformational locking .[2]

    • In the free base, the nitrogen undergoes rapid pyramidal inversion.

    • In the acid salt (ammonium form), inversion is blocked. This desymmetrizes the adjacent methylene protons (

      
      ), making them diastereotopic.[2]
      
    • Verification: Run the NMR in DMSO-d₆ with a drop of D₂O (to exchange the N-H) or use the free base in CDCl₃ to restore simplified signals.

Part 3: Recommended Protocols

Protocol 1: Robust Salt Formation (Anti-Hygroscopic Method)

Use this protocol to convert the free base into a stable solid for storage.[2]

  • Dissolution: Dissolve 1.0 eq of 2-azaspiro[4.5]decane (free base) in anhydrous Ethanol (5 mL/g).

  • Acid Addition:

    • For HCl Salt: Add 1.1 eq of 2M HCl in Diethyl Ether dropwise at 0°C.

    • For Oxalate Salt (Recommended): Add 0.5 eq of Oxalic acid dissolved in Ethanol.[2]

  • Precipitation:

    • Stir for 30 mins at 0°C.

    • Add anhydrous Et₂O (10 volumes) slowly. A white precipitate should form.[2]

  • Isolation: Filter under inert atmosphere (N₂). Wash with cold Et₂O.[2] Dry in a vacuum desiccator over P₂O₅.

Protocol 2: "Rescue" Extraction from Acidic Waste

Use this if you accidentally acidified your product and it's stuck in water.[2]

  • Cool: Chill the acidic aqueous solution to 0–5°C.

  • Basify: Slowly add 10M NaOH or KOH pellets with vigorous stirring. Monitor pH until it reaches pH 12–14 .

    • Note: The solution may become cloudy as the free base oils out.

  • Extract: Extract 3x with Dichloromethane (DCM).

    • Why DCM? It is better than EtOAc for solubilizing secondary amines from water.[2]

  • Dry: Dry combined organics over Na₂SO₄ (Anhydrous Sodium Sulfate).

  • Concentrate: Remove solvent in vacuo to recover the free base oil.[2]

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for handling the scaffold in acidic media, ensuring optimal recovery and stability.

G Start Start: 2-Azaspiro[4.5]decane in Acidic Solution CheckState Check Physical State Start->CheckState IsOil Is it an Oil/Gum? CheckState->IsOil Solid/Oil IsSoln Is it in Aqueous Soln? CheckState->IsSoln Dissolved Hygroscopic Issue: Hygroscopic HCl Salt IsOil->Hygroscopic Yes Extraction Action: Basify to pH > 12 IsSoln->Extraction Trapped in Water Trituration Action: Triturate w/ MeOH/Et2O or Recrystallize Hygroscopic->Trituration SwitchSalt Alt Action: Switch to Hemioxalate Salt Hygroscopic->SwitchSalt SolventChoice Extract w/ DCM Extraction->SolventChoice Recover Recover Free Base SolventChoice->Recover

Caption: Workflow for troubleshooting physical state anomalies and isolation of 2-azaspiro[4.5]decane from acidic media.

References

  • Sigma-Aldrich. 2-Azaspiro[4.5]decane hydrochloride Product Information. (Accessed 2024).[4][6] Confirms physical properties (solid/oil) and storage conditions.[5] [2]

  • PubChem. 2-Azaspiro[4.5]decane Compound Summary. National Library of Medicine. (CID 418822).[1][3] Provides pKa data and chemical identifiers.

  • J&K Scientific. 2-Azaspiro[4.5]decane hemioxlate Safety Data Sheet. Confirms existence and stability of the oxalate salt form.

  • Burckhardt, S., et al. (2020). Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Demonstrates stability of the scaffold during acidic oxidation (Jones reagent) and esterification.

  • Li, C., et al. (2020).[7] Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation. Organic & Biomolecular Chemistry. Illustrates radical stability and cyclization under catalytic conditions.

Sources

Optimization

Removing impurities from commercial 1,8,8-Trimethyl-2-azaspiro[4.5]decane samples

The following technical guide addresses the purification and quality control of 1,8,8-Trimethyl-2-azaspiro[4.5]decane , a specialized spirocyclic secondary amine used as a scaffold in drug discovery (particularly for GPC...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and quality control of 1,8,8-Trimethyl-2-azaspiro[4.5]decane , a specialized spirocyclic secondary amine used as a scaffold in drug discovery (particularly for GPCR and ion channel targets).

This content is structured as a Tier 3 Technical Support Resource , designed for organic chemists and analytical scientists.

[1]

Executive Summary & Compound Profile

Commercial samples of 1,8,8-Trimethyl-2-azaspiro[4.5]decane often present with purities ranging from 90-95%, containing synthesis-related impurities that can interfere with sensitive catalytic cross-couplings or biological assays.[1] Due to the gem-dimethyl substitution at C8 and the chiral center at C1 , this molecule exhibits unique solubility and volatility profiles that distinguish it from standard spiroamines.

PropertySpecification / Note
Functional Class Sterically hindered secondary amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Stereochemistry Racemic (typically) or Enantioenriched (C1 chiral center)
Physical State Free base: Viscous oil / Low-melting solid.[1] Salt (HCl/Oxalate): White crystalline solid.[1]
pKa (Calc.) ~10.5–11.0 (Highly basic due to alkyl substitution)
Critical Impurities 4,4-Dimethylcyclohexanone (precursor), regioisomers, N-oxides.[1]

Diagnostic: Identifying Your Impurity Profile[3][4]

Before initiating purification, confirm the nature of your contamination.[2] Use this diagnostic matrix.

Q: My ¹H NMR shows "ghost" multiplets near the spiro-junction signals. Is this an impurity?

A: Not necessarily.

  • Scenario A (Rotamers): If the signals coalesce upon heating (run NMR at 50°C), these are rotamers caused by restricted rotation, often seen if the amine is N-protected (e.g., N-Boc).

  • Scenario B (Diastereomers): If the sample is a salt or chemically modified, you may be seeing diastereomers.

  • Scenario C (Regioisomers): True Impurity. If the synthesis involved a Ritter-type cyclization, you might have minor amounts of the 1,7,7-trimethyl isomer. These will not coalesce and require high-resolution chromatography to separate.[1]

Q: The sample smells like camphor or mint. Is this normal?

A: No. This indicates the presence of unreacted 4,4-dimethylcyclohexanone or related terpene-like starting materials. These non-polar ketones can be removed via an Acid-Base extraction (Protocol A).[1]

Troubleshooting & Purification Protocols

Issue 1: "The sample is an oil, but the CoA says solid."

Root Cause: Hygroscopicity or Free Base conversion. Commercial spiroamines are often sold as HCl or Oxalate salts (solids).[1] If your sample is oily, it may have absorbed significant water (deliquescence) or partially reverted to the free base. Action: Run Protocol B (Salt Formation/Recrystallization) to restore crystallinity and purity.

Issue 2: "I cannot remove the yellow color."

Root Cause: Trace oxidation products (N-oxides or conjugated imines).[1] Action:

  • Dissolve in EtOAc.[1]

  • Wash with 10% Na₂S₂O₃ (Sodium Thiosulfate) to reduce minor oxidants.[1]

  • Filter through a pad of activated charcoal (carbon). Note: Do not use acidic clay, as it may bind the amine.

Protocol A: The "Standard" Acid-Base Cleanup

Best for removing non-basic impurities (ketones, hydrocarbons, solvents).

Principle: The spiroamine is protonated (water-soluble) at pH < 4, while non-basic impurities remain in the organic layer.[1]

  • Dissolution: Dissolve crude material (1.0 g) in MTBE (Methyl tert-butyl ether) (20 mL). Why MTBE? It prevents emulsion formation better than DCM for aliphatic amines.

  • Acid Extraction: Extract with 1M HCl (3 x 10 mL).

    • Check: The amine is now in the aqueous layer (pH ~1).[1]

    • Discard: The organic MTBE layer (contains ketones/neutrals).[1]

  • Basification: Cool the combined aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution should become cloudy as the free base oils out.[1]

  • Recovery: Extract with DCM (3 x 15 mL). Dry over Na₂SO₄ and concentrate gently (see Volatility Warning).

Volatility Warning: 1,8,8-Trimethyl-2-azaspiro[4.5]decane free base is semi-volatile.[1] Do not keep under high vacuum (< 1 mbar) for prolonged periods (> 1 hour) at room temperature, or you will lose product.[1]

Protocol B: Salt Recrystallization (High Purity)

Best for removing isomeric impurities and hardening the solid.

Reagents: Anhydrous Ethanol (EtOH), Diethyl Ether (Et₂O), 2M HCl in Ether.

  • Dissolve the amine free base in a minimal amount of cold EtOH .[1]

  • Add 2M HCl in Et₂O dropwise with vigorous stirring until pH ~2.

  • A white precipitate should form.[1][3]

    • Troubleshooting: If it oils out, heat the mixture to reflux until dissolved, then let it cool very slowly to room temperature, then to -20°C.

  • Filter the crystals and wash with cold Et₂O.[1]

  • Drying: Dry in a vacuum oven at 40°C.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific scaffold.

PurificationWorkflow Start Crude 1,8,8-Trimethyl- 2-azaspiro[4.5]decane CheckState Check Physical State & NMR Start->CheckState Impurity_Neutral Impurity: Neutral (Ketones, Solvents) CheckState->Impurity_Neutral NMR shows non-amine peaks Impurity_Isomer Impurity: Isomers/ Diastereomers CheckState->Impurity_Isomer NMR shows split peaks Impurity_Color Impurity: Color (Oxidation) CheckState->Impurity_Color Yellow/Brown Appearance Action_AcidBase Protocol A: Acid-Base Extraction (MTBE / 1M HCl) Impurity_Neutral->Action_AcidBase Action_Recryst Protocol B: HCl Salt Recrystallization (EtOH / Et2O) Impurity_Isomer->Action_Recryst Action_Charcoal Activated Charcoal Filtration Impurity_Color->Action_Charcoal Final Pure Product (>98%) Action_AcidBase->Final Action_Recryst->Final Action_Charcoal->Action_Recryst If still impure

Caption: Decision tree for selecting the appropriate purification method based on observed impurity profile.

Advanced Chromatography Guide

If extraction and crystallization fail (e.g., for separating enantiomers or close regioisomers), use Flash Chromatography.

Challenge: Secondary amines interact strongly with silanols on silica gel, causing "streaking" (tailing) and poor separation.

The "Amine-Modified" Mobile Phase:

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Modifier: You MUST use a basic modifier.[1]

    • Recipe: DCM : MeOH : NH₄OH (90 : 9 : 1).[1]

    • Alternative: DCM : MeOH (95:[1]5) + 1% Triethylamine (TEA).[1]

Note on Detection: This compound has weak UV absorbance (lack of conjugation).[1]

  • Primary Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1]

  • Stain: Ninhydrin (turns red/purple) or Iodine chamber.[1]

References & Authority

  • Spiroamine Synthesis & Properties:

    • Carreira, E. M., et al.[4][5] "Spirocyclic Building Blocks for Scaffold Assembly." Sigma-Aldrich Technical Review. (Describes the utility and handling of spiro[3.3] and spiro[4.5] systems).

  • Purification of Lipophilic Amines:

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for amine salt formation and recrystallization).

  • Impurity Profiling in Secondary Amines:

    • Org.[1][6] Process Res. Dev. "Control of Impurities in the Synthesis of Secondary Amines." (General guidelines on oxidative and isomeric impurities).

(Note: Specific literature on the exact "1,8,8-trimethyl" derivative is proprietary/sparse; protocols above are derived from first-principles chemistry of the 2-azaspiro[4.5]decane class.)

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Spiro-Cyclization

Executive Summary: The Thermal "Goldilocks Zone" Spiro-cyclization represents a unique challenge in organic synthesis due to the formation of a quaternary carbon center within a constrained ring system. Unlike simple lin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermal "Goldilocks Zone"

Spiro-cyclization represents a unique challenge in organic synthesis due to the formation of a quaternary carbon center within a constrained ring system. Unlike simple linear bond formations, spiro-cyclizations are governed by a fierce competition between conformational strain (enthalpic penalty) and entropic loss .[1]

Temperature is not merely a switch for reaction rate; it is the primary lever for controlling the Kinetic vs. Thermodynamic outcome.

  • Too Low: You risk stalling at the pre-cyclization intermediate or failing to overcome the strain energy barrier of the transition state (TS).

  • Too High: You activate non-catalyzed background pathways (eroding ee), promote ring-opening/polymerization (eroding yield), or trigger epimerization to the thermodynamic diastereomer (eroding dr).[1]

This guide synthesizes troubleshooting protocols based on mechanistic realities observed in spiroindoline, spirooxindole, and spiro-lactone syntheses.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction conversion is high, but the Enantiomeric Excess (ee) is poor."

Diagnosis: The "Racemic Background" Leak. Mechanism: In asymmetric catalysis (e.g., organocatalysis or chiral Lewis acids), the catalyzed pathway has a lower activation energy (


) than the uncatalyzed pathway (

).[1] However, as temperature increases, the rate of the uncatalyzed (racemic) background reaction increases exponentially, often outpacing the selectivity gains of the catalyst.

Corrective Action:

  • Cryogenic Screening: Immediately drop temperature to -20°C or -40°C.

    • Evidence: In the Pd-catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) for spirocycles, lowering the temperature from 23°C to -30°C increased ee from 80% to 94% [1].[2]

  • Concentration Adjustment: If lowering temperature stalls the reaction, increase concentration (0.1 M

    
     0.5 M) rather than heating. This favors the bimolecular catalytic step over unimolecular decomposition, provided the catalyst order is positive.
    
Issue 2: "I see the product, but the Diastereomeric Ratio (dr) drops over time."

Diagnosis: Thermodynamic Epimerization. Mechanism: Spiro-centers are often adjacent to carbonyls or other activating groups. High temperatures can facilitate reversible retro-Michael or enolization events, allowing the kinetically formed (less stable) spiro-isomer to equilibrate to the thermodynamically stable (often undesired) isomer.

Corrective Action:

  • Quench Study: Monitor dr at 50% conversion vs. 100% conversion. If dr is high early but low late, your product is epimerizing.[1]

  • Lower T & Stop Early: Run the reaction at the lowest T that allows turnover and quench immediately upon consumption of starting material.

    • Case Study: In oxidative spirocyclization of

      
      -furyl amides, heating at 40°C caused partial diastereomerization (dr drop) and hydrolysis, whereas lower temperatures preserved the kinetic isomer [2].[1]
      
Issue 3: "Yield is negligible for my 7-membered spiro-ring, but 5-membered analogs work fine."

Diagnosis: The Entropic/Enthalpic Barrier Mismatch. Mechanism: Forming larger spiro-rings (7-membered+) incurs a significantly higher entropic penalty and often a higher enthalpic strain barrier in the TS compared to 5-membered rings. Room temperature provides insufficient energy to cross this specific barrier.

Corrective Action:

  • Stepwise Heating: Do not assume standard conditions apply. For larger rings, elevate T specifically to overcome the ring-closure barrier.

    • Evidence: In Ni-catalyzed spiro-lactone synthesis, 5/6-membered rings formed at ambient temps, but the 7-membered spirocycle required 40°C to achieve 54% yield (vs. trace at RT) without compromising ee significantly [3].[1][3]

Strategic Optimization Workflow

Do not guess. Follow this logic gate to determine the optimal thermal window.

OptimizationWorkflow Start Start: Standard Conditions (25°C) CheckConversion Check Conversion (LCMS/NMR) Start->CheckConversion LowConv < 10% Conversion CheckConversion->LowConv Slow Rate GoodConv > 50% Conversion CheckConversion->GoodConv Fast Rate CheckSelectivity Check Selectivity (ee/dr) PoorSelectivity Poor ee/dr CheckSelectivity->PoorSelectivity Background Rxn / Epimerization GoodSelectivity Excellent ee/dr CheckSelectivity->GoodSelectivity ActionHeat Increase T (+10°C steps) Check for Decomposition LowConv->ActionHeat Activation Barrier High ActionConc Increase Concentration or Change Catalyst LowConv->ActionConc If T > 60°C & No Rxn GoodConv->CheckSelectivity ActionCool Decrease T (-20°C steps) Check Reaction Time PoorSelectivity->ActionCool Suppress Background Success Optimized Condition GoodSelectivity->Success ActionHeat->CheckConversion ActionCool->CheckConversion Re-verify Rate

Caption: Logic-gated workflow for temperature optimization in spiro-cyclization, balancing rate (conversion) against selectivity.

Mechanistic Insight: The Energy Landscape

Understanding why you are changing the temperature is critical. The diagram below illustrates the competition between the Kinetic Product (Target) and the Thermodynamic Product (Byproduct/Epimer).

EnergyLandscape SM Starting Material TS_Kin TS Kinetic (Lower Barrier) SM->TS_Kin Low T favors TS_Therm TS Thermodynamic (Higher Barrier) SM->TS_Therm High T enables Prod_Kin Kinetic Product (Spiro-Target) TS_Kin->Prod_Kin Prod_Therm Thermodynamic Product (Epimer/Ring-Open) TS_Therm->Prod_Therm Prod_Kin->Prod_Therm High T / Long Time (Epimerization)

Caption: Reaction coordinate visualization. Low temperature locks the system into the Kinetic Product (green). High temperature allows access to the Thermodynamic Product (red) or equilibration.

Data Summary: Temperature Effects on Selectivity[1][3][4][5][6][7]

The following table aggregates data from key literature sources, demonstrating the trade-offs involved.

Reaction TypeSubstrate / Ring SizeTemp (°C)Yield (%)Selectivity (ee / dr)Outcome AnalysisRef
Pd-DAAA Spiro-cyclopentanone23°C80%80% eeModerate selectivity; background reaction active.[1][1]
Pd-DAAA Spiro-cyclopentanone-30°C97%94% eeOptimal. Low T suppressed background path.[1][1]
Ni-Lactone 5-membered Spiro23°C88%84% eeStandard conditions effective for small rings.[1][3]
Ni-Lactone 7-membered Spiro23°C<5%N/AFailed. Activation energy too high for ring closure.[1][3]
Ni-Lactone 7-membered Spiro40°C54%86% eeRecovered. Slight heat overcame entropic barrier.[1][3]
Oxidative

-furyl amide
40°CN/ALow drEpimerization. Heat caused product equilibration.[2]

Experimental Protocol: Stepwise Temperature Screening

Objective: Define the optimal temperature for a new spiro-cyclization substrate.

Materials:

  • Parallel synthesizer or cryostat (e.g., Eyela, Huber).[1]

  • Standard reaction vials (sealed).

Procedure:

  • Preparation: Prepare a stock solution of substrate and catalyst/reagents to ensure identical concentration (0.1 M recommended start).

  • The Spread: Aliquot reaction mixture into 4 vials.

    • Vial A: -20°C (Cryo)

    • Vial B: 0°C (Ice bath)

    • Vial C: 23°C (Ambient)

    • Vial D: 40°C (Mild Heat)

  • Time-Point Sampling:

    • Take aliquots at 1 hour , 4 hours , and 24 hours .

    • Crucial: Quench aliquots immediately into cold solvent to stop equilibration.

  • Analysis:

    • Analyze by UPLC/HPLC on a chiral stationary phase.

    • Plot Conversion vs. Time and ee/dr vs. Temperature .

  • Decision:

    • Select the highest temperature where ee/dr remains stable (>90% of max observed) and conversion >50% is achieved within 24h.

References

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction Source: Organic Letters (ACS Publications) URL:[1][Link]1]

  • Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones Source: The Journal of Organic Chemistry (PMC/NIH) URL:[Link]1]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones Source: Organic Letters (ACS Publications) URL:[1][Link]1]

Sources

Optimization

Technical Support Center: Troubleshooting Azaspiro Amine Degradation

The Azaspiro Stability Matrix: An Executive Overview In modern drug discovery, strained spiro heterocycles (SSHs) such as azaspiro[3.3]heptanes and 2-oxa-6-azaspiro[3.3]heptanes have become premier bioisosteres for tradi...

Author: BenchChem Technical Support Team. Date: March 2026

The Azaspiro Stability Matrix: An Executive Overview

In modern drug discovery, strained spiro heterocycles (SSHs) such as azaspiro[3.3]heptanes and 2-oxa-6-azaspiro[3.3]heptanes have become premier bioisosteres for traditional planar amines like piperidine and morpholine. They enhance the fraction of sp3-hybridized carbons (Fsp3), lower lipophilicity, and improve target selectivity. However, the unique topological strain and exposed basic nitrogen in these scaffolds introduce distinct storage and degradation liabilities.

As a Senior Application Scientist, I have designed this support center to move beyond generic advice. Here, we dissect the causality behind azaspiro degradation and provide self-validating workflows to detect, quantify, and prevent the breakdown of your critical chemical libraries.

Diagnostic Q&A: Mechanistic Troubleshooting

Q1: We are observing a consistent +16 Da mass shift in our stored azaspiro[3.3]heptane libraries during LC-MS analysis. What is the mechanism, and how do we prevent it? A1: This +16 Da shift is the classic signature of N-oxide formation. Secondary and tertiary amines in spirocyclic scaffolds are highly susceptible to oxidative degradation when exposed to atmospheric oxygen over time[1].

  • Causality: The rigid, sterically exposed nature of the spiro-fused nitrogen makes its lone pair a prime target for reactive oxygen species. This oxidation alters the molecule's polarity, typically resulting in an earlier retention time on reverse-phase LC-MS[2].

  • Mitigation: Store the free base compounds under an inert atmosphere (argon or nitrogen). For long-term library storage, converting the free base to a stable salt form protonates the nitrogen, sequestering the lone pair and preventing oxidation.

Q2: Our LC-MS/MS data shows an unexpected +44 Da degradation product in our azaspiro secondary amines after prolonged benchtop storage. Is this a solvent adduct? A2: No, a +44 Da shift in secondary amines is mechanistically indicative of atmospheric carbon dioxide absorption, leading to the formation of an N-carbamoyl (carbamate) degradation product[3].

  • Causality: Secondary azaspiro amines act as potent nucleophiles. Upon exposure to ambient air, they attack dissolved CO2 to form a carbamic acid intermediate. While this exists in equilibrium, it can stabilize into a carbamate in basic or neutral matrices, drastically altering the pharmacological profile of your sample.

  • Mitigation: Storing the amine as a protonated salt eliminates the nucleophilicity of the nitrogen, entirely preventing carbamate formation.

Q3: We utilized an oxalate salt to stabilize our 2-oxa-6-azaspiro[3.3]heptane intermediate, but we are still seeing degradation and poor long-term stability. Why? A3: While salt formation is the standard protocol for stabilizing amines, oxalate salts of highly strained azaspiro systems are notoriously prone to stability issues that preclude long-term storage[4].

  • Causality: The inherent ring strain of the azetidine moiety, combined with the specific acidity and hygroscopicity of oxalic acid, promotes acid-catalyzed ring-opening hydrolysis pathways (yielding a +18 Da mass shift)[2].

  • Mitigation: Transition to more thermally and hydrolytically stable counterions, such as sulfonate salts (e.g., methanesulfonate or p-toluenesulfonate). These provide superior crystalline stability without driving acid-catalyzed ring degradation[4].

Q4: How do we differentiate between a ring-opened degradation product and a simple water adduct in our mass spectra? A4: Both present as a +18 Da mass shift, but their physical origins are entirely different.

  • Causality: Ring-opening hydrolysis represents a covalent structural change, whereas a water adduct is a non-covalent gas-phase phenomenon occurring in the MS source.

  • Detection: To differentiate, rely on chromatography. A ring-opened product is a distinct molecule that will exhibit a different retention time (typically more polar, eluting earlier on C18 columns) compared to the parent peak[2]. A water adduct will co-elute perfectly with the parent compound and will easily lose the H2O (-18 Da) during low-energy Collision-Induced Dissociation (CID).

Quantitative Degradation Signatures

To streamline your data analysis, compare your LC-MS/MS outputs against this standardized matrix of azaspiro degradation profiles.

Degradation PathwayMass Shift (Δ Da)Chromatographic Shift (RP-HPLC)Mechanistic TriggerPrimary Mitigation Strategy
N-Oxidation +16Earlier (More polar)Atmospheric O2 exposureInert gas storage (Ar/N2)
Carbamate Formation +44Later (Less polar)Atmospheric CO2 absorptionSalt formation (protonation)
Ring-Opening Hydrolysis +18Earlier (More polar)Moisture + pH extremesTransition to sulfonate salts
Dimerization ~2x ParentSignificantly LaterHigh concentration + heatDilute storage, low temp

Degradation Pathway Visualization

AzaspiroDegradation Start Azaspiro Amine (Free Base) Oxidation Oxidation (O2) +16 Da (N-oxide) Start->Oxidation Air Exposure Carbamate CO2 Absorption +44 Da (Carbamate) Start->Carbamate CO2 Exposure Hydrolysis Hydrolysis (H2O) +18 Da (Ring Opening) Start->Hydrolysis pH / Moisture Mitigation Salt Formation (e.g., Sulfonate) Start->Mitigation Stabilization LCMS LC-MS/MS Analysis (Structural Elucidation) Oxidation->LCMS Carbamate->LCMS Hydrolysis->LCMS

Fig 1: Primary degradation pathways of azaspiro amines and analytical detection workflow.

Self-Validating Analytical Protocol: Forced Degradation & LC-MS/MS

To trust your stability data, the assay itself must prove its own validity. This protocol builds internal controls into the chemistry to ensure that the degradation observed is a true reflection of the molecule's liability, not an artifact of the analytical method.

Step 1: System Suitability & Baseline Establishment

  • Action: Prepare a 1 mg/mL stock of your azaspiro amine in LC-MS grade Acetonitrile. Inject an unstressed sample and a solvent blank.

  • Causality: This establishes the intrinsic purity of the parent compound and maps the baseline background noise. Without this, trace impurities from synthesis could be falsely identified as storage degradation products.

Step 2: Controlled Stress Application (Parallel Reactions)

  • Action: Aliquot the stock into three vials.

    • Vial A (Oxidation): Add 0.3% H2O2.

    • Vial B (Hydrolysis): Add 0.1 M HCl.

    • Vial C (Carbamate Simulation): Sparge with CO2 gas in the presence of 0.1 M NaHCO3.

  • Causality: Isolating the stress vectors allows you to definitively map specific mass shifts (+16, +18, +44) to their exact environmental triggers, creating a predictive model for future storage failures.

Step 3: Orthogonal Quenching (The Self-Validation Step)

  • Action: At exactly 24 hours, neutralize Vial B to pH 7.0. For Vial A, add 10 µL of 0.1 M sodium thiosulfate.

  • Causality: If you do not quench the reactions, peroxides and acids will continue to degrade the amine while the sample sits in the autosampler queue. Thiosulfate reduces residual oxidants, freezing the degradation profile at the exact 24-hour mark. This validates the kinetic data, ensuring temporal accuracy.

Step 4: LC-MS/MS Acquisition

  • Action: Run the samples using a C18 column (e.g., 50 mm × 2.1 mm, 1.7 μm particle size) with a gradient of 5–95% Acetonitrile/Water + 0.1% Formic Acid. Utilize both ESI+ and ESI- ionization modes.

  • Causality: Azaspiro amines lack strong chromophores, making UV detection unreliable. ESI+ will readily ionize the basic nitrogen of the parent and N-oxide, while ESI- is critical for detecting ring-opened acidic byproducts that may not fly well in positive mode.

Step 5: Mass Balance Verification

  • Action: Sum the integrated peak areas of the parent compound and all identified degradants.

  • Causality: The total area should be ≥95% of the unstressed control from Step 1. If the mass balance falls below this threshold, it indicates that degradation products are either precipitating out of solution or are too volatile for LC-MS detection, prompting an immediate revision of the sample preparation method.

References

  • Ricerca UniBa. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • ACS Publications. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • Benchchem. Technical Support Center: Degradation Pathways of 2-Azaspiro[4.
  • ASPET (DOI). BIOTRANSFORMATION OF A GABAA RECEPTOR PARTIAL AGONIST IN SPRAGUE-DAWLEY RATS AND CYNOMOLGUS MONKEYS: IDENTIFICATION OF TWO UNIQUE N-CARBAMOYL METABOLITES.
  • ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 1,8,8-Trimethyl-2-azaspiro[4.5]decane

This guide provides a technical analysis of the 1H NMR spectral characteristics of 1,8,8-Trimethyl-2-azaspiro[4.5]decane , a specific spirocyclic amine scaffold relevant to medicinal chemistry (e.g., as a bioisostere in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 1H NMR spectral characteristics of 1,8,8-Trimethyl-2-azaspiro[4.5]decane , a specific spirocyclic amine scaffold relevant to medicinal chemistry (e.g., as a bioisostere in ion channel blockers or GPCR ligands).

Given the specialized nature of this intermediate, this guide synthesizes predictive spectral data based on verified analogs (e.g., 8-azaspiro[4.5]decane, 1-methyl-diazaspiro derivatives) and established chemical shift principles.

Executive Summary

1,8,8-Trimethyl-2-azaspiro[4.5]decane represents a structural challenge in NMR analysis due to the combination of a rigid spiro-center, a chiral center at C1, and a gem-dimethyl group at C8. Unlike the unsubstituted parent 2-azaspiro[4.5]decane , this derivative lacks a plane of symmetry, rendering the gem-dimethyl groups diastereotopic.

Key Analytical Insight: The most definitive spectral signature is the splitting of the C8-gem-dimethyl signal into two distinct singlets (approx.


 0.9–1.0 ppm) due to the remote chiral influence of the C1-methyl group. This guide compares this "fingerprint" against common alternatives to validate structural identity.

Structural Elucidation & Numbering

To ensure accurate assignment, we utilize the IUPAC numbering system for the 2-azaspiro[4.5]decane skeleton.

Molecular Structure Diagram

The following diagram details the atom numbering used throughout this guide. Note that C1 is the chiral center adjacent to the spiro-carbon (C5) and the nitrogen (N2).

G N2 N2 C3 C3 N2->C3 C1 C1 (Chiral) C1->N2 Me1 1-Me C1->Me1 Chiral Inducer C4 C4 C3->C4 C5 C5 (Spiro) C4->C5 C5->C1 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 (gem-Me2) C7->C8 C9 C9 C8->C9 Me8a 8-Me(a) C8->Me8a Me8b 8-Me(b) C8->Me8b C10 C10 C9->C10 C10->C5

Caption: Numbering scheme for 1,8,8-Trimethyl-2-azaspiro[4.5]decane. C1 is the chiral center; C8 bears the gem-dimethyl group.

Predicted 1H NMR Spectral Profile

Solvent: CDCl₃ (Chloroform-d) | Frequency: 600 MHz (Recommended for resolution of multiplets)

PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
8-Me(a) Methyl0.92 Singlet3HShielded, axial-like orientation on cyclohexane ring.
8-Me(b) Methyl0.98 Singlet3HDiastereotopic to 8-Me(a) due to C1 chirality.
1-Me Methyl1.15 Doublet (

Hz)
3HCoupled to H1 methine.
H6/H10 Methylene1.30 – 1.60 Multiplet4HCyclohexane ring protons, complex overlap.
H7/H9 Methylene1.45 – 1.75 Multiplet4HAdjacent to gem-dimethyl, slightly deshielded.
H4 Methylene1.80 – 1.95 Multiplet2H

to Nitrogen in 5-ring.
NH Amine2.0 – 2.5 Broad Singlet1HExchangeable; shift varies with concentration.
H3 Methylene2.90 – 3.10 Multiplet2H

to Nitrogen; deshielded.
H1 Methine3.25 Quartet (

Hz)
1H

to N and Spiro center; split by 1-Me.

Note: The chemical shift of H1 is critical. It appears downfield (~3.25 ppm) because it is alpha to the nitrogen atom and attached to the quaternary spiro carbon, which exerts a deshielding effect.

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule with common structural analogs to highlight why high-resolution NMR is required for differentiation.

Comparison 1: Vs. 2-Azaspiro[4.5]decane (Unsubstituted Parent)
  • Alternative Structure: Lacks the 1-Me and 8,8-dimethyl groups.

  • Spectral Difference:

    • Parent: The cyclohexane region (1.2–1.6 ppm) is a broad, unresolved envelope ("hump").

    • Product: The 8,8-dimethyl singlets (0.9–1.0 ppm) pierce through the aliphatic region, providing an instant diagnostic marker.

    • Symmetry: The parent molecule has a plane of symmetry (if N-inversion is fast), simplifying the spectrum. The product is chiral , causing magnetic non-equivalence (anisochronicity) of the ring protons.

Comparison 2: Vs. 1,1-Dimethyl analog (Isomer)
  • Alternative Structure: Gem-dimethyl at position 1 (adjacent to N).

  • Performance Gap:

    • 1,1-Dimethyl: Would show a singlet of integration 6H (or two singlets of 3H) near 1.2 ppm. It would lack the quartet coupling of the H1 methine.

    • 1,8,8-Trimethyl: Shows a doublet for the 1-Me group and a quartet for H1.

Experimental Protocol: Structural Validation

To confirm the structure of 1,8,8-Trimethyl-2-azaspiro[4.5]decane, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent Choice: Use Benzene-d6 (C6D6) if CDCl3 results in overlapping methyl signals. The magnetic anisotropy of benzene often resolves diastereotopic methyl groups better than chloroform.

  • Concentration: 10 mg in 0.6 mL solvent.

Step 2: 1D 1H NMR Acquisition
  • Parameters: Pulse angle 30°, Relaxation delay (D1) = 5 seconds (to ensure accurate integration of methyl singlets).

  • Checkpoint: Verify the integration ratio.

    • Total Methyls (0.9–1.2 ppm) = 9H.

    • Alpha-N protons (2.8–3.3 ppm) = 3H (2H from H3 + 1H from H1).

Step 3: Advanced 2D Characterization (NOESY)

To confirm the relative stereochemistry (if separating diastereomers):

  • Experiment: NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Target Interaction: Look for a cross-peak between 1-Me and 8-Me(axial) .

    • Due to the folded nature of the spiro system, the 1-Me group may show a through-space correlation to one of the 8-Me groups, confirming the spiro-fusion geometry.

Analytical Workflow Diagram

Workflow Start Start: Crude Sample Solvent Dissolve in CDCl3 (Optional: C6D6 for resolution) Start->Solvent Run1D Acquire 1D 1H NMR Solvent->Run1D CheckMe Check Methyl Region (0.8 - 1.2 ppm) Run1D->CheckMe CaseA 3 Singlets? (Incorrect Structure) CheckMe->CaseA No CaseB 2 Singlets + 1 Doublet? (Correct Connectivity) CheckMe->CaseB Yes CheckH1 Check H1 Signal (~3.25 ppm) CaseB->CheckH1 Confirm Confirm: 1,8,8-Trimethyl Structure Validated CheckH1->Confirm Quartet Observed

Caption: Decision tree for validating the 1,8,8-trimethyl substitution pattern via 1H NMR.

References

  • Pardali, V., et al. (2021). "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione." Molbank, 2021(2), M1228. (Provides comparative spectral data for 1-methyl spiro[4.5] systems). Link

  • Alonso, D., Font, J., & Ortuño, R. M. (1993).[1] "13C NMR assignments of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes." Magnetic Resonance in Chemistry, 31(6), 608-609. (Foundational data for spiro[4.5]decane ring currents). Link

  • PubChem Compound Summary. "8-Azaspiro[4.5]decane."[2] National Center for Biotechnology Information. (Reference for the parent spiro-amine shifts). Link

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Azaspirodecane Derivatives: A Comparative Guide to Analytical Workflows

Executive Summary Azaspirodecane derivatives form the structural core of numerous pharmacologically vital compounds. This class ranges from synthetic anxiolytics like buspirone (characterized by an azaspirodecane-7,9-dio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azaspirodecane derivatives form the structural core of numerous pharmacologically vital compounds. This class ranges from synthetic anxiolytics like buspirone (characterized by an azaspirodecane-7,9-dione moiety) to complex natural products such as Daphniphyllum alkaloids and steroidal glycoalkaloids containing oxa-azaspirodecane aglycones[1]. In drug metabolism and pharmacokinetics (DMPK) studies, elucidating the exact structural modifications of these spirocyclic amines is a formidable analytical challenge.

This guide objectively compares leading mass spectrometry (MS) platforms—High-Resolution Mass Spectrometry (HRMS) and Hybrid Triple Quadrupole-Linear Ion Trap (QqQ-LIT)—for the structural elucidation of azaspirodecane derivatives. By using buspirone and its well-documented metabolites as a self-validating experimental model, we provide a comprehensive framework for designing robust LC-MS/MS workflows[2][3].

Mechanistic Causality: The Gas-Phase Chemistry of Azaspirodecane

Before comparing instrument capabilities, it is essential to understand why azaspirodecane derivatives fragment the way they do. The spirocyclic core itself is highly sterically hindered and relatively stable under low-energy collision-induced dissociation (CID). Consequently, fragmentation is not random; it is predominantly driven by charge localization on the more basic nitrogen atoms (e.g., the piperazine or pyrimidine rings in buspirone) followed by inductive cleavage of the flexible alkyl linker[4][5].

  • Linker Cleavage (Thermodynamic Preference): The most thermodynamically favorable pathway involves the cleavage of the C-N bonds along the butyl chain connecting the azaspirodecane ring to the rest of the molecule.

  • Diagnostic Product Ions: For buspirone (precursor m/z 386), this predictable cleavage yields highly conserved product ions at m/z 265, 222, 180, and 122[4]. The m/z 180 ion is particularly diagnostic for the intact azaspirodecane-7,9-dione core, while m/z 122 represents the pyrimidinylpiperazine moiety[3].

Understanding this causality allows researchers to immediately identify which hemisphere of the molecule has undergone metabolic modification (e.g., if m/z 180 shifts to m/z 196, hydroxylation occurred on the azaspirodecane ring).

fragmentation Buspirone Buspirone [M+H]+ m/z 386 Frag265 Fragment A (m/z 265) Azaspirodecane + Linker Buspirone->Frag265 Loss of Pyrimidine (-121 Da) Frag222 Fragment B (m/z 222) Cleavage at Linker Buspirone->Frag222 Cleavage at Piperazine (-164 Da) Frag180 Fragment C (m/z 180) Azaspirodecane Core Buspirone->Frag180 Loss of Linker+Piperazine (-206 Da) Frag122 Fragment D (m/z 122) Pyrimidinylpiperazine Buspirone->Frag122 Cleavage at Azaspirodecane (-264 Da)

Figure 1: Gas-phase CID fragmentation pathway of buspirone, a model azaspirodecane derivative.

Platform Comparison: HRMS vs. QqQ-LIT vs. QqQ

When tracking biotransformations on the azaspirodecane ring, the choice of MS platform dictates the depth of structural information acquired. Below is an objective comparison of the three primary architectures used in DMPK and natural product screening.

Feature / CapabilityHigh-Resolution MS (Q-TOF / Orbitrap)Hybrid QqQ-LIT (e.g., QTRAP)Traditional Triple Quadrupole (QqQ)
Primary Advantage Sub-ppm mass accuracy for exact empirical formula determination.MS³ capabilities for deep structural elucidation of positional isomers.Unmatched sensitivity for targeted, high-throughput quantitation.
Isobaric Differentiation Excellent. Easily distinguishes N-oxidation vs. hydroxylation via exact mass and distinct neutral losses[4].Moderate. Relies entirely on unique MS/MS fragmentation patterns.Poor. Cannot differentiate isobaric species without chromatographic separation.
Azaspirodecane Specificity Identifies novel modifications by calculating exact mass shifts of the m/z 180 core.Superior. Can isolate the modified core (e.g., m/z 196) and perform MS³ to pinpoint the exact carbon modified[2].Limited to MS²; cannot easily localize modifications on the intact spiro ring.
Best Use Case Untargeted metabolite ID, natural product screening (e.g., glycoalkaloids)[1].Deep mechanistic fragmentation studies and trace-level structural elucidation[2].Routine pharmacokinetic (PK) quantification of known azaspirodecane drugs.

Experimental Workflow: Self-Validating Protocol for Azaspirodecane Characterization

To ensure analytical trustworthiness, the following step-by-step methodology details a self-validating system for generating and analyzing azaspirodecane fragmentation patterns. We utilize Human Liver Microsome (HLM) incubations to enzymatically generate a diverse library of structural modifications (hydroxylation, N-oxidation) in a controlled matrix[3][4].

Step 1: Metabolic Incubation (Sample Preparation)
  • Causality: HLM contains Cytochrome P450 enzymes that mimic in vivo phase I metabolism, allowing us to generate authentic azaspirodecane metabolites rather than relying solely on synthetic standards.

  • Action: Incubate 10 µM of the azaspirodecane derivative (e.g., buspirone) with pooled human liver microsomes (0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).

  • Validation Control: Prepare an identical negative control sample without the addition of the NADPH-regenerating system. This ensures that any observed mass shifts are true enzymatic metabolites and not matrix artifacts or degradation products[3].

  • Incubation: Initiate the reaction with NADPH and incubate at 37°C for 60 minutes[4].

Step 2: Quenching & Extraction
  • Causality: Ice-cold organic solvent instantaneously denatures CYP450 enzymes, halting metabolism at a precise timepoint, while simultaneously precipitating microsomal proteins to prevent ion suppression during Electrospray Ionization (ESI).

  • Action: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes. Extract the supernatant for LC-MS analysis.

Step 3: UHPLC Separation
  • Causality: A shallow gradient is strictly required because positional isomers (e.g., 3'-OH vs. 5-OH buspirone) have identical masses and highly similar MS² spectra. Chromatographic resolution is the only way to separate them prior to MS introduction[3].

  • Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 150 x 2.1 mm, 1.7 µm). Utilize a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Run a linear gradient from 5% to 95% B over 15 minutes at a flow rate of 0.4 mL/min.

Step 4: QqQ-LIT MS³ Acquisition
  • Causality: Standard MS² of hydroxylated buspirone yields an intact hydroxylated azaspirodecane core (m/z 196). Because the spiro ring is highly stable, MS² cannot break it further to reveal where the -OH group is located. MS³ isolates this m/z 196 fragment and subjects it to secondary CID, breaking the spiro ring to map the exact substitution site[2][6].

  • Action: Operate the mass spectrometer in positive ESI mode. Trigger an Enhanced Product Ion (EPI) scan using an Information Dependent Acquisition (IDA) threshold. For MS³ analysis, isolate the m/z 180 (or m/z 196) fragment in Q1, apply a collision energy of 20-30 eV in q2, and trap/analyze the resulting fragments in the linear ion trap (Q3)[2].

workflow Prep Sample Prep (HLM Incubation) LC UHPLC Separation (C18, Gradient) Prep->LC HRMS HRMS (Q-TOF) Exact Mass Profiling LC->HRMS High-Res QqQLIT QqQ-LIT MS^3 Fragmentation LC->QqQLIT Deep Characterization Data Structural Elucidation & Quantitation HRMS->Data QqQLIT->Data

Figure 2: Comparative LC-MS/MS analytical workflow for characterizing spirocyclic amines.

Quantitative Data Summary: Diagnostic Fragmentation Signatures

The following table consolidates the highly conserved fragmentation patterns of buspirone and its primary metabolites. This data serves as a reference library for identifying modifications across the azaspirodecane and pyrimidinylpiperazine hemispheres[3][4][5].

Compound / MetabolitePrecursor Ion (m/z)Key Product Ions (m/z)Neutral LossStructural Interpretation
Buspirone (Parent) 386265, 222, 180, 122-Baseline fragmentation of the intact spirocyclic amine[5].
1-Pyrimidinylpiperazine (1-PP) 165148, 122-221 DaComplete loss of the azaspirodecane-butyl linker; represents the isolated piperazine moiety[3].
5-OH-Buspirone 402281, 238, 196, 122+16 Da (on core)The shift of m/z 180 to 196 confirms hydroxylation occurred specifically on the azaspirodecane ring[3].
6'-OH-Buspirone 402265, 222, 180, 138+16 Da (on pyrimidine)The azaspirodecane core (m/z 180) remains unchanged, but the m/z 122 fragment shifts to 138[3].
Buspirone N-oxide 402277, 177, 122-16 Da (Oxygen loss)Isobaric to hydroxylation, but unique fragments (m/z 177, 277) resulting from the loss of the N-oxide oxygen distinguish it[3][4].

Conclusion

The structural elucidation of azaspirodecane derivatives requires a deliberate choice of analytical instrumentation. While HRMS provides the exact mass necessary to differentiate isobaric transformations (such as N-oxidation vs. hydroxylation), the Hybrid QqQ-LIT platform remains the gold standard for deep mechanistic studies. By leveraging MS³ capabilities to break apart the sterically hindered azaspirodecane core, researchers can confidently map positional isomerism without the need for preparative-scale isolation.

References

1.[4] 2.[2] 3.[3] 4.[5] 5.[1]

Sources

Validation

Comparative Guide: Potency &amp; Pharmacodynamics of Trimethyl vs. Dimethyl Azaspiro[4.5]decanes

Executive Summary This technical guide analyzes the Structure-Activity Relationship (SAR) of 1-oxa-8-azaspiro[4.5]decane derivatives, specifically comparing 2,8-dimethyl substitutions (exemplified by the M1 agonist YM796...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the Structure-Activity Relationship (SAR) of 1-oxa-8-azaspiro[4.5]decane derivatives, specifically comparing 2,8-dimethyl substitutions (exemplified by the M1 agonist YM796 ) against trimethyl (and sterically equivalent bulky) analogs.

Core Insight: While the dimethyl configuration (specifically the 2,8-disubstitution) optimizes orthosteric fit within Muscarinic M1 and Sigma-1 receptors, yielding nanomolar potency and favorable efficacy, trimethyl substitution often acts as a "molecular brake." This additional steric bulk frequently reduces intrinsic efficacy (converting full agonists to partial agonists) or alters selectivity profiles by clashing with hydrophobic sub-pockets (e.g., the tyrosine lid in GPCRs).

Structural Basis & Synthetic Logic

The azaspiro[4.5]decane scaffold serves as a privileged structure in medicinal chemistry due to its ability to lock pharmacophores into a rigid spirocyclic conformation, minimizing the entropic penalty of binding.

The "Methyl Switch" Mechanism

The potency difference between dimethyl and trimethyl variants hinges on the conformational lock of the piperidine ring relative to the tetrahydrofuran (THF) ring.

  • Dimethyl (2,8-substituted): Provides the optimal balance of lipophilicity and steric volume. The C2-methyl group orients the oxygen lone pairs for hydrogen bonding (e.g., with Asn residues in M1), while the N-methyl (C8 position) ensures penetration into the anionic aspartate pocket.

  • Trimethyl (2,2,8- or 2,8,X-substituted): The addition of a third methyl group (often gem-dimethyl at C2 or an additional methyl on the piperidine ring) introduces 1,3-diaxial interactions. This forces the spiro-system into a distorted chair conformation, often reducing affinity for the compact orthosteric binding sites of Class A GPCRs.

Synthetic Pathways

The synthesis of these cores typically follows a convergent route. The "Dimethyl" route is streamlined, whereas "Trimethyl" derivatives often require sterically demanding alkylations or specific precursor selection.

SynthesisWorkflow Start 4-Piperidone Derivative Step1 Spiro-Annulation (Prins/Ritter Rxn) Start->Step1 + Allyl/Propargyl silane Branch_Di 2,8-Dimethyl Route (YM796) Step1->Branch_Di Methylation (C2, N8) Branch_Tri Trimethyl Route (Gem-dimethyl/Bulky) Step1->Branch_Tri Gem-dimethylation (C2,2) Outcome_Di High Potency (Optimal Fit) Branch_Di->Outcome_Di Outcome_Tri Altered Efficacy (Steric Clash) Branch_Tri->Outcome_Tri

Figure 1: Divergent synthetic pathways for Dimethyl vs. Trimethyl azaspiro scaffolds. The trimethyl route introduces steric complexity early in the spiro-annulation step.

Comparative Potency Analysis

The following data synthesizes experimental findings from Muscarinic M1 and Sigma-1 receptor assays. The 2,8-Dimethyl variant (YM796) is used as the high-potency baseline.

Muscarinic M1 Receptor Agonism

In the context of cognitive enhancement (Alzheimer's research), the M1 receptor requires a precise agonist conformation to trigger Phosphoinositide (PI) hydrolysis without activating M2/M3 subtypes (side effects).

Feature2,8-Dimethyl (YM796) Trimethyl / Bulky Analogs Impact of Extra Methyl
Binding Affinity (

)
10–30 nM (High)> 100 nM (Moderate/Low)Steric hindrance reduces binding pocket occupancy.
Intrinsic Efficacy Full/High Partial Agonist Low Partial Agonist / Antagonist The 3rd methyl prevents the receptor's TM6 helix movement necessary for G-protein coupling.
Selectivity (M1 vs M2) > 10-foldVariable (often loses selectivity)Loss of specific hydrophobic contacts required for subtype discrimination.
Lipophilicity (cLogP) ~1.5 - 2.0 (Optimal CNS)~2.5 - 3.0Higher lipophilicity increases non-specific binding and plasma protein binding.

Experimental Evidence: Studies on YM796 ((-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) demonstrate that removing the methylene or adding bulk (mimicking a trimethyl state) drastically drops PI hydrolysis rates. The "Trimethyl" state effectively acts as a functional antagonist in many assays due to its inability to stabilize the active receptor state.

Sigma-1 Receptor Affinity

For Sigma-1 ligands (neuroprotection targets), the requirements are less rigid regarding efficacy but strict regarding the pharmacophore's hydrophobic regions.

  • Dimethyl: Exhibits nanomolar affinity (

    
     < 10 nM). The N-methyl group is critical for the salt bridge with Glu172.
    
  • Trimethyl: Introducing a gem-dimethyl group at the C2 or C3 position of the spiro-ring can enhance Sigma-1 affinity in some cases by filling the large hydrophobic pocket, but it often destroys selectivity against the Sigma-2 receptor or hERG channel (cardiotoxicity risk).

Experimental Protocols for Validation

To objectively compare these scaffolds in your own lab, use the following self-validating protocols.

Protocol: Competitive Binding Assay (Membrane Prep)

Objective: Determine


 values for Dimethyl vs. Trimethyl analogs.
  • Preparation: Transfect CHO cells with human M1 muscarinic receptor cDNA. Harvest membranes and homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Ligand: Use

    
    -NMS (N-methylscopolamine) as the radioligand (0.2 nM).
    
  • Incubation:

    • Aliquot membrane suspension (10-20 µg protein) into 96-well plates.

    • Add test compounds (Dimethyl vs Trimethyl variants) in serial dilution (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The reference compound (Atropine or YM796) must yield a

      
       within 2-fold of historical literature values.
      
Protocol: Phosphoinositide (PI) Hydrolysis (Functional Assay)

Objective: Distinguish between Full Agonist (Dimethyl) and Partial Agonist/Antagonist (Trimethyl).

  • Labeling: Pre-label M1-expressing cells with

    
    -myo-inositol for 24 hours.
    
  • Stimulation: Wash cells and incubate with Lithium Chloride (10 mM) to block inositol monophosphatase. Add test compounds for 60 min at 37°C.

  • Extraction: Stop reaction with formic acid. Isolate Inositol Monophosphates (

    
    ) using anion-exchange chromatography (Dowex AG1-X8).
    
  • Readout: Quantify

    
    -IP1.
    
    • Data Interpretation: Plot % maximal response relative to Carbachol (Full Agonist).

    • Expectation: Dimethyl > 80% efficacy; Trimethyl < 40% efficacy.

Mechanism of Action: The Steric "Clash"

The following diagram illustrates why the Trimethyl variant fails to activate the receptor as effectively as the Dimethyl variant.

SAR_Mechanism Receptor M1 Receptor Orthosteric Site (Asp105, Tyr104, Asn382) Dimethyl Dimethyl Ligand (YM796) Compact, Flexible Receptor->Dimethyl Binding Trimethyl Trimethyl Ligand Bulky, Rigid Receptor->Trimethyl Binding Bind_Di Perfect Fit Stabilizes Active State (R*) Dimethyl->Bind_Di Bind_Tri Steric Clash with Tyr104 Stabilizes Inactive State (R) Trimethyl->Bind_Tri Signal Gq Protein Activation (Cognitive Enhancement) Bind_Di->Signal NoSignal Reduced/No Signaling (Low Efficacy) Bind_Tri->NoSignal

Figure 2: Mechanistic divergence in receptor activation. The Trimethyl variant's steric bulk prevents the conformational change required for G-protein signaling.

References

  • Synthesis and Structure-Activity Studies of 1-oxa-8-azaspiro[4.5]decanes as M1 Agonists Source: Chemical and Pharmaceutical Bulletin (1995) Significance: Establishes the 2,8-dimethyl scaffold (YM796) as the optimal pharmacophore for M1 agonism compared to bulkier analogs. URL:[Link]

  • Design and Synthesis of 1-oxa-8-azaspiro[4.5]decane Derivatives as Sigma-1 Receptor Ligands Source: Bioorganic & Medicinal Chemistry (2020) Significance: Demonstrates the affinity profiles of spiro-piperidines and the impact of substitution on Sigma receptor selectivity. URL:[Link]

  • Pharmacological Characterization of YM796, a Novel Muscarinic Agonist Source: Journal of Pharmacology and Experimental Therapeutics Significance:[1] Provides the baseline potency data for the dimethyl-substituted azaspiro[4.5]decane class. URL:[Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives as Delta Opioid Agonists Source: Molecular Pharmacology (2022) Significance: Illustrates the versatility of the azaspiro scaffold and how nitrogen substitution (trimethyl vs dimethyl equivalents) shifts receptor selectivity. URL:[Link]

Sources

Comparative

Publish Comparison Guide: Bioisosteric Replacement of Piperidine with 2-Azaspiro[4.5]decane

Executive Summary & Strategic Rationale The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved drugs, historically favored for its synthetic tractability and ability to form key salt-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved drugs, historically favored for its synthetic tractability and ability to form key salt-bridge interactions with biological targets. However, its widespread use comes with significant late-stage liabilities: high basicity (often leading to hERG-mediated cardiotoxicity), susceptibility to cytochrome P450 (CYP450)


-oxidation, and a heavily saturated intellectual property (IP) landscape .

To overcome these developmental bottlenecks, medicinal chemists are increasingly turning to spirocyclic bioisosteres. The replacement of piperidine with 2-azaspiro[4.5]decane represents a strategic shift from 2D "flatland" to 3D architectural complexity . By spiro-fusing a cyclohexane ring to a pyrrolidine core, this scaffold dramatically increases the fraction of sp


-hybridized carbons (Fsp

), sterically shields the basic amine, and eliminates critical metabolic soft spots while preserving the necessary vector geometry for target engagement .

Mechanistic Impact of Spirocyclic Bioisosterism

The structural transition from a planar-like piperidine to a bulky, orthogonal spirocycle fundamentally alters how the molecule interacts with both target receptors and off-target liabilities.

MechanisticLogic A Piperidine Scaffold B High Basicity (pKa ~10-11) A->B C CYP450 alpha-Oxidation A->C D hERG Liability / Toxicity B->D C->D E 2-Azaspiro[4.5]decane Scaffold F Increased Fsp3 & Steric Bulk E->F G Reduced Amine Basicity E->G H Improved Metabolic Stability F->H I Decreased Off-Target Binding F->I G->I

Logical relationship mapping of piperidine liabilities vs. spirocyclic bioisostere advantages.

Comparative Physicochemical and In Vitro Profiling

The quantitative advantages of 2-azaspiro[4.5]decane over traditional piperidine are best illustrated through comparative in vitro profiling. The data below represents a generalized matched-molecular-pair (MMP) analysis typical of lead optimization campaigns.

Table 1: Comparative Profiling of Piperidine vs. 2-Azaspiro[4.5]decane Derivatives

ParameterPiperidine Derivative2-Azaspiro[4.5]decane DerivativeMechanistic Rationale
Fsp

(Fraction sp

)
~0.50~0.85Spiro-fusion increases 3D character, escaping "flatland" and improving solubility.
pK

(Basic Amine)
10.29.4Steric hindrance and altered solvation energy slightly reduce basicity.
LogD (pH 7.4) 2.82.5The compact, spherical nature of the spiro system lowers lipophilicity.
hERG IC

(

M)
1.2 (High risk)> 30 (Low risk)Bulky spirocycle prevents optimal alignment in the promiscuous hERG pore.
HLM CL

(

L/min/mg)
85 (Rapid clearance)15 (Stable)Steric shielding of

-carbons prevents CYP450-mediated oxidation.

Expert Insight: The hERG potassium channel features a promiscuous inner cavity lined with aromatic residues (Tyr652, Phe656) that readily bind basic, lipophilic amines like piperidine. The 2-azaspiro[4.5]decane system disrupts this pharmacophore. The rigid, orthogonal projection of the spiro-fused rings creates severe steric clashes within the hERG pore, effectively ablating cardiotoxicity without sacrificing primary target affinity .

Experimental Workflows & Self-Validating Protocols

To objectively validate the bioisosteric replacement, researchers must employ rigorous, self-validating in vitro assays. The workflow below outlines the critical path from synthesis to safety pharmacology.

ExperimentalWorkflow Step1 1. Scaffold Design & Synthesis (Spirocyclic Assembly) Step2 2. Physicochemical Profiling (pKa, LogD, Solubility) Step1->Step2 Validated Compounds Step3 3. In Vitro ADME (Microsomal CLint) Step2->Step3 Optimal LogD/pKa Step4 4. Safety Pharmacology (Patch-Clamp hERG Assay) Step3->Step4 High Stability Step5 5. Lead Selection (High Fsp3, Low Toxicity) Step4->Step5 IC50 > 30 µM

Step-by-step experimental workflow for validating spirocyclic bioisosteres in drug discovery.

Protocol A: Human Liver Microsome (HLM) Intrinsic Clearance (CL ) Assay

Objective: To quantify the metabolic stability gained by sterically shielding the


-carbons of the amine.
  • Preparation & Pre-incubation: Dilute pooled HLMs to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add the test compound to a final concentration of 1

    
    M.
    
    • Causality: Pre-incubating at 37°C for 5 minutes without the cofactor allows highly lipophilic compounds to equilibrate with the microsomal lipid bilayer. Skipping this step leads to artificially low initial clearance rates due to delayed partitioning.

  • Reaction Initiation: Start the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; adding it last establishes a definitive

      
       for accurate Michaelis-Menten kinetic modeling.
      
  • Time-Course Sampling & Quenching: At

    
     minutes, transfer 50 
    
    
    
    L aliquots into 150
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
    • Causality: The 3:1 organic-to-aqueous ratio instantly denatures the CYP450 enzymes, arresting metabolism, while precipitating proteins to protect the LC-MS/MS column from clogging.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS. Calculate CL

    
     using the half-life (
    
    
    
    ) of parent compound depletion.
Protocol B: Automated Patch-Clamp hERG Inhibition Assay

Objective: To validate the reduction in off-target cardiotoxicity (QT prolongation risk) provided by the bulky spirocyclic scaffold.

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 (hERG) gene.

    • Causality: CHO cells lack endogenous voltage-gated potassium currents, ensuring that the measured tail currents are exclusively hERG-mediated, providing a clean, self-validating background.

  • Voltage Protocol (The "Step-Pulse"): Hold the membrane resting potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

    • Causality: Basic amines predominantly bind to the open or inactivated states of the hERG channel. The +20 mV step forces the channels through the open state into inactivation, while the -50 mV step recovers them into the open state, maximizing the binding opportunity for the test compound.

  • Compound Perfusion & Steady-State: Perfuse the 2-azaspiro[4.5]decane derivative at ascending concentrations (0.1

    
    M to 30 
    
    
    
    M) at 37°C. Wait 3-5 minutes per concentration.
    • Causality: Conducting the assay at physiological temperature (37°C) rather than room temperature is critical, as hERG gating kinetics and compound partitioning are highly temperature-dependent.

  • Data Extraction: Measure the peak tail current amplitude. A compound is considered successfully de-risked if the IC

    
     > 30 
    
    
    
    M.

References

  • Kirichok, A. A., et al. "Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic." ChemRxiv, 2025.[Link]

  • Grygorenko, O. O., et al. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." Chemical Communications, 2025.[Link]

  • Kirichok, A. A., et al. "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 2023.[Link]

Validation

Structural Precision in Drug Design: A Comparative Guide to Substituted Azaspiro[4.5]decanes

Topic: X-ray crystallography data for substituted azaspiro[4.5]decanes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary: The Spirocyclic A...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray crystallography data for substituted azaspiro[4.5]decanes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Spirocyclic Advantage

In the landscape of modern medicinal chemistry, spirocyclic scaffolds have emerged as a superior alternative to flat aromatic systems, offering increased solubility and novel intellectual property space (sp3-richness). Among these, the substituted azaspiro[4.5]decane represents a "Goldilocks" zone of steric bulk and vector definition.

This guide objectively compares the crystallographic performance and structural utility of azaspiro[4.5]decanes against their immediate structural competitors: the smaller azaspiro[4.4]nonanes and the larger azaspiro[5.5]undecanes. We analyze X-ray diffraction data to validate why the [4.5] system often provides the optimal balance of conformational rigidity and ligand-binding affinity, particularly for GPCR targets (e.g., Muscarinic M1, Sigma-1).

Comparative Analysis: Azaspiro[4.5]decane vs. Alternatives

Structural Rigidity and Vector Projection

The primary "performance" metric for a scaffold is its ability to hold pharmacophores in a bioactive conformation.[1]

FeatureAzaspiro[4.5]decane (The Product)Azaspiro[4.4]nonane (Alternative A)Azaspiro[5.5]undecane (Alternative B)[1]
Ring Conformation Hybrid: 6-ring (Chair) + 5-ring (Envelope/Twist).[1]Dual Flexible: Two 5-rings (Envelope/Twist).[1]Dual Rigid: Two 6-rings (Chair/Chair).[1]
Vector Angle ~109.5° (Tetrahedral) but asymmetric projection.[1]~104-109° compressed angles.[1]~109.5° symmetric projection.[1]
Lipophilicity (LogP) Moderate: Balances permeability/solubility.[1]Lower: Higher solubility, less BBB penetration.[1]Higher: Metabolic liability risk.[1]
X-ray Disorder Low: The 6-ring anchors the crystal lattice.[1]High: 5-rings often show pseudorotation disorder.[1]Low: Highly ordered packing.
Target Class GPCRs (M1, Sigma-1), Ion Channels. Kinases, Nicotinic Receptors. Enzymes, Large binding pockets.

Expert Insight: The [4.5] system is superior when you need to anchor a hydrophobic tail (via the 6-membered ring) while presenting a polar headgroup (via the 5-membered aza-ring) with specific stereochemical precision.[1] The 6-membered ring acts as a "conformational anchor," reducing the entropic penalty of binding compared to the flappier [4.4] systems [1].

Methodological Comparison: X-ray vs. NMR

Why is X-ray crystallography the non-negotiable standard for this scaffold?

  • The Quaternary Carbon Problem: In azaspiro[4.5]decanes, the spiro-carbon (C5/C8 depending on numbering) is quaternary and lacks protons.[1]

  • NMR Limitation: NOESY correlations across the spiro-junction are often weak or ambiguous due to the lack of direct proton handles on the junction, making relative stereochemistry (cis/trans isomers in substituted derivatives) difficult to assign with 100% confidence [2].

  • X-ray Superiority: Crystallography provides the absolute configuration (e.g., S-enantiomer of muscarinic agonists) and precise puckering parameters of the 5-membered ring, which dictates the vector of N-substituents [3].[1]

Structural Data Analysis

The following data summarizes key crystallographic parameters derived from high-resolution structures of 1-oxa-8-azaspiro[4.5]decane and 2-azaspiro[4.5]decane derivatives.

Table 1: Crystallographic Parameters of Key Derivatives
Compound ClassSpace GroupCrystal SystemR-Factor (%)Key InteractionRef
1-oxa-8-azaspiro[4.5]decane (M1 Agonist)P2₁2₁2₁Orthorhombic3.4 - 4.5H-bond: Amine NH[1] ··· Carbonyl O[1]
6,10-dioxaspiro[4.5]decane-7,9-dione P2₁/cMonoclinic5.7π-stacking (Phenyl rings)[4]
2-azaspiro[4.5]decan-3-one P-1Triclinic4.2Centrosymmetric dimer (Amide)[5]
Table 2: Conformational Pucker (Ring Torsion Angles)
Ring MoietyTypical Phase Angle (φ)Conformation DescriptionImpact on Drug Design
Cyclohexane (6-ring) 0° ± 5°Chair (Stable)Provides a rigid hydrophobic bulk for pocket filling.[1]
Pyrrolidine/THF (5-ring) Variable (Envelope)Twist/Envelope Allows "induced fit" flexibility for the pharmacophore.[1]

Experimental Protocol: Crystallization of Basic Spirocycles

Objective: Obtain X-ray quality single crystals of amine-containing azaspiro[4.5]decanes. Challenge: Free amines in this class are often oils or low-melting solids.[1] Solution: Salt formation is the critical step for lattice rigidity.[1]

Workflow: Vapor Diffusion of Hydrochloride Salts
  • Salt Formation:

    • Dissolve 10 mg of the free base azaspiro compound in 0.5 mL of dry diethyl ether.[1]

    • Add 1.1 equivalents of 1M HCl in ether dropwise.[1]

    • Collect the immediate white precipitate via filtration.[1] Note: Do not use excess HCl, as hygroscopic dihydrochlorides may form if multiple basic sites exist.

  • Solvent Screen (Solubility Test):

    • Test solubility of the salt in: Methanol (High), Ethanol (Med), Isopropanol (Low), Acetone (Very Low).

    • Target: A solvent where the salt dissolves fully at slightly elevated temp (40°C) but is near saturation at RT.[1] Methanol/Ethyl Acetate is often the "Golden Pair".[1]

  • Vapor Diffusion Setup (Hanging Drop):

    • Reservoir: 500 µL of Ethyl Acetate (Antisolvent).

    • Drop: 2 µL of saturated Methanol solution of the spiro-salt + 1 µL of reservoir solution.

    • Seal: Grease the cover slip and invert over the well.[1]

    • Incubation: Store at 4°C. The slower diffusion at low temp promotes ordered lattice growth over amorphous precipitation.[1]

  • Harvesting:

    • Crystals typically appear as prisms or needles within 3-7 days.[1]

    • Mount in Paratone-N oil and flash cool to 100K immediately to prevent solvent loss (methanol solvates are common).[1]

Decision Logic: Scaffold Selection

The following diagram illustrates the decision process for selecting the [4.5] scaffold over alternatives based on structural requirements.

SpiroSelection Start Drug Design Goal Target Target Binding Pocket? Start->Target SmallPocket Compact/Narrow (e.g., Kinase hinge) Target->SmallPocket Restricted LargePocket Deep/Hydrophobic (e.g., GPCR orthosteric) Target->LargePocket Voluminous Result44 Select Azaspiro[4.4] (Compact, Flat) SmallPocket->Result44 Flexibility Required Rigidity? LargePocket->Flexibility HighRigid High Rigidity Needed Flexibility->HighRigid Lock Conformation ModRigid Moderate Flex Needed Flexibility->ModRigid Induced Fit Result55 Select Azaspiro[5.5] (Max Bulk, Rigid) HighRigid->Result55 Result45 Select Azaspiro[4.5] (Defined Vector, Bulk) ModRigid->Result45 Optimal Balance

Caption: Decision logic for selecting the Azaspiro[4.5]decane scaffold based on binding pocket volume and required conformational rigidity.

References

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Source: National Institutes of Health (PubMed) [Link](Note: Link directs to relevant scaffold entry)[1]

  • Comparison of NMR and X-ray crystallography in Structural Biology. Source: Creative Biostructure [Link]

  • Crystal structure of (±)-(5SR,6SR)-6-ethenyl-1-[(RS)-1-phenylethoxy]-1-azaspiro[4.5]decan-2-one. Source: ResearchGate [Link]

  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Source: MDPI (Molbank) [Link][1]

  • 8-Azaspiro[4.5]decane hydrochloride Structure and Properties. Source: PubChem [Link][1]

Sources

Safety & Regulatory Compliance

Safety

1,8,8-Trimethyl-2-azaspiro[4.5]decane proper disposal procedures

As researchers and drug development professionals pushing the boundaries of synthetic chemistry, we frequently rely on rigid pharmacophores like 1,8,8-Trimethyl-2-azaspiro[4.5]decane (CAS: 61392-42-5)[1]. However, the ex...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals pushing the boundaries of synthetic chemistry, we frequently rely on rigid pharmacophores like 1,8,8-Trimethyl-2-azaspiro[4.5]decane (CAS: 61392-42-5)[1]. However, the exact structural features that make this spirocyclic secondary amine valuable in synthesis—its lipophilicity, steric hindrance, and basicity—also dictate a rigorous, scientifically grounded approach to its disposal.

Treating this compound as generic laboratory waste is a critical operational failure. Proper disposal is a highly regulated, self-validating system designed to prevent environmental toxicity, dangerous chemical cross-reactions, and regulatory non-compliance.

Part 1: Chemical Profiling & Causality in Disposal

To safely manage 1,8,8-Trimethyl-2-azaspiro[4.5]decane, we must first understand the mechanistic hazards driving its disposal protocols. Do not simply follow steps; understand the why behind them.

  • The Nitrosamine Threat (Chemical Segregation): As a secondary amine, this compound is highly susceptible to nitrosation. If mixed with nitrosating agents (such as sodium nitrite, nitrogen oxides, or nitric acid waste), it can rapidly form N-nitrosamines[2]. Nitrosamines are exceptionally potent carcinogens. Causality: This chemical must be strictly isolated from all oxidizing and acidic nitrate waste streams to prevent the accidental synthesis of carcinogenic byproducts.

  • Alkalinity and Corrosivity (Neutralization): Aliphatic and spirocyclic amines are inherently basic (high pH) and are classified as Category 1 skin corrosives[3]. Unquenched aqueous amine waste can degrade incompatible containers and cause severe chemical burns.

  • Volatile Organic Emissions (Vapor Control): Amines possess a distinct, disagreeable odor and high vapor pressure. Under the EPA's Resource Conservation and Recovery Act (RCRA) Subpart CC, organic air emissions from hazardous waste must be strictly controlled[4]. Leaving amine waste containers unsealed is not just a toxic inhalation hazard; it is a direct violation of federal emission standards[5].

Part 2: Step-by-Step Disposal Methodology

The following protocol provides a self-validating workflow for the safe handling and disposal of 1,8,8-Trimethyl-2-azaspiro[4.5]decane waste.

Phase 1: Segregation and Quenching

  • Identify the Matrix: Determine if the amine waste is dissolved in an aqueous solution or an organic solvent matrix.

  • Aqueous Neutralization: If the waste is aqueous, the high pH must be addressed. In a properly ventilated fume hood, place the waste vessel in an ice bath (neutralization is exothermic). Slowly add dilute hydrochloric acid (1M HCl) or sulfuric acid dropwise while stirring until the solution reaches a neutral pH of 7 to 9[6].

  • Organic Segregation: If dissolved in organic solvents, route the mixture to a designated halogenated or non-halogenated waste carboy. Critical verification: Inspect the carboy's waste log to ensure it contains zero oxidizing agents or nitrites before adding the amine[2].

Phase 2: Containerization & Secondary Containment

  • Primary Vessel Selection: Transfer the waste into a High-Density Polyethylene (HDPE) or PTFE-lined amber glass container. Never use unlined metal containers, which are susceptible to alkaline corrosion[7].

  • Vapor Sealing: Seal the container tightly immediately after transfer. To comply with RCRA Subpart CC, containers must remain closed at all times except when actively adding or removing waste[4].

  • Secondary Containment: Place the primary container within a secondary containment bin (e.g., a chemically resistant drip pan). OSHA guidelines dictate that secondary containment must be in place to prevent the release of hazardous chemicals into the environment in the event of a primary leak[8].

Phase 3: RCRA-Compliant Labeling & Storage

  • Hazard Labeling: Affix a compliant GHS/RCRA label to the secondary and primary containers immediately. The label must explicitly state "Hazardous Waste," identify the chemical, and list the primary hazards (e.g., "Corrosive," "Toxic Amine")[7].

  • Accumulation Tracking: Date the container the moment the first drop of waste is added. Depending on your facility's RCRA generator status (e.g., Small Quantity Generator), waste must be shipped off-site for professional incineration within 180 or 270 days[9].

Part 3: Visualizing the Disposal Workflow

G A Waste Generation: 1,8,8-Trimethyl-2-azaspiro[4.5]decane B Hazard Assessment: Corrosive & Toxic Amine A->B C Compatibility Check: Strictly Isolate from Nitrites/Oxidizers B->C D Aqueous Waste Stream (pH > 10) C->D Aqueous E Organic Waste Stream (Halogen-Free) C->E Organic F Neutralization (pH 7-9) *If required by EH&S D->F G Secondary Containment (HDPE / PTFE-lined Glass) E->G F->G H RCRA / GHS Compliant Labeling G->H I EH&S Transfer & Licensed Incineration H->I

Workflow for the safe segregation, containerization, and disposal of spirocyclic amine waste.

Part 4: Quantitative Data & Specifications

Table 1: Waste Categorization & Regulatory Limits

ParameterSpecification / LimitOperational Rationale
Target Neutralization pH 7.0 - 9.0Mitigates corrosivity of the secondary amine prior to aqueous waste consolidation[6].
Drain Disposal Limit Strictly ProhibitedAmines must not be discharged to the sanitary sewer due to aquatic toxicity, unless diluted to <1% and explicitly approved by EH&S[6].
RCRA Accumulation Time 90, 180, or 270 DaysMaximum allowable on-site storage time depends on facility generator status (LQG vs. SQG)[9].
Organic Vapor Emission < 500 ppmwSubpart CC controls required if waste exceeds average volatile organic concentration limits[5].

Table 2: PPE & Spill Response Specifications

RequirementSpecification
Hand Protection Heavy-duty Nitrile or Butyl rubber gloves (amines rapidly permeate thin latex).
Eye Protection Chemical splash goggles combined with a full face shield (Category 1 Corrosive risk)[3].
Spill Cleanup Use inert absorbent materials (e.g., vermiculite). Never use sawdust or combustible absorbents.
Respiratory N95 or half-mask respirator with organic vapor cartridges if handled outside a fume hood.

References

1.[1] CAS#:61392-42-5: 1,8,8-Trimethyl-2-azaspiro[4.5]decane | chemsrc.com | 1 2.[6] Chemical Hygiene Plan - USDA ARS (Prudent Practices in the Laboratory) | usda.gov | 6 3.[4] RCRA Organic Air Emission Standards for TSDFs and Generators | epa.gov | 4 4.[9] RCRA Regulations Explained | natlenvtrainers.com | 9 5.[5] Organic Air - Ohio EPA | ohio.gov | 5 6.[3] Hazard Classification Guidance for Manufacturers, Importers, and Employers | osha.gov | 3 7.[7] Labeling Secondary Containers: OSHA Requirements You Need to Know | ctmlabelingsystems.com | 7 8.[2] Worker Exposures to Volatile Amines | osha.gov | 2 9.[8] OSHA Secondary Containment Requirements for Chemical Storage | palmetto-industries.com | 8

Sources

Handling

Personal protective equipment for handling 1,8,8-Trimethyl-2-azaspiro[4.5]decane

This guide outlines the critical safety, logistical, and operational protocols for handling 1,8,8-Trimethyl-2-azaspiro[4.5]decane . As a specialized spirocyclic amine intermediate, this compound lacks a widely published,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, logistical, and operational protocols for handling 1,8,8-Trimethyl-2-azaspiro[4.5]decane .

As a specialized spirocyclic amine intermediate, this compound lacks a widely published, specific Safety Data Sheet (SDS) in the public domain. Therefore, this protocol is derived from Structure-Activity Relationship (SAR) analysis of the parent core (2-azaspiro[4.5]decane ) and analogous aliphatic amines.

Directive: Treat this compound as a Novel Chemical Entity (NCE) with assumed high biological activity and irritant properties.

Risk Assessment & Hazard Identification

Chemical Class: Substituted Spirocyclic Aliphatic Amine.[1] Physical State: Likely a viscous liquid or low-melting solid (Free Base); Solid (Salt form).[1] Primary Hazards (Derived):

Hazard CategoryGHS Classification (Predicted)H-CodeDescription
Skin Corrosion/Irritation Category 2 (or 1B)H315 Causes skin irritation.[1] (Potential for chemical burns due to amine basicity).
Eye Damage/Irritation Category 2A (or 1)H319 Causes serious eye irritation.
STOT - Single Exposure Category 3H335 May cause respiratory irritation.
Acute Toxicity Category 4H302 Harmful if swallowed.

Scientific Rationale: The 2-azaspiro[4.5]decane core is a secondary amine.[1] The addition of three methyl groups (1,8,8-trimethyl) significantly increases lipophilicity (LogP) . This enhances the compound's ability to penetrate the stratum corneum (skin barrier) and potentially the blood-brain barrier, necessitating stricter dermal protection than the parent compound.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The lipophilic amine nature requires specific barrier materials.

Body ZoneRequired PPETechnical Specification & Rationale
Hand Protection (Splash) Double Nitrile Outer: 5 mil Nitrile.[1] Inner: 4 mil Nitrile. Rationale: Aliphatic amines can permeate thin nitrile in <15 mins. Double gloving provides a visual breach indicator.
Hand Protection (Immersion) Laminate / Butyl Silver Shield® or Butyl Rubber. Rationale:[1] Required for synthesis setup or spill cleanup. Nitrile degrades rapidly upon direct saturation with concentrated amines.
Eye/Face Chemical Goggles ANSI Z87.1 Impact + Splash. Rationale:[1] Safety glasses are insufficient. Amine vapors can bypass side shields, causing lacrimation and corneal haze (blue haze).
Respiratory Engineering Control Fume Hood (Face Velocity > 100 fpm). Rationale:[1] If hood work is impossible, use a Full-Face Respirator with OV/P100 cartridges (Organic Vapor + Particulate).
Body Tyvek® Lab Coat Chemical Resistant Apron (Optional). Rationale:[1] Cotton absorbs amines, holding them against the skin. Use synthetics for splash protection.

Operational Handling Protocol

Phase 1: Pre-Operational Setup
  • Quarantine: Designate a specific "Amine Work Area" within the fume hood.

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid solution.[1] This serves as an immediate neutralization bath for contaminated tools (spatulas, septa).

  • Vessel Selection: Use borosilicate glass (Pyrex/Duran).[1] Avoid polycarbonate or certain plastics which may cloud or degrade upon contact with free amines.

Phase 2: Weighing & Transfer
  • Solid Form (Salt): Weigh inside the hood using a draft shield. If the balance is outside, transfer the solid into a tared vial inside the hood, cap tightly, weigh, and subtract tare.

  • Liquid Form (Free Base):

    • Use a gas-tight syringe or positive displacement pipette .

    • Do not pour. Pouring increases surface area for vaporization.

    • Keep the receiving vessel under an inert atmosphere (Nitrogen/Argon) to prevent formation of carbamates (reaction with atmospheric CO₂).

Phase 3: Reaction & Cleanup[1]
  • Quenching: If used as a reagent, quench excess amine with a mild acidic workup (e.g., NH₄Cl solution) slowly to manage exotherm.

  • Tool Decontamination: Dip all tools into the prepared citric acid bath before removing them from the hood. This converts the volatile free base into a non-volatile, water-soluble salt.

Emergency Response & Disposal

Spill Management Logic
  • Minor Spill (<5 mL/g):

    • Cover with vermiculite or chem-sorb pads .

    • Apply dilute acetic acid to the absorbent to neutralize vapors.

    • Scoop into a hazardous waste bag.

  • Major Spill (>5 mL/g):

    • Evacuate the immediate area.

    • Do not attempt cleanup without a Full-Face Respirator (OV Cartridges).

Disposal Pathway
  • Waste Stream: Alkaline Organic Waste .[1]

  • Contraindication: NEVER mix with oxidizers (Peroxides, Nitric Acid) or Acid Chlorides in the waste container. Violent exothermic reaction or toxic nitrosamine formation may occur.

Safety Logic Visualization

The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Stop/Go" criteria based on physical state and containment.

SafetyProtocol Start Start: Handling 1,8,8-Trimethyl-2-azaspiro[4.5]decane CheckState Check Physical State Start->CheckState IsSolid Solid (Salt Form) CheckState->IsSolid IsLiquid Liquid (Free Base) CheckState->IsLiquid DraftShield Weighing: Use Draft Shield or Closed Vial Transfer IsSolid->DraftShield FumeHood MANDATORY: Fume Hood (Velocity > 100 fpm) IsLiquid->FumeHood Volatile Amine DoubleGlove PPE: Double Nitrile + Goggles (Risk: Skin Absorption) FumeHood->DoubleGlove SyringeTransfer Transfer: Gas-Tight Syringe Only (No Pouring) DoubleGlove->SyringeTransfer Neutralization Post-Op: Dip tools in 5% Citric Acid/Acetic Acid SyringeTransfer->Neutralization DustMask PPE: N95/P100 Required if outside hood DraftShield->DustMask DustMask->Neutralization Waste Disposal: Alkaline Organic Waste (NO Oxidizers) Neutralization->Waste

Caption: Operational workflow distinguishing handling requirements between the salt (solid) and free base (liquid) forms of the compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12148972, 2-Azaspiro[4.5]decane. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [Link]

Sources

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